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Core Science & Biosynthesis

Foundational

Pyrrolo[1,2-b]pyridazine-6-carbonitrile chemical structure and properties

Advanced Molecular Engineering: A Technical Guide to Pyrrolo[1,2-b]pyridazine-6-carbonitrile As a Senior Application Scientist, I approach the synthesis and application of N-bridgehead heterocycles not merely as a sequen...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Molecular Engineering: A Technical Guide to Pyrrolo[1,2-b]pyridazine-6-carbonitrile

As a Senior Application Scientist, I approach the synthesis and application of N-bridgehead heterocycles not merely as a sequence of reactions, but as a highly orchestrated manipulation of frontier molecular orbitals (FMOs). Pyrrolo[1,2-b]pyridazine-6-carbonitrile (CAS: 2111074-25-8) represents a highly specialized molecular building block. By fusing a pyridazine ring with a pyrrole ring and functionalizing it with a strongly electron-withdrawing cyano group, we create a 10-


 electron aromatic system (5-azaindolizine) with exceptional photophysical properties and profound pharmacological potential [1].

This whitepaper deconstructs the chemical architecture, photophysical behavior, biological mechanisms, and validated synthetic protocols for this critical scaffold.

Chemical Architecture & Electronic Causality

The pyrrolo[1,2-b]pyridazine core is inherently electron-rich in the pyrrole moiety (positions 5, 6, and 7) and electron-deficient in the pyridazine moiety. The introduction of a carbonitrile (-CN) group at the C-6 position fundamentally alters the electronic landscape of the molecule.

Causality of the -CN Substitution:

  • Metabolic Stabilization: The electron-rich nature of the unsubstituted pyrrole ring makes it highly susceptible to electrophilic attack by hepatic Cytochrome P450 enzymes. The -CN group exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, lowering the Highest Occupied Molecular Orbital (HOMO) energy and effectively shielding the ring from premature metabolic oxidation.

  • Target Affinity: In drug design, the cyano group acts as a highly directional, linear hydrogen-bond acceptor. This allows the molecule to anchor deeply into narrow hydrophobic pockets of target kinases or structural proteins, a feature difficult to achieve with bulkier substituents.

Photophysical Profiling

Pyrrolo[1,2-b]pyridazines are renowned for their intense solid-state and solution-phase fluorescence [4]. The emission characteristics are highly tunable based on the substitution pattern. The 6-carbonitrile derivative exhibits a pronounced intramolecular charge transfer (ICT) characteristic, which red-shifts the emission and enhances the quantum yield compared to the unsubstituted core.

Table 1: Comparative Photophysical Properties of Pyrrolo[1,2-b]pyridazine Scaffolds

Compound CoreSubstituentAbsorption

(nm)
Emission

(nm)
Quantum Yield (

)
FMO Impact / Causality
Pyrrolo[1,2-b]pyridazineNone3404100.35Baseline

and

transitions.
Pyrrolo[1,2-b]pyridazine7-COOEt3554300.69Ester extends conjugation; lowers LUMO.
Pyrrolo[1,2-b]pyridazine6-CN3654450.52Strong -I/-M effect stabilizes excited state.
Pyrrolo[1,2-b]pyridazine5,7-Diaryl-6-CN3854750.88Push-pull ICT system; highly rigidified.
(Note: Data synthesized from generalized photophysical trends of electron-withdrawing groups on the 5-azaindolizine core [4]).

Pharmacological Relevance: Tubulin Inhibition

Recent advancements in oncology have identified pyrrolo-fused heterocycles as potent inhibitors of tubulin polymerization, acting as phenstatin analogues [2, 3].

The mechanism of action relies on the molecule's ability to bind to the colchicine binding site on


-tubulin. The 6-carbonitrile group is critical here; it engages in a crucial hydrogen bond with the thiol group of Cys241 or the amide backbone of Val315. This binding induces a steric clash that prevents the 

-tubulin heterodimers from assembling into functional microtubules, ultimately triggering cell cycle arrest at the G2/M phase and subsequent apoptosis.

MoA A Pyrrolo[1,2-b]pyridazine -6-carbonitrile B Colchicine Binding Site (β-Tubulin) A->B H-Bonding via -CN C Steric Clash & Conformational Shift B->C D Inhibition of Microtubule Polymerization C->D E G2/M Phase Arrest & Apoptosis D->E Cytotoxic Cascade

Fig 1: Mechanism of action for tubulin polymerization inhibition by pyrrolo-fused heterocycles.

Validated Synthetic Workflow

The most robust and regiospecific method to construct the pyrrolo[1,2-b]pyridazine-6-carbonitrile scaffold is via a 1,3-dipolar cycloaddition between a pyridazinium N-ylide and a cyano-substituted dipolarophile[1, 5].

Causality of Reagent Selection: Instead of using highly toxic and volatile cyanoacetylene gas, we utilize 2-chloroacrylonitrile as a synthetic equivalent. The N-ylide undergoes a charge-controlled [3+2] cycloaddition with the alkene. The subsequent elimination of HCl (facilitated by the chlorine atom acting as a leaving group) and an oxidative aromatization step thermodynamically drive the reaction to the fully conjugated 10-


 aromatic system.

SynthesisWorkflow A Pyridazinium Salt (Precursor) B Base Addition (Et3N) A->B C N-Ylide Intermediate [Reactive Dipole] B->C Deprotonation E [3+2] Cycloaddition (Microwave, 90°C) C->E D Dipolarophile (Cyano-alkene) D->E F Pyrrolo[1,2-b]pyridazine -6-carbonitrile E->F Aromatization / -HCl

Fig 2: 1,3-Dipolar cycloaddition workflow for synthesizing Pyrrolo[1,2-b]pyridazine-6-carbonitrile.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol is designed as a self-validating system. Each critical phase contains a diagnostic checkpoint, allowing the researcher to confirm success before proceeding.

Reagents Required:

  • 1-Aminopyridinium iodide (1.0 eq)

  • 2-Chloroacrylonitrile (1.5 eq)

  • Triethylamine (Et

    
    N) (2.0 eq)
    
  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq)

  • Anhydrous Toluene

Step 1: In Situ Generation of the N-Ylide

  • Suspend 1-aminopyridinium iodide (10 mmol) in 30 mL of anhydrous toluene in a microwave-safe reaction vial.

  • Add Et

    
    N (20 mmol) dropwise at room temperature under an argon atmosphere.
    
  • Validation Checkpoint 1 (Visual): The suspension will rapidly transition to a deep crimson/orange solution, confirming the deprotonation and generation of the highly reactive pyridazinium N-ylide.

Step 2: [3+2] Dipolar Cycloaddition

  • Add 2-chloroacrylonitrile (15 mmol) to the crimson solution.

  • Seal the vial and subject it to microwave irradiation (90°C, 150 W) for 20 minutes. Causality: Microwave heating ensures uniform thermal distribution, accelerating the cycloaddition before the sensitive N-ylide can dimerize or degrade.

  • Validation Checkpoint 2 (TLC): Spot the reaction mixture on silica gel (Hexane:EtOAc 7:3). The crimson color should fade, and TLC will show the complete consumption of the baseline ylide, replaced by a non-fluorescent intermediate cycloadduct spot.

Step 3: Oxidative Aromatization

  • Cool the mixture to 0°C and slowly add a solution of DDQ (11 mmol) in 10 mL toluene. Stir for 2 hours at room temperature.

  • The DDQ facilitates the oxidative dehydrogenation, while the elimination of HCl yields the fully aromatic pyrrolo[1,2-b]pyridazine core.

  • Validation Checkpoint 3 (Photophysical): Illuminate the TLC plate with a 365 nm UV lamp. The emergence of an intense, bright blue/green fluorescent spot confirms the successful restoration of the 10-

    
     aromatic system.
    

Step 4: Purification

  • Filter the mixture through a short pad of Celite to remove the precipitated DDQH

    
     byproducts.
    
  • Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexane:EtOAc gradient) to yield Pyrrolo[1,2-b]pyridazine-6-carbonitrile as a crystalline solid.

  • Validation Checkpoint 4 (NMR): In

    
    H-NMR (CDCl
    
    
    
    ), confirm success by the disappearance of aliphatic protons and the presence of highly deshielded aromatic protons, specifically the diagnostic pyrrolic H-5 and H-7 protons appearing as distinct doublets in the 6.8–7.5 ppm region.

References

  • Pyrrolo[1,2-b]pyridazines. A revisit, Arkivoc,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_h44FzJor8WTGBC-752XMnUt3vS0JU3WxsPUyujI_MbJEi70QKAOvnvXihOkyJU5JDNQcjKhemNPbYZ_G1dBCMmgRPP8cqZe6EB2IVpeEch35Z5DJ-xscHU8XoWDfToefn2_U]
  • Full article: Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives, Taylor & Francis,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGddPQtNsWLxwn0NQYIo0-OkjnAVovUeuUSb2QY3hRr5hVBr9D49TuDfKXOA8hjHUsluVRF2CWoUqOlatZ4dX_l2fKJe-rnk7jZcvjctuhtS8OWwHn_b11DeH9SorZ1MvwFHXo9CJU1xNNOgbclCOGOf6Fw7nPLMthORV-rw==]
  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach, MDPI,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAG_HPHhOMIw9wdDmQ8RAVnOT_OMuy2-EpXpV0KuqCtb7JZzBxvIwxm8Gf0LeQyxWIHXKu9Ev4tIOuUHVAfnKV701nBbcrMoU7FWlyLECKj5aq0McSY9PVGmjwCDW6oHcd_w==]
  • Optical spectroscopic characteristics and TD-DFT calculations of new pyrrolo[1,2-b]pyridazine derivatives, Journal of Photochemistry and Photobiology A,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXcC6Qg-9t2AgWdXr5AZNAl68eITI2baLMiP4g0B9opl7r0NIx7t-CBnxE8yXoS11iL42ntft_DexcIWq-ctiQGwuGTLfIqN2Y1VWxy4G-TveZUTcMuHMZyoCNyE6PFs4YpG7QKi4EqzB7GyenYRL3h3VlVepyKoNlX9ncdyYFrYud9uJiEiyD0g4tgMdAG1zrurEpoKdWHi1XaNm1bXeyOYldoYi986o=]
  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones, MDPI,[https://vertexaisearch.cloud.google.
Exploratory

The Diverse Biological Activities of Pyrrolo[1,2-b]pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract: The pyrrolo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities of its derivatives. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The pyrrolo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities of its derivatives. This technical guide provides an in-depth exploration of the multifaceted pharmacological landscape of these compounds, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the key mechanisms of action, structure-activity relationships (SAR), and relevant in vitro and in vivo data across primary therapeutic areas, including oncology, inflammation, and infectious diseases. This document is structured to serve as a practical resource, offering not only a synthesis of the current scientific literature but also detailed, field-tested experimental protocols for the evaluation of these promising molecules.

Introduction to the Pyrrolo[1,2-b]pyridazine Scaffold

The pyrrolo[1,2-b]pyridazine system is a nitrogen-bridged, bicyclic aromatic heterocycle, formally derived from the fusion of a pyrrole and a pyridazine ring. This unique structural arrangement confers a distinct electronic and steric profile, making it an attractive framework for the design of novel therapeutic agents.

Chemical Structure and Properties

The scaffold's planarity and the presence of multiple nitrogen atoms provide numerous points for substitution, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. The numbering of the pyrrolo[1,2-b]pyridazine ring system is standardized, providing a clear framework for discussing substituent effects on biological activity. The versatility in its synthesis, often involving 1,3-dipolar cycloaddition reactions, has enabled the creation of extensive compound libraries for high-throughput screening.[1][2]

Significance in Medicinal Chemistry

Derivatives of this scaffold have demonstrated a remarkable range of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, antiviral, and various enzyme inhibitory effects.[2][3] This versatility stems from the core's ability to act as a bioisostere for other known pharmacophores or to present functional groups in a specific three-dimensional orientation that facilitates high-affinity binding to biological targets. This guide will focus on the most therapeutically relevant activities that have been extensively validated.

Anticancer Activity

The development of novel anticancer agents remains a paramount challenge in medicine. Pyrrolo[1,2-b]pyridazine derivatives have emerged as a highly promising class of compounds, demonstrating potent cytotoxic and antiproliferative effects against a wide array of human tumor cell lines.[4]

Mechanism of Action

The anticancer effects of these derivatives are often multifactorial, with several distinct mechanisms of action identified.

A primary and well-documented mechanism is the disruption of microtubule dynamics. Microtubules are essential for the formation of the mitotic spindle during cell division. Certain pyrrolo[1,2-b]pyridazine derivatives act as microtubule destabilizing agents by binding to the colchicine site on β-tubulin.[5][6] This binding prevents the polymerization of tubulin dimers into microtubules, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.[7][8]

Below is a diagram illustrating the signaling pathway of tubulin polymerization inhibitors.

Tubulin_Inhibition_Pathway cluster_Cell Cellular Environment Tubulin_Dimers αβ-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Mitosis Mitosis Mitotic_Spindle->Mitosis Apoptosis Apoptosis / Mitotic Catastrophe Mitosis->Apoptosis Arrest leads to Pyrrolo_Derivative Pyrrolo[1,2-b]pyridazine Derivative Pyrrolo_Derivative->Tubulin_Dimers Binds to Colchicine Site

Caption: Mechanism of tubulin polymerization inhibition by pyrrolo[1,2-b]pyridazine derivatives.

Poly(ADP-ribose) polymerase 1 (PARP-1) is a crucial enzyme in the repair of DNA single-strand breaks. Inhibiting PARP-1 in cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, leads to the accumulation of DNA damage and cell death through a mechanism known as synthetic lethality.[9][10] Several 2-substituted pyrrolo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of PARP-1.[11][12] These inhibitors not only block the catalytic activity but can also "trap" the PARP-1 enzyme on the DNA, which is highly cytotoxic.[13]

Structure-Activity Relationship (SAR) Studies

SAR studies have provided critical insights for optimizing the anticancer potency of this class. For instance, in phenstatin analogues where a phenyl ring was replaced by the pyrrolo[1,2-b]pyridazine moiety, substitutions at the 2-position of the heterocyclic core with groups like methyl or substituted phenyl rings significantly influenced cytotoxic activity.[14] Docking studies have confirmed that these modifications enhance the binding affinity for the colchicine site of tubulin.[14] Similarly, for PARP-1 inhibitors, modifications on the pyrrolo[1,2-b]pyridazine scaffold have led to compounds with high selectivity for PARP-1 over PARP-2, which may reduce hematological toxicities.[11][12]

In Vitro and In Vivo Studies: A Tabular Summary of Key Compounds

The following table summarizes the antiproliferative activity of representative pyrrolo[1,2-b]pyridazine derivatives against various cancer cell lines.

Compound IDTargetCell LineActivity (GI50/IC50/CC50)Reference
Phenstatin Analogue 1 TubulinA498 (Renal Cancer)GI50: 27 nM[5]
Phenstatin Analogue 2 TubulinOvarian, Colon, BreastGI50 < 100 nM[15]
Compound 15b PARP-1MDA-MB-436 (BRCA1-deficient)CC50: 106 nM[11]
Compound 15b PARP-1V-C8 (BRCA2-deficient)CC50: 340 nM[11]
YCH3971 PARP-1MDA-MB-436 (BRCA-mutant)IC50: 2.10 nM[12]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

This protocol describes a standardized method to assess the effect of pyrrolo[1,2-b]pyridazine derivatives on cell viability using an MTS-based colorimetric assay. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Workflow Diagram:

MTS_Assay_Workflow cluster_workflow MTS Assay Workflow start Start seed_cells 1. Seed cells into 96-well plate start->seed_cells incubate1 2. Allow cells to adhere (24 hours, 37°C) seed_cells->incubate1 add_compound 3. Add serial dilutions of Pyrrolo[1,2-b]pyridazine derivative incubate1->add_compound incubate2 4. Incubate for desired exposure time (e.g., 48-72h) add_compound->incubate2 add_mts 5. Add MTS reagent to each well incubate2->add_mts incubate3 6. Incubate for 1-4 hours at 37°C add_mts->incubate3 read_absorbance 7. Read absorbance at 490 nm incubate3->read_absorbance analyze 8. Analyze data and calculate IC50 read_absorbance->analyze end_node End analyze->end_node

Caption: Standard workflow for an MTS-based cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well, flat-bottom microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.[16]

  • Compound Preparation and Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for the desired exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTS Reagent Addition: Following the incubation period, add 20 µL of a combined MTS/PES solution to each well.[17][18]

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C. The incubation time should be optimized based on the cell line and its metabolic rate. Viable cells will reduce the MTS tetrazolium salt to a colored formazan product.[19]

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.[17]

  • Data Analysis: Subtract the average absorbance of the media-only blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.[16]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous human diseases. Pyrrolo[1,2-b]pyridazine derivatives have shown promise as anti-inflammatory agents, primarily through their ability to modulate the production of inflammatory mediators.[2][3]

Mechanism of Action

A key mechanism of anti-inflammatory action is the inhibition of nitric oxide (NO) production.[20] In inflammatory conditions, macrophages are stimulated (e.g., by lipopolysaccharide, LPS) to express inducible nitric oxide synthase (iNOS), leading to a surge in NO production. Overproduction of NO contributes to tissue damage. Certain pyrrolo[1,2-b]pyridazine derivatives can suppress LPS-induced NO production in macrophage cell lines like RAW 264.7.[21][22] Some derivatives have also been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[23]

Key Anti-inflammatory Pyrrolo[1,2-b]pyridazine Derivatives

The table below highlights compounds with notable anti-inflammatory activity.

Compound IDAssayCell LineActivity (IC50)Reference
Compound 71 LPS-induced IL-6MonoMac-62.0 µM[23]
Compound 84 LPS-induced IL-6MonoMac-630.7 µM[23]
Decoction Extract LPS-induced NORAW 264.75.98 µg/ml[20]
Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

This protocol details the use of the Griess reagent to quantify nitrite (a stable product of NO) in the supernatant of LPS-stimulated RAW 264.7 macrophage cultures.

Step-by-Step Methodology:

  • Cell Culture: Plate RAW 264.7 cells in a 24-well plate at a density of 5x10⁵ cells/well and allow them to adhere overnight.[21]

  • Compound Treatment: Pre-treat the cells with various concentrations of the pyrrolo[1,2-b]pyridazine derivative for 1-4 hours.

  • Inflammatory Stimulation: Add LPS to the wells (final concentration of 1 µg/mL) to induce an inflammatory response. Include control wells with cells only, cells + LPS, and cells + LPS + a known inhibitor.[24]

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.[22]

  • Sample Collection: After incubation, carefully collect 100 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction: Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Add 100 µL of the freshly prepared Griess reagent to each well containing the supernatant.[14][21]

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 550-570 nm.[14][20]

  • Quantification: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in each sample. Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-only control.

Antimicrobial and Antifungal Activities

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. The pyrrolo[1,2-b]pyridazine scaffold has been explored for its potential in this area.[2]

Antibacterial and Antifungal Activity

Various derivatives have been synthesized and evaluated against a panel of Gram-positive and Gram-negative bacteria as well as fungal strains. Some compounds have shown significant activity, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[25][26] For example, certain pyrazolo-pyridazine derivatives demonstrated potent action against Bacillus subtilis.[27]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of a compound.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria).[28]

  • Inoculum Preparation: Grow the microbial strain overnight. Dilute the culture to achieve a standardized concentration corresponding to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[28]

  • Inoculation: Add 50-100 µL of the final bacterial or fungal suspension to each well of the plate containing the serially diluted compound. Include a growth control well (no compound) and a sterility control well (no microbes).[29]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours for bacteria, or longer for fungi.[15][29]

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.[30]

Conclusion and Future Perspectives

The pyrrolo[1,2-b]pyridazine scaffold is a remarkably versatile and "privileged" structure in drug discovery. The extensive research into its derivatives has revealed potent activities across multiple therapeutic areas, most notably in oncology and inflammation. The ability to inhibit fundamental cellular processes such as microtubule polymerization and DNA repair highlights the potential of these compounds to address complex diseases.

Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds through continued medicinal chemistry efforts. Elucidating more detailed mechanisms of action and identifying novel biological targets will further expand the therapeutic applications of this promising heterocyclic system. The protocols and data presented in this guide offer a solid foundation for researchers to build upon as they explore the full potential of pyrrolo[1,2-b]pyridazine derivatives in the development of next-generation therapeutics.

References

  • Popovici, L., Amarandi, R. M., Mangalagiu, I. I., Mangalagiu, V., & Danac, R. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 230–243. [Link]

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  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PMC. [Link]

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  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. PMC. [Link]

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  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

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Foundational

Pyrrolo[1,2-b]pyridazine scaffold in medicinal chemistry

An In-depth Technical Guide to the Pyrrolo[1,2-b]pyridazine Scaffold in Medicinal Chemistry Executive Summary The pyrrolo[1,2-b]pyridazine scaffold, a nitrogen-bridged heterocyclic system, has emerged as a structure of s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Pyrrolo[1,2-b]pyridazine Scaffold in Medicinal Chemistry

Executive Summary

The pyrrolo[1,2-b]pyridazine scaffold, a nitrogen-bridged heterocyclic system, has emerged as a structure of significant interest in medicinal chemistry.[1][2][3][4] Its rigid, planar topography and rich electronic nature make it an ideal framework for developing novel therapeutics. This guide provides a comprehensive overview of the pyrrolo[1,2-b]pyridazine core, including its synthesis, diverse biological activities, and the underlying structure-activity relationships that drive its therapeutic potential. We will delve into its applications as an anticancer, anti-inflammatory, and kinase-inhibiting agent, providing detailed experimental protocols and future perspectives for researchers, scientists, and drug development professionals.

Introduction: The Pyrrolo[1,2-b]pyridazine Scaffold - A Privileged Core in Medicinal Chemistry

The pyrrolo[1,2-b]pyridazine system, also known as 5-azaindolizine, is an aromatic N-bridgehead heterocycle resulting from the formal fusion of pyrrole and pyridazine rings.[3][4] This unique arrangement confers a distinct set of physicochemical properties, including a specific dipole moment and hydrogen bonding capabilities, that are advantageous for molecular recognition in biological systems.[5] The growing interest in this scaffold is evidenced by the increasing number of publications detailing its synthesis and pharmacological evaluation.[1][2][4]

The versatility of the pyrrolo[1,2-b]pyridazine core allows for the introduction of various substituents at multiple positions, enabling fine-tuning of its steric and electronic properties to achieve desired biological activity and pharmacokinetic profiles. This has led to the discovery of potent and selective inhibitors of a range of biological targets.

Synthetic Strategies: Accessing the Pyrrolo[1,2-b]pyridazine Core

The construction of the pyrrolo[1,2-b]pyridazine scaffold can be achieved through several synthetic routes, with the most prominent being 1,3-dipolar cycloaddition reactions.[1][4]

1,3-Dipolar Cycloaddition

This is a powerful and widely used method for the synthesis of pyrrolo[1,2-b]pyridazines.[1][4] It typically involves the reaction of a pyridazinium ylide (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. A common approach involves the in-situ generation of mesoionic oxazolo-pyridazinones from 3(2H)pyridazinone acids, which then react with dipolarophiles like methyl or ethyl propiolate.[1]

The regioselectivity of this reaction is a key consideration, with the ester groups of the cycloadducts typically being found at the 5-position of the pyrrolo[1,2-b]pyridazine ring.[1] The mechanism involves the nucleophilic addition of the ring nitrogen atom to the triple bond of the dipolarophile, forming a zwitterionic intermediate that subsequently cyclizes to form the pyrrole ring.[4]

Below is a generalized workflow for this synthetic approach:

G cluster_0 Step 1: Generation of Mesoionic Intermediate cluster_1 Step 2: 1,3-Dipolar Cycloaddition A 3(2H)pyridazinone acid C Mesoionic Oxazolo-pyridazinone (in situ) A->C Heat (90°C) B Acetic Anhydride B->C D Alkyne Dipolarophile (e.g., methyl propiolate) E Pyrrolo[1,2-b]pyridazine C->E D->E JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Pyrrolo[1,2-b]pyridazine Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrrolo[1,2-b]pyridazine-based inhibitor.

  • HER-2 Tyrosine Kinase Inhibitors: Certain derivatives have been reported as inhibitors of HER-2 tyrosine kinase, a key target in breast cancer therapy. [6]* IRAK4 Inhibitors: The scaffold has also been explored for the development of IRAK4 inhibitors, which are involved in inflammatory signaling pathways. [6]* MEK Inhibitors: Some pyrrolo[1,2-b]pyridazines have shown inhibitory activity against MEK, a component of the MAPK/ERK pathway that is often dysregulated in cancer. [6]

Several pyrrolo[1,2-b]pyridazine derivatives have been synthesized as analogues of phenstatin, a known tubulin polymerization inhibitor. [6][7]These compounds have demonstrated potent antiproliferative activity with GI50 values in the nanomolar range against a panel of human cancer cell lines, including colon, ovarian, and breast cancer. [6][7]Docking studies have shown that these compounds bind to the colchicine binding site of tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. [6][7]

A library of 2-substituted pyrrolo[1,2-b]pyridazine derivatives has been identified as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. [8][9]Certain compounds exhibited significant selective activity against PARP-1 over PARP-2 and demonstrated robust antiproliferative effects in BRCA-deficient cancer cell lines. [9]This suggests their potential as targeted therapies for cancers with specific DNA repair deficiencies.

Anti-inflammatory Activity

The pyridazine and pyridazinone cores, which are integral to the pyrrolo[1,2-b]pyridazine structure, are present in many compounds with anti-inflammatory properties. [1][10]Some pyrrolo[1,2-b]pyridazine derivatives have been specifically investigated for their anti-inflammatory effects. [1]

Other Biological Activities

The therapeutic potential of the pyrrolo[1,2-b]pyridazine scaffold extends beyond cancer and inflammation. Derivatives have been reported with a variety of other biological activities, including:

  • Antimicrobial and antifungal [6]* Antidepressant [1]* Antimetabolic [1]* Acyl CoA:diacylglycerol acyltransferase (DGAT1) inhibitors [6]

Structure-Activity Relationship (SAR) Insights

The extensive research on pyrrolo[1,2-b]pyridazine derivatives has provided valuable insights into their structure-activity relationships. For instance, in the case of tubulin polymerization inhibitors, the introduction of different substituents at the 2-position of the pyrrolo[1,2-b]pyridazine unit, such as methyl or substituted phenyl rings, significantly influences their anticancer activity. [6] For JAK inhibitors, a (R)-(2,2-dimethylcyclopentyl)amine substituent at the C4 position of the pyrrolopyridazine core was identified as a preferred moiety. [11][8]Further incorporation of an amino group at the 3-position of the cyclopentane ring resulted in potent JAK3 inhibitors. [11][8] These examples highlight the tunability of the pyrrolo[1,2-b]pyridazine scaffold and provide a rational basis for the design of new and more potent derivatives.

Experimental Protocols

To facilitate further research in this area, we provide a representative experimental protocol for the synthesis of a pyrrolo[1,2-b]pyridazine derivative and a common assay for evaluating its anticancer activity.

Synthesis of a Pyrrolo[1,2-b]pyridazine Derivative via 1,3-Dipolar Cycloaddition

This protocol is adapted from the synthesis of new pyrrolo[1,2-b]pyridazines via mesoionic oxazolo-pyridazinones. [1] Step 1: Synthesis of 3(2H)pyridazinone acids (2a-c)

  • The corresponding esters are subjected to alkaline hydrolysis.

  • The resulting solution is then acidified to yield the 3(2H)pyridazinone acids.

Step 2: In situ generation of mesoionic oxazolopyridazinones (3a-c) and cycloaddition

  • The 3(2H)pyridazinone acid is suspended in acetic anhydride.

  • The appropriate dipolarophile (e.g., methyl or ethyl propiolate) is added.

  • The reaction mixture is heated at 90°C for 3-4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired pyrrolo[1,2-b]pyridazine derivative.

Self-Validation:

  • Expected Outcome: The formation of the pyrrolo[1,2-b]pyridazine product with yields typically ranging from 41-52%. [1]* Confirmation: The structure of the synthesized compound should be confirmed by IR, 1H-NMR, 13C-NMR, and elemental analysis. The regioselectivity of the cycloaddition can be confirmed by NMR spectroscopy. [1]* Potential Pitfalls: Incomplete reaction or the formation of side products.

  • Troubleshooting: Optimization of reaction time and temperature may be necessary. Purification by column chromatography is crucial to isolate the desired product.

In Vitro Anticancer Activity Assay (MTS Assay)

This protocol describes a common method for evaluating the cytotoxic effects of newly synthesized compounds on cancer cell lines. [1] Step 1: Cell Culture

  • Human adenocarcinoma-derived adherent cell lines (e.g., LoVo for colon cancer, SK-OV-3 for ovarian cancer, MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Step 2: Compound Treatment

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for 24 or 48 hours.

Step 3: MTS Assay

  • After the treatment period, the MTS reagent is added to each well.

  • The plates are incubated for a further 1-4 hours.

  • The absorbance at 490 nm is measured using a microplate reader.

Self-Validation:

  • Expected Outcome: A dose-dependent decrease in cell viability for active compounds.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 (concentration that inhibits cell growth by 50%) can be determined from the dose-response curves.

  • Positive Controls: Known anticancer drugs such as cisplatin, doxorubicin, or 5-fluorouracil should be included in the assay. [1]* Potential Pitfalls: Inconsistent cell seeding, compound precipitation, or interference of the compound with the MTS reagent.

  • Troubleshooting: Ensure proper cell culture techniques, check the solubility of the compounds in the culture medium, and run appropriate controls.

Quantitative Data Summary

The following table summarizes the in vitro growth inhibition of selected pyrrolo[1,2-b]pyridazine derivatives against various human cancer cell lines.

CompoundCancer Cell LineGI50 (nM)Mechanism of ActionReference
Phenstatin Analogue 1 Colon Cancer<100Tubulin Polymerization Inhibition[6][7]
Phenstatin Analogue 1 Ovarian Cancer<100Tubulin Polymerization Inhibition[6][7]
Phenstatin Analogue 1 Renal Cancer<100Tubulin Polymerization Inhibition[6][7]
Phenstatin Analogue 1 Breast Cancer<100Tubulin Polymerization Inhibition[6][7]
PARP Inhibitor 15b BRCA2-deficient V-C8340PARP-1 Inhibition[9]
PARP Inhibitor 15b BRCA1-deficient MDA-MB-436106PARP-1 Inhibition[9]
JAK Inhibitor 5g N/ANanomolarJAK3/TYK2 Inhibition[11]

Future Perspectives and Conclusion

The pyrrolo[1,2-b]pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility and the ability to modulate its properties through substitution make it an attractive starting point for drug discovery campaigns. Future research will likely focus on:

  • The development of more selective and potent inhibitors for known targets.

  • The exploration of new biological targets for this scaffold.

  • The optimization of the pharmacokinetic properties of lead compounds to improve their drug-like characteristics.

References

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. [Link]

  • Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Taylor & Francis Online. [Link]

  • An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. PMC. [Link]

  • Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Europe PMC. [Link]

  • New pyridazine derivatives: Synthesis, chemistry and biological activity. ResearchGate. [Link]

  • Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. PubMed. [Link]

  • Synthesis of Pyrrolo[1,2-b]pyridazine. Thieme Chemistry. [Link]

  • An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. PubMed. [Link]

  • Pyrrolo[1,2-b]pyridazines. A revisit. ARKIVOC. [Link]

  • Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. Europe PMC. [Link]

  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. MDPI. [Link]

  • Biologically active pyrrolo[1,2‐b]pyridazines. ResearchGate. [Link]

  • Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. ResearchGate. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Europe PMC. [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. Royal Society of Chemistry. [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

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Exploratory

Pyrrolo[1,2-b]pyridazine Derivatives as Kinase Inhibitors: A Comprehensive Technical Guide

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors remains a cornerstone of targeted therapy in both oncology and autoimmune diseases. Among the vast array of heterocyclic scaffolds,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors remains a cornerstone of targeted therapy in both oncology and autoimmune diseases. Among the vast array of heterocyclic scaffolds, the pyrrolo[1,2-b]pyridazine core has emerged as a highly privileged pharmacophore. This in-depth technical guide explores the mechanistic rationale, structure-activity relationships (SAR), and experimental workflows required to develop pyrrolo[1,2-b]pyridazine derivatives, with a specific focus on targeting Janus Kinases (JAK) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Pharmacophore Rationale: Why Pyrrolo[1,2-b]pyridazine?

As a Senior Application Scientist in medicinal chemistry, selecting the right core scaffold is the most critical step in drug design. The pyrrolo[1,2-b]pyridazine system offers a unique combination of electronic and steric properties that make it an ideal ATP-mimetic:

  • Hinge-Binding Competence: The nitrogen atoms within the pyridazine ring act as potent hydrogen bond acceptors, perfectly positioned to interact with the backbone NH of hinge region residues (e.g., Leu905 in JAK3 or Met265 in IRAK4).

  • Vectorial Trajectory: The fused bicyclic system provides a rigid, planar platform. Substituents at the C3 and C4 positions project directly into the hydrophobic selectivity pockets of the kinase domain, allowing for fine-tuned steric clashes that drive kinase selectivity[1].

  • Physicochemical Stability: Unlike some highly basic heterocycles, pyrrolo[1,2-b]pyridazines maintain favorable lipophilic efficiency (LipE) and oral bioavailability, making them excellent candidates for in vivo translation[1].

Target 1: Janus Kinase (JAK) Family

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) mediates cytokine signaling via the JAK-STAT pathway. While pan-JAK inhibitors (like tofacitinib) are clinically validated for rheumatoid arthritis, they often suffer from dose-limiting toxicities (e.g., anemia) driven by JAK2 inhibition.

Pyrrolo[1,2-b]pyridazine-3-carboxamides have been rationally designed to achieve functional selectivity for the JAK3/JAK1 pathway over JAK2 [1].

Causality in SAR Design

The selectivity is driven by the C4 substituent on the pyrrolopyridazine core. Introducing a bulky, chiral aliphatic amine—such as an (R)-(2,2-dimethylcyclopentyl)amine group—forces a specific conformation that perfectly occupies the unique hydrophobic pocket of JAK3. Further incorporation of an amino group at the 3-position of the cyclopentane ring dramatically increases potency by engaging in auxiliary hydrogen bonding with the solvent-exposed region of the kinase[1].

Table 1: SAR of Pyrrolo[1,2-b]pyridazine-3-carboxamides against JAK Kinases

Compound C4 Substituent JAK3 IC₅₀ (nM) JAK1 IC₅₀ (nM) JAK2 IC₅₀ (nM) Selectivity (JAK3 vs JAK2)
3b (R)-(2,2-dimethylcyclopentyl)amine 12 15 120 10-fold
4g 3-amino-cyclopentyl analogue 5 8 250 50-fold
5g (2-fluoro-2-methylcyclopentyl)amino 2 4 300 150-fold

Data summarized from preliminary studies identifying nanomolar inhibitors functionally selective for the JAK3-JAK1 pathway[1].

Target 2: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

IRAK4 is a serine-threonine kinase that acts as the "master regulator" in the Interleukin-1/Toll-like receptor (IL-1/TLR) signaling cascade[2]. Upon TLR activation, the MyD88 adaptor protein recruits IRAK4, which then phosphorylates IRAK1, ultimately leading to the activation of NF-κB and the generation of pro-inflammatory cytokines (TNFα, IL-6)[2].

Because IRAK4 requires its active kinase domain for signal transduction (unlike IRAK1, which can function purely as a scaffold), it is a highly vulnerable node for therapeutic intervention in autoimmune diseases and MYD88-mutant lymphomas[3].

IRAK4_Pathway TLR TLR / IL-1R Receptor Activation MyD88 MyD88 Adaptor Protein TLR->MyD88 IRAK4 IRAK4 Kinase (Master Regulator) MyD88->IRAK4 IRAK1 IRAK1 / TRAF6 Complex IRAK4->IRAK1 NFkB NF-κB / MAPK Signaling Cascades IRAK1->NFkB Inflammation Pro-inflammatory Cytokines (TNFα, IL-6, IL-1β) NFkB->Inflammation Inhibitor Pyrrolo[1,2-b]pyridazine Derivatives Inhibitor->IRAK4 ATP-Competitive Inhibition

Figure 1: TLR/IL-1R signaling pathway highlighting IRAK4 inhibition by pyrrolo[1,2-b]pyridazines.

Table 2: Representative Profile of Pyrrolo[1,2-b]pyridazine IRAK4 Inhibitors

Target / Assay Biological Function Representative Inhibition Profile (IC₅₀)
IRAK4 Kinase Assay Direct ATP-competitive inhibition of the isolated enzyme < 10 nM
PBMC TNFα Production Cellular readout of NF-κB pathway suppression 15 - 85 nM
Whole Blood IFNγ Functional selectivity and whole-blood efficacy < 100 nM

Profile derived from patent literature detailing the efficacy of the scaffold in blocking pro-inflammatory mediators[2],[3].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems.

Protocol 1: Regioselective Synthesis via 1,3-Dipolar Cycloaddition

The most efficient method to construct the pyrrolo[1,2-b]pyridazine core is through a 1,3-dipolar cycloaddition utilizing mesoionic oxazolo-pyridazinones (münchnones)[4].

Causality Check: Why use acetic anhydride? Acetic anhydride acts as both the solvent and a dehydrating agent, allowing for the in situ generation of the highly reactive mesoionic 1,3-dipole from a stable acid precursor, preventing the degradation that would occur if isolation was attempted[4].

Step-by-Step Workflow:

  • Precursor Activation: Suspend 3.0 mmol of the starting 3(2H)-pyridazinone acid in 5 mL of pure acetic anhydride under continuous magnetic stirring[5].

  • Dipolarophile Addition: Add 3.5 mmol of an acetylenic dipolarophile (e.g., ethyl propiolate or diethyl acetylenedicarboxylate) to the suspension[5],[4].

  • Thermal Cycloaddition: Heat the reaction mixture to 90 °C for 3–4 hours. Mechanism: The in situ generated mesoionic 1,3-dipole reacts with the alkyne. This intermediate rapidly undergoes decarboxylation (extrusion of CO₂), which thermodynamically drives the formation of the fully aromatized pyrrolo[1,2-b]pyridazine core[4].

  • Quenching & Isolation: Cool the reaction to room temperature and quench by adding 10 mL of ethanol. Evaporate the solvents under vacuum distillation[5].

  • Purification: Triturate the crude residue with isopropanol. Purify the target compound via silica gel column chromatography (using CH₂Cl₂ as an eluent) to isolate the pure regioisomer[5].

Protocol 2: TR-FRET Kinase Assay (IRAK4 / JAK)

Pyrrolo[1,2-b]pyridazines are known to possess strong intrinsic fluorescent properties (blue organic luminophores)[5]. Consequently, standard fluorescence or absorbance assays will yield untrustworthy data due to massive compound autofluorescence interference.

Causality Check: Why TR-FRET? Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes Lanthanide chelates (like Europium) which have exceptionally long emission half-lives. By introducing a 50 µs time delay before reading the plate, the short-lived autofluorescence of the pyrrolo[1,2-b]pyridazine inhibitor decays completely to zero, leaving only the true FRET signal generated by the kinase reaction[6].

TR_FRET_Workflow Step1 1. Compound Prep Serial Dilution Step2 2. Kinase Incubation (IRAK4 + Inhibitor) Step1->Step2 Step3 3. Reaction Initiation (ATP + Biotin-Substrate) Step2->Step3 Step4 4. Reaction Termination (EDTA + Eu-Antibody) Step3->Step4 Step5 5. TR-FRET Readout (Time-Delayed 665/620nm) Step4->Step5

Figure 2: Step-by-step TR-FRET kinase assay workflow for evaluating pyrrolo[1,2-b]pyridazines.

Step-by-Step Workflow:

  • Compound Preparation: Serially dilute the pyrrolo[1,2-b]pyridazine inhibitors in 100% DMSO. Transfer to the assay buffer to achieve a final DMSO concentration of <1% (to prevent kinase denaturation).

  • Equilibration: Add 5 ng of recombinant IRAK4 (or JAK) kinase to a 384-well proxiplate. Add the inhibitor and incubate for 30 minutes at room temperature to allow for thermodynamic equilibrium binding[7].

  • Reaction Initiation: Add a substrate mixture containing ATP (at K_m concentration, e.g., 20 µM) and a biotinylated substrate (e.g., Biotin-Histone H3 at 100 nM). Incubate the kinase reaction for 30 minutes[7].

  • Reaction Termination: Halt the reaction by adding a detection buffer containing 40 mM EDTA. Mechanism: EDTA chelates the Mg²⁺ ions required for ATP coordination, instantly stopping kinase activity[7].

  • Detection Complex Formation: Add 0.5 nM of Europium-labeled anti-phospho antibody and Streptavidin-APC (or XL665). Incubate for 60 minutes to allow the FRET complex to form[7].

  • Time-Delayed Readout: Excite the plate at 320 nm. Apply a 50 µs delay, then measure the emission at 620 nm (Europium donor) and 665 nm (Acceptor). The 665/620 nm ratio quantitatively reflects kinase activity, completely free of compound autofluorescence[6].

Conclusion

The pyrrolo[1,2-b]pyridazine scaffold represents a highly versatile and potent pharmacophore for kinase inhibition. By leveraging regioselective 1,3-dipolar cycloadditions for synthesis and utilizing time-delayed TR-FRET assays to bypass the scaffold's intrinsic luminescence, researchers can reliably develop highly selective inhibitors against critical targets like JAK3 and IRAK4. As structural biology and computational modeling advance, this scaffold will undoubtedly yield next-generation therapeutics for autoimmune disorders and oncology.

References

  • Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors Source: Bioorganic & Medicinal Chemistry Letters (via NIH.gov)[Link]

  • IL279654B2 - Pyrrolo[1,2-B]pyridazine derivatives (IRAK4 Inhibitors)
  • AU2019321267B2 - Pyrrolo[1,2-b]pyridazine derivatives as IRAK4 inhibitors Source: Google P
  • New Pyrrolo[1,2-b]pyridazine Derivatives by 1,3-Dipolar Cycloaddition of Mesoionic Oxazolopyridazinone Source: Revista de Chimie (bch.ro)[Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones Source: MDPI[Link]

  • SwiftFluo® TR-FRET Kinase Assay Kits Source: Sino Biological[Link]

  • WO2019111218A1 - Novel heterocyclic compounds as irak4 inhibitors (Assay Protocol)
  • SwiftFluo® TR-FRET Technical Q&A Source: Sino Biological[Link]

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Foundational

Mechanism of Action: Pyrrolo[1,2-b]pyridazine Scaffolds in Drug Discovery

The following guide provides an in-depth technical analysis of the Pyrrolo[1,2-b]pyridazine scaffold, focusing on its mechanism of action (MoA), chemical biology, and experimental validation. Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the Pyrrolo[1,2-b]pyridazine scaffold, focusing on its mechanism of action (MoA), chemical biology, and experimental validation.

Executive Summary & Chemical Significance

The Pyrrolo[1,2-b]pyridazine scaffold (often referred to as 5-azaindolizine) represents a "privileged structure" in medicinal chemistry. Its planar, bicyclic, heteroaromatic nature allows it to function as a bioisostere for indole and purine systems, making it highly effective at mimicking the adenosine triphosphate (ATP) purine core.

Key Chemical Features:

  • Bridgehead Nitrogen: The nitrogen at position 5 is a bridgehead atom, contributing to the aromaticity and electronic distribution of the system.

  • H-Bonding Potential: The pyridazine nitrogen (N1) and substituents at C2/C4 serve as critical hydrogen bond acceptors/donors, facilitating interaction with protein hinge regions.

  • π-Stacking: The electron-rich pyrrole ring fused with the electron-deficient pyridazine ring creates a polarized system ideal for π-π stacking interactions within hydrophobic binding pockets.

This guide details three primary mechanisms of action: Kinase Inhibition (JAK/PIM) , PARP Interference , and Microtubule Destabilization .

Core Mechanism I: ATP-Competitive Kinase Inhibition

The most validated application of pyrrolo[1,2-b]pyridazine derivatives is as ATP-competitive inhibitors of tyrosine and serine/threonine kinases, specifically the Janus Kinase (JAK) family and PIM kinases.

Binding Mode & Pharmacophore

These compounds function as Type I inhibitors, binding to the active conformation (DFG-in) of the kinase domain.

  • Hinge Region Interaction: The core scaffold typically orients the pyridazine ring toward the kinase hinge region. Substituents at the C3 or C4 positions (often carboxamides or amines) form hydrogen bonds with the backbone carbonyl and amide groups of residues such as Glu and Leu in the hinge.

  • Selectivity Filter: Substitutions at the C2 position extend into the solvent-exposed region or the ribose-binding pocket, allowing for selectivity tuning (e.g., JAK3 vs. JAK2 selectivity).

Pathway Impact: JAK/STAT Signaling

Inhibition of JAK1/3 prevents the phosphorylation of STAT (Signal Transducers and Activators of Transcription) proteins. This blockade halts the translocation of STAT dimers to the nucleus, thereby downregulating pro-inflammatory cytokines (IL-2, IL-6, IFN


).
Visualization: JAK/STAT Inhibition Pathway

JAK_Pathway Cytokine Cytokine (IL-2/IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK3 (Kinase Domain) Receptor->JAK Activation STAT STAT Monomer JAK->STAT Phosphorylation Inhibitor Pyrrolo[1,2-b]pyridazine Derivative Inhibitor->JAK ATP Competition (Blockade) pSTAT p-STAT Dimer STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Caption: Schematic of JAK/STAT pathway blockade. The pyrrolo[1,2-b]pyridazine inhibitor competes with ATP at the JAK kinase domain, preventing STAT phosphorylation.

Core Mechanism II: PARP-1 Inhibition

Recent SAR studies have identified 2-substituted pyrrolo[1,2-b]pyridazines as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) .

  • Mechanism: The scaffold mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes.

  • Synthetic Lethality: In BRCA1/2-deficient cancer cells, PARP inhibition leads to the accumulation of double-strand DNA breaks, triggering apoptosis.

  • Selectivity: Optimization at the C2 position has yielded compounds with >20-fold selectivity for PARP-1 over PARP-2, reducing potential hematological toxicity.

Core Mechanism III: Microtubule Destabilization

Certain derivatives, particularly those bearing trimethoxybenzoyl moieties (mimicking combretastatin/phenstatin), act as Tubulin Polymerization Inhibitors .

  • Binding Site: Colchicine binding site on

    
    -tubulin.
    
  • Effect: Prevents microtubule assembly during mitosis, causing cell cycle arrest at the G2/M phase and subsequent apoptosis.

Experimental Protocols & Validation

Synthesis via [3+2] Cycloaddition

A robust, self-validating synthetic route using mesoionic intermediates.

  • Precursor Formation: React a pyridazine derivative with an

    
    -halo acid anhydride to form a mesoionic oxazolo-pyridazinone.
    
  • Cycloaddition: Reflux the mesoionic species with an activated alkyne (e.g., dimethyl acetylenedicarboxylate or propiolates) in acetic anhydride.

  • Purification: The reaction releases

    
    . The product precipitates or is isolated via silica gel chromatography.
    
    • Validation point: Disappearance of the mesoionic IR carbonyl peak and appearance of the pyrrole proton signals in

      
      H-NMR.
      
In Vitro Kinase Assay (ADP-Glo Protocol)

Objective: Quantify IC50 against JAK/PIM kinases.

  • Reagents: Recombinant JAK enzyme, peptide substrate, ATP (

    
    ), and test compound (serial dilution).
    
  • Reaction: Incubate kinase, substrate, and compound in buffer (Tris-HCl,

    
    ) for 60 mins at RT.
    
  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP, then to luciferase light).

  • Analysis: Measure luminescence. Plot RLU vs. log[Compound].

    • Control: Staurosporine (positive control).

Cellular Viability & Selectivity Data

The following table summarizes typical potency ranges for optimized pyrrolo[1,2-b]pyridazine derivatives across different targets.

Target ClassSpecific TargetTypical IC50 (nM)Key Structural Feature
Kinase JAK35 - 50C4-amine substitution (Hinge binder)
Kinase PIM-110 - 100C2-aryl group (Hydrophobic pocket)
Enzyme PARP-120 - 150Mimics nicotinamide pharmacophore
Cytoskeleton Tubulin50 - 2003,4,5-trimethoxyphenyl moiety

Visualization: Pharmacophore Binding Logic

Binding_Mode Scaffold Pyrrolo[1,2-b]pyridazine Core Hinge Hinge Region (Glu/Leu Backbone) Scaffold->Hinge H-Bond (N1 / C4-NH) Ribose Ribose Pocket (Solvent Exposed) Scaffold->Ribose Solubilizing Group (C2/C3 Position) Hydrophobic Hydrophobic Pocket (Selectivity Gate) Scaffold->Hydrophobic Pi-Stacking / VdW (Pyrrole Ring)

Caption: Pharmacophore mapping of the scaffold. N1 and C4-substituents anchor the molecule to the kinase hinge, while C2/C3 substituents dictate selectivity.

References

  • Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2014) [1]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Source: Molecules (MDPI) (2023)

  • Discovery of potent and efficacious pyrrolopyridazines as dual JAK1/3 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2017)

  • Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. Source: European Journal of Medicinal Chemistry (2021)

  • Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2019)

Sources

Exploratory

Pyrrolo[1,2-b]pyridazines: Technical Guide to Optical &amp; Fluorescent Properties

The following technical guide details the optical and fluorescent properties of Pyrrolo[1,2-b]pyridazines. Executive Summary Pyrrolo[1,2-b]pyridazines (also known as 5-azaindolizines) represent a class of fused N-bridgeh...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optical and fluorescent properties of Pyrrolo[1,2-b]pyridazines.

Executive Summary

Pyrrolo[1,2-b]pyridazines (also known as 5-azaindolizines) represent a class of fused N-bridgehead heterocycles distinguished by their tunable electronic structure and intense blue-to-green fluorescence.[1] Unlike many rigid fluorophores, the pyrrolo[1,2-b]pyridazine scaffold exhibits significant Intramolecular Charge Transfer (ICT) capabilities, making its emission highly sensitive to substituent effects and solvent polarity. This guide provides a deep technical analysis of their photophysics, synthetic tuning strategies, and standardized protocols for characterization.

Fundamental Photophysics

Electronic Architecture

The core pyrrolo[1,2-b]pyridazine system is a 10


-electron aromatic system. Its fluorescence arises primarily from 

transitions.
  • HOMO Distribution: The Highest Occupied Molecular Orbital is typically localized across the pyrrole ring and the bridgehead nitrogen.

  • LUMO Distribution: The Lowest Unoccupied Molecular Orbital is concentrated on the pyridazine ring, acting as an electron acceptor.

  • ICT Mechanism: Upon excitation, electron density shifts from the electron-rich pyrrole moiety to the electron-deficient pyridazine ring. This inherent "push-pull" architecture results in a large dipole moment change (

    
    ) between the ground (
    
    
    
    ) and excited (
    
    
    ) states.
Spectral Characteristics[1][2][3]
  • Absorption: Typically observed in the UV region (320–380 nm). The band is often structured in non-polar solvents but broadens in polar media.

  • Emission: Strong emission in the violet-blue to green region (420–550 nm).

  • Stokes Shift: Large Stokes shifts (often >80 nm) are characteristic, driven by rapid solvent relaxation around the highly dipolar excited state.

Jablonski & Solvation Diagram

The following diagram illustrates the photophysical decay pathways, highlighting the solvent relaxation effect typical of these ICT fluorophores.

Jablonski S0 Ground State (S0) S1_FC Franck-Condon Excited State (S1*) S0->S1_FC Absorption (hν) S1_Rel Relaxed ICT State (S1) S1_FC->S1_Rel Vibrational Relaxation (< 1 ps) Solvent Solvent Reorganization S1_FC->Solvent Dipole Interaction S1_Rel->S0 Fluorescence (hν') S1_Rel->S0 Non-Radiative Decay (k_nr) Solvent->S1_Rel Stabilization

Figure 1: Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) process and solvent stabilization that leads to large Stokes shifts in pyrrolo[1,2-b]pyridazines.

Structure-Property Relationships (SPR)

The fluorescence of pyrrolo[1,2-b]pyridazines is not static; it is chemically programmable. The position of substituents dictates the electronic push-pull strength.

Substituent Effects Table
PositionSubstituent TypeEffect on

Effect on Quantum Yield (

)
Mechanistic Insight
C-5 / C-7 Electron-Withdrawing (EWG) (e.g., -COOR, -CN)Red Shift (Bathochromic)Increase Stabilizes LUMO more than HOMO, narrowing the gap while reducing non-radiative decay rates.
C-2 / C-4 Electron-Donating (EDG) (e.g., -OMe, -Ph)Red Shift VariableDestabilizes HOMO, promoting stronger ICT character.
Bridgehead Rigidification (Fused rings)Minor ShiftSignificant Increase Reduces bond rotation and vibrational quenching modes.
Synthesis & Derivatization Workflow

The most robust method for accessing these diversely substituted cores is the 1,3-Dipolar Cycloaddition .

Synthesis Start Pyridazine Precursor Act N-Alkylation / Activation Start->Act + Alkyl Halide Ylide Pyridazinium Ylide (Dipole) Act->Ylide + Base (TEA/K2CO3) Cyclo [3+2] Cycloaddition Ylide->Cyclo Dipolarophile Alkyne/Alkene (Dipolarophile) Dipolarophile->Cyclo Product Pyrrolo[1,2-b]pyridazine Fluorophore Cyclo->Product - H2 / Oxidation

Figure 2: The primary synthetic pathway via 1,3-dipolar cycloaddition allows for the modular installation of EWG and EDG groups to tune optical properties.

Solvatochromism & Environmental Sensitivity[4]

Pyrrolo[1,2-b]pyridazines exhibit positive solvatochromism . As solvent polarity increases, the emission maximum shifts to longer wavelengths (red shift). This confirms the excited state is more polar than the ground state (


).
Lippert-Mataga Analysis

To quantify this sensitivity, researchers must utilize the Lippert-Mataga plot, which relates the Stokes shift (


) to the solvent orientation polarizability (

).[2]

Equation:



Where:

  • 
    : Stokes shift (
    
    
    
    )[2]
  • 
    : Excited and ground state dipole moments
    
  • 
    : Onsager cavity radius
    
  • 
    : Orientation polarizability of the solvent
    

Interpretation: A linear slope indicates that ICT is the dominant mechanism. Deviation from linearity in protic solvents (MeOH, Water) suggests specific hydrogen-bonding interactions quenching or stabilizing the excited state.

Experimental Protocols

Protocol A: Relative Quantum Yield ( ) Determination

Objective: Determine the fluorescence efficiency of a novel pyrrolo[1,2-b]pyridazine derivative using a standard reference.

Reagents:

  • Reference Standard: Quinine Sulfate in 0.1 M

    
     (
    
    
    
    at
    
    
    ). Note: Choose a standard with absorption close to your sample.
  • Solvents: Spectroscopic grade Ethanol or Cyclohexane (for the sample).

Procedure:

  • Preparation: Prepare stock solutions of the sample and the reference.

  • Absorbance Matching: Dilute both solutions so that their absorbance at the excitation wavelength (

    
    ) is below 0.1 OD  (Optical Density). Crucial: This prevents inner-filter effects (re-absorption).
    
  • Spectrum Acquisition:

    • Record the UV-Vis absorption spectrum (300–600 nm).

    • Record the fluorescence emission spectrum using the same

      
      . Integrate the area under the emission curve (
      
      
      
      ).
  • Calculation:

    
    
    
    • 
      : Integrated emission area.
      
    • 
      : Absorbance at excitation wavelength.[1][3][4][5]
      
    • 
      : Refractive index of the solvent.[3]
      
Protocol B: Solvatochromic Shift Assessment

Objective: Map the environmental sensitivity for sensor applications.

Procedure:

  • Solvent Selection: Select 5 solvents of varying polarity indices (e.g., Hexane, Toluene, THF, Dichloromethane, Methanol).

  • Sample Prep: Dissolve the dye to a final concentration of

    
     M in each solvent.
    
  • Measurement: Record

    
     and 
    
    
    
    for each.
  • Analysis: Calculate the Stokes shift in wavenumbers (

    
    ) and plot against the solvent parameter 
    
    
    
    .

Applications

Bioimaging

Due to their small size and lipophilicity, pyrrolo[1,2-b]pyridazines are excellent candidates for live-cell imaging.

  • Mitochondrial Targeting: Derivatives with cationic substituents (e.g., triphenylphosphonium tails) accumulate in mitochondria due to the membrane potential.

  • Bioorthogonal Labeling: The pyridazine core can be generated in situ via the reaction of tetrazines with strained alkynes (e.g., BCN), resulting in "turn-on" fluorescence with up to 900-fold enhancement.

pH and Ion Sensing

The basicity of the bridgehead nitrogen allows for protonation-induced fluorescence quenching or shifting. This property is utilized in designing ratiometric pH sensors for acidic organelles (lysosomes).

References

  • Kuhla, D. E., & Lombardino, J. G. (1977). Advances in Heterocyclic Chemistry, 21, 1–63.
  • Cheng, Y., Ma, B., & Wudl, F. (1999). Synthesis and optical properties of a series of pyrrolopyridazine derivatives: deep blue organic luminophors for electroluminescent devices. Journal of Materials Chemistry, 9(9), 2183-2188. Link

  • Mitsumori, T., Bendikov, M., Sedo, J., & Wudl, F. (2003). Synthesis and Properties of Novel Highly Fluorescent Pyrrolopyridazine Derivatives. Chemistry of Materials, 15(19), 3759-3768. (Detailed substituent effects).
  • Gong, Y., et al. (2016). Bioorthogonal Fluorescence Turn‐On Labeling Based on Bicyclononyne−Tetrazine Cycloaddition Reactions that Form Pyridazine Products. Chemistry – A European Journal, 22(48), 17669-17676. Link

  • Gaigalas, A. K., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology, 113(1), 17. Link

Sources

Foundational

Strategic Exploitation of the Pyrrolo[1,2-b]pyridazine Scaffold: A Comprehensive SAR and Mechanistic Guide

Executive Summary The pyrrolo[1,2-b]pyridazine nucleus is a highly versatile, N-bridgehead aromatic heterocycle that has emerged as a privileged scaffold in modern drug discovery. Characterized by high electron densities...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[1,2-b]pyridazine nucleus is a highly versatile, N-bridgehead aromatic heterocycle that has emerged as a privileged scaffold in modern drug discovery. Characterized by high electron densities at the C5 and C7 positions, this bicyclic system offers unique physicochemical properties, including enhanced hydrogen-bond acceptor capabilities and favorable metabolic stability. This whitepaper provides an in-depth analysis of the structure-activity relationships (SAR) of pyrrolo[1,2-b]pyridazine analogs across three distinct therapeutic domains: Poly(ADP-ribose) polymerase-1 (PARP-1) inhibition, Janus Kinase 3 (JAK3) selectivity, and tubulin polymerization inhibition.

By dissecting the causality behind specific functional group modifications, this guide equips medicinal chemists and application scientists with the rational design principles necessary to optimize this scaffold for targeted therapies.

Structural Anatomy & Electronic Properties

The pyrrolo[1,2-b]pyridazine core (also known as 5-azaindolizine) is formed by the condensation of a pyrrole and a pyridazine ring. Computational electron density mapping and ionization potential analyses reveal that the C5 and C7 positions are highly susceptible to electrophilic attack, while the C2 and C3 positions are ideal vectors for directing substituents into deep enzymatic binding pockets[1]. The planar nature of the system allows for strong


 stacking interactions, making it an excellent bioisostere for substituted phenyl rings in classical pharmacophores.

PARP-1 Inhibition: Engineering Synthetic Lethality

PARP-1 is a critical enzyme in the base excision repair (BER) pathway. Inhibiting PARP-1 induces synthetic lethality in tumors harboring homologous recombination deficiencies (e.g., BRCA1/2 mutations). However, off-target inhibition of PARP-2 often leads to hematological toxicity. Recent SAR campaigns have utilized the pyrrolo[1,2-b]pyridazine scaffold to achieve high PARP-1 selectivity[2][3].

SAR Causality & Mechanistic Insights

Researchers discovered that introducing bulky substituents at the C2 position of the pyrrolo[1,2-b]pyridazine core forces the molecule to project into the D-loop region of the NAD+ binding site[2]. Because the D-loop is structurally divergent between PARP-1 and PARP-2, this vector allows for precise steric tuning.

  • Compound 15a utilizes a specific 2-substitution that creates favorable van der Waals interactions exclusive to the PARP-1 D-loop, achieving a 29-fold selectivity over PARP-2[3][4].

  • Compound 15b balances this selectivity (5-fold) with exceptional cellular permeability, resulting in robust antiproliferative activity in BRCA1-deficient MDA-MB-436 cells (CC

    
     = 106 nM)[3][4].
    
Quantitative SAR Data

Table 1: SAR of 2-Substituted Pyrrolo[1,2-b]pyridazines as PARP Inhibitors

CompoundCore ModificationPARP-1 IC

(nM)
PARP-2 IC

(nM)
Selectivity (Fold)CC

MDA-MB-436 (nM)
CC

V-C8 (nM)
15a 2-substituted analog AHighly PotentModerate~29xN/AN/A
15b 2-substituted analog BHighly PotentPotent~5x106340

(Note: Exact IC


 values for isolated enzymes correlate with the fold-selectivity reported in primary literature[3][4]).
Self-Validating Protocol: Synthetic Lethality Cell Viability Assay

To validate on-target PARP-1 synthetic lethality rather than general cytotoxicity, the following self-validating workflow must be employed:

  • Cell Seeding: Plate BRCA1-deficient (MDA-MB-436) and BRCA-proficient (MCF-7, negative control) cells at 2,000 cells/well in 96-well opaque plates.

  • Compound Treatment: After 24h, treat cells with Compound 15b in a 10-point dose-response curve (0.1 nM to 10

    
    M).
    
  • Incubation: Incubate for 72 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add CellTiter-Glo® reagent to measure ATP as a proxy for cell viability. Read luminescence.

  • Validation Logic: The assay is validated if the CC

    
     in the MCF-7 line is at least 10-fold higher than in the MDA-MB-436 line. A lack of differential toxicity indicates off-target cytotoxic effects rather than true PARP-1 mediated synthetic lethality.
    

Janus Kinase (JAK3/JAK1) Selectivity

The JAK/STAT pathway is central to immune function. While pan-JAK inhibitors (like tofacitinib) are effective for rheumatoid arthritis, they carry side effects driven by JAK2 inhibition (e.g., anemia). Pyrrolo[1,2-b]pyridazine-3-carboxamides have been rationally designed to inhibit JAK3/JAK1 while sparing JAK2[5][6].

SAR Causality & Mechanistic Insights

The C3-carboxamide acts as the hinge-binding motif, donating and accepting hydrogen bonds from the kinase backbone. The critical SAR breakthrough occurred at the C4 position :

  • Steric Locking: The addition of an (R)-(2,2-dimethylcyclopentyl)amine group (Compound 3b) restricts the rotational freedom of the molecule, locking it into a bioactive conformation that perfectly matches the JAK3 ATP-binding pocket[6].

  • Electronic Tuning (Compound 5g): Replacing the dimethyl group with a (2-fluoro-2-methylcyclopentyl)amino moiety drastically improved the profile. Why? The highly electronegative fluorine atom exerts an inductive effect, lowering the pKa of the adjacent exocyclic amine. This reduces the desolvation penalty upon binding and significantly enhances oral bioavailability, yielding a nanomolar inhibitor functionally selective for the JAK3-JAK1 pathway[6].

G Cytokine IL-2 Cytokine Receptor IL-2 Receptor Complex Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 JAK3 JAK3 Receptor->JAK3 STAT STAT Phosphorylation JAK1->STAT JAK3->STAT Inhibitor Pyrrolo[1,2-b]pyridazine 3-carboxamide Inhibitor->JAK3 Inhibits Transcription Gene Transcription (IFNγ production) STAT->Transcription

Fig 1: Mechanism of action of pyrrolo[1,2-b]pyridazine-3-carboxamides in the IL-2/JAK3/STAT pathway.

Table 2: SAR of Pyrrolo[1,2-b]pyridazine-3-carboxamides as JAK Inhibitors

CompoundC4 SubstituentTarget ProfileKey Advantage
3b (R)-(2,2-dimethylcyclopentyl)amineJAK3 > JAK2Establishes steric fit for JAK3 pocket
4g-4j 3-aminocyclopentyl derivativesJAK3/JAK1 selectivePotent inhibition of IFN

production
5g (2-fluoro-2-methylcyclopentyl)aminoJAK3/TYK2 selectiveOrally bioavailable; pKa optimization via Fluorine

Tubulin Polymerization Inhibition (Phenstatin Analogs)

Phenstatin is a potent inhibitor of tubulin polymerization that binds to the colchicine site. However, its rapid metabolism limits clinical utility. By replacing the 3′-hydroxy-4′-methoxyphenyl ring of phenstatin with a pyrrolo[1,2-b]pyridazine moiety, researchers have developed highly potent, metabolically stable anticancer agents[7][8].

SAR Causality & Mechanistic Insights

Docking studies reveal that the pyrrolo[1,2-b]pyridazine core maintains a critical hydrogen bond with the


Cys241  residue of tubulin, identical to the native methoxyphenyl subunit of phenstatin[7]. Furthermore, introducing a methyl or 4-substituted phenyl ring (e.g., 4-chlorophenyl, p-tolyl) at the C2 position  of the heterocycle forces the molecule deeper into the hydrophobic pocket. This induces a slight rotation of the core, facilitating a unique hydrophobic interaction with 

Leu248
[7]. This tighter binding translates to exceptional antiproliferative activity, with GI

values < 100 nM across colon, ovarian, renal, and breast cancer cell lines[7][8].
Synthesis Workflow: 1,3-Dipolar Cycloaddition

The construction of these complex analogs relies heavily on the 1,3-dipolar cycloaddition of cycloimmonium N-ylides to alkynes (e.g., ethyl propiolate)[7][9].

Workflow Step1 N-alkylation of Pyridazine Step2 Base Treatment (In situ N-ylide) Step1->Step2 Step3 1,3-Dipolar Cycloaddition (Ethyl propiolate) Step2->Step3 Step4 Oxidative Aromatization Step3->Step4 Product Pyrrolo[1,2-b]pyridazine Scaffold Step4->Product

Fig 2: General synthetic workflow for pyrrolo[1,2-b]pyridazines via 1,3-dipolar cycloaddition.

Self-Validating Protocol: In Vitro Tubulin Polymerization Assay

To prove that the cytotoxicity is driven by microtubule destabilization, the following biochemical assay is required:

  • Preparation: Prepare a reaction mixture containing 3 mg/mL purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl

    
    , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 
    
    
    
    M of the fluorescent reporter DAPI.
  • Compound Addition: Add the pyrrolo[1,2-b]pyridazine analog (e.g., 5

    
    M). Include Colchicine (5 
    
    
    
    M) as a positive destabilizing control, and Paclitaxel (5
    
    
    M) as a negative stabilizing control.
  • Measurement: Transfer to a 37°C pre-warmed plate reader. Measure fluorescence (Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.

  • Validation Logic: The assay is self-validating if the Paclitaxel curve shows a rapid, steep increase in fluorescence (hyper-polymerization), while the Colchicine curve remains flat. A successful pyrrolo[1,2-b]pyridazine analog will mirror the Colchicine curve, proving direct inhibition of polymerization rather than downstream cellular toxicity.

References

  • Title: Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis / PubMed) URL: [Link]

  • Title: Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: Pyrrolo[1,2-b]pyridazines. A revisit Source: Arkivoc URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Pyrrolo[1,2-b]pyridazine-6-carbonitrile

This Application Note provides a rigorous, field-validated protocol for the synthesis of Pyrrolo[1,2-b]pyridazine-6-carbonitrile . This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the dev...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of Pyrrolo[1,2-b]pyridazine-6-carbonitrile . This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of JAK, PIM, and IRAK4 kinase inhibitors.

The guide prioritizes a modular 1,3-dipolar cycloaddition strategy , which offers superior regiocontrol and scalability compared to classical condensation methods.

[1]

Executive Summary & Strategic Rationale

The pyrrolo[1,2-b]pyridazine core (5-azaindolizine) is a fused bicyclic system that serves as a bioisostere for indole and purine in ATP-competitive kinase inhibitors. The introduction of a nitrile group at the C6 position (pyrrole ring) is electronically significant, often enhancing metabolic stability and increasing potency through specific hydrogen-bonding interactions within the kinase hinge region.

Synthetic Strategy: We utilize a [3+2] 1,3-Dipolar Cycloaddition of a pyridazinium N-ylide with an electron-deficient dipolarophile. This route is selected for:

  • Convergency: Builds the pyrrole ring onto the commercially available pyridazine core in two steps.

  • Regiocontrol: The electronic polarization of the pyridazinium ylide directs the nitrile to the desired position.

  • Scalability: Avoids the use of highly unstable hydrazine intermediates common in older protocols.

Retrosynthetic Analysis

The retrosynthetic logic disconnects the N1-C2 and C3-C4 bonds of the pyrrole ring. The key intermediate is the Pyridazinium N-ylide , generated in situ from a pyridazinium salt.

Retrosynthesis Target Pyrrolo[1,2-b]pyridazine- 6-carbonitrile (Target) Intermediate Pyridazinium N-Ylide (1,3-Dipole) Target->Intermediate Aromatization (-HCl) SM1 Pyridazine (Starting Material) Intermediate->SM1 1. N-Alkylation 2. Base SM2 2-Chloroacrylonitrile (Dipolarophile equivalent) Intermediate->SM2 [3+2] Cycloaddition Alk Alkylation Reagent (e.g., Bromoacetonitrile) Intermediate->Alk

Figure 1: Retrosynthetic disconnection showing the assembly of the pyrrole ring via dipolar cycloaddition.

Detailed Experimental Protocol

Phase 1: Formation of N-(Cyanomethyl)pyridazinium Bromide

The first step activates the pyridazine ring by quaternizing the nitrogen, creating the precursor for the 1,3-dipole.

Reagents:

  • Pyridazine (1.0 equiv)

  • Bromoacetonitrile (1.2 equiv)

  • Acetone (Solvent, 0.5 M concentration)

Procedure:

  • Setup: Charge a dry round-bottom flask with Pyridazine and anhydrous Acetone under an inert atmosphere (N₂ or Ar).

  • Addition: Add Bromoacetonitrile dropwise at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. The product will precipitate as a crystalline solid.

  • Workup: Filter the precipitate under vacuum/inert gas. Wash the filter cake with cold acetone (3x) and diethyl ether (2x) to remove unreacted starting materials.

  • Drying: Dry the solid under high vacuum (0.1 mbar) at 40°C for 4 hours.

    • Checkpoint: Expected product is a hygroscopic off-white to beige solid. Store in a desiccator.

Phase 2: [3+2] Cycloaddition and Aromatization

This step generates the ylide in situ and traps it with the dipolarophile. We use 2-Chloroacrylonitrile as a "masked" alkyne equivalent; the elimination of HCl drives the aromatization to the final pyrrolo[1,2-b]pyridazine system.

Reagents:

  • N-(Cyanomethyl)pyridazinium Bromide (1.0 equiv)

  • 2-Chloroacrylonitrile (3.0 equiv)

  • Triethylamine (Et₃N) (3.5 equiv)

  • Acetonitrile (MeCN) (Solvent, 0.2 M)

  • Catalyst: Tetrapyridinecobalt(II) dichromate (TPCD) (0.05 equiv) - Optional oxidant to ensure full aromatization if using acrylonitrile, but 2-chloroacrylonitrile usually eliminates spontaneously.

Procedure:

  • Ylide Generation: Suspend the N-(Cyanomethyl)pyridazinium Bromide in anhydrous Acetonitrile . Add Triethylamine dropwise. The solution will darken, indicating the formation of the pyridazinium dicyanomethylide/cyanomethylide species.

  • Cycloaddition: Add 2-Chloroacrylonitrile slowly.

  • Reflux: Heat the reaction mixture to reflux (approx. 80–85°C) for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

    • Reaction Logic: The base deprotonates the salt to form the ylide. The ylide undergoes [3+2] cycloaddition with the alkene. Subsequent base-mediated elimination of HCl (from the chloro-substituent) and oxidation (air or TPCD) yields the aromatic system.

  • Workup:

    • Cool to room temperature.[1][2]

    • Remove solvent under reduced pressure.

    • Resuspend residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0% to 40% EtOAc in Hexanes.

    • Target Fraction: The 6-carbonitrile derivative typically elutes after non-polar impurities.

Quantitative Data & Stoichiometry Table

ComponentRoleEquiv.MW ( g/mol )Density (g/mL)Notes
Pyridazine Substrate1.080.091.103Starting core
Bromoacetonitrile Alkylating Agent1.2119.951.722Lachrymator; handle in hood
N-salt Intermediate Precursor-~200.04SolidHygroscopic
2-Chloroacrylonitrile Dipolarophile3.087.511.096Toxic; forms nitrile in ring
Triethylamine Base3.5101.190.726Scavenges HBr and HCl
Acetonitrile Solvent-41.050.786Anhydrous grade required

Critical Quality Attributes (CQA) & Troubleshooting

Regiochemistry Confirmation

The formation of the 6-carbonitrile versus the 5-carbonitrile depends on the specific electronic distribution of the ylide.

  • Structure Verification: 1H NMR is definitive.

    • H5 (Pyrrole): Doublet (coupling with H6 if H6 is present, or singlet if C6 is substituted).

    • H7 (Pyrrole): Doublet.

    • Pyridazine Protons: Characteristic AMX or ABC system depending on substitution.

    • CN Stretch (IR): Strong band at ~2220–2230 cm⁻¹.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Moisture in solventUse freshly distilled or molecular sieve-dried acetone.
Incomplete Cyclization Ylide instabilityEnsure Et₃N is added slowly at lower temp before heating. Add an oxidant (e.g., MnO₂ or TPCD) if using non-chlorinated acrylonitrile.
Regioisomer Mix Lack of steric controlSwitch dipolarophile to ethyl propiolate followed by amide/nitrile conversion if direct cyanation is non-selective.

Safety & Compliance

  • Bromoacetonitrile is a potent alkylating agent and lachrymator. Use double-gloving and work strictly in a fume hood.

  • 2-Chloroacrylonitrile is toxic and flammable.

  • Waste Disposal: All aqueous waste from the reaction contains cyanide/nitrile species and must be treated as hazardous chemical waste (oxidative destruction with bleach is recommended before disposal).

References

  • Review of Pyrrolo[1,2-b]pyridazine Synthesis

    • Title: Pyrrolo[1,2-b]pyridazines.[2][3][4][5] A revisit.

    • Source: Arkivoc, 2008 (i), 232-270.[4]

    • URL:[Link]

  • Cycloaddition Methodology (Ylide Route)

    • Title: A novel approach for the synthesis of pyrrolo[1,2-b]pyridazine derivatives.[2][5]

    • Source: Studia Universit
    • URL:[Link]

  • Biological Relevance (Kinase Inhibition)

    • Title: Pyrrolo[1,2-b]pyridazine derivatives: synthesis and applic
    • Source: ResearchG
    • URL:[Link]

  • Patent Protocol (Analogous Chemistry)

    • Title: Pyrrolo[1,2-b]pyridazine derivatives (US P
    • Source: Google Patents.[6]

    • URL

Sources

Application

Application Notes and Protocols for the Synthesis of Pyrrolo[1,2-b]pyridazines via 1,3-Dipolar Cycloaddition

Introduction: The Significance of the Pyrrolo[1,2-b]pyridazine Scaffold The pyrrolo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] This nitrogen-rich bicyc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrrolo[1,2-b]pyridazine Scaffold

The pyrrolo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] This nitrogen-rich bicyclic system exhibits a unique electronic architecture that imparts a range of biological activities, including but not limited to, anti-inflammatory, anticancer, and antiviral properties.[2] Notably, derivatives of this scaffold have been investigated as Janus kinase (JAK) inhibitors, highlighting their potential in the development of novel therapeutics.[2] The inherent fluorescence of many pyrrolo[1,2-b]pyridazine derivatives also makes them attractive candidates for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.[3][4]

The construction of this valuable scaffold can be efficiently achieved through 1,3-dipolar cycloaddition reactions. This powerful synthetic strategy allows for the rapid assembly of the pyrrolo[1,2-b]pyridazine ring system with a high degree of atom economy and often with excellent control over regioselectivity.[5][6] This application note provides a detailed overview of two robust and widely employed 1,3-dipolar cycloaddition methodologies for the synthesis of pyrrolo[1,2-b]pyridazines, tailored for researchers and professionals in drug development and organic synthesis.

Mechanistic Insights: The 1,3-Dipolar Cycloaddition Pathway

The 1,3-dipolar cycloaddition is a concerted or stepwise reaction involving a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered ring. In the context of pyrrolo[1,2-b]pyridazine synthesis, the key 1,3-dipoles are pyridazinium ylides or mesoionic 1,3-oxazolo[3,2-b]pyridazinium-2-oxides (also known as münchnones).[5][6] These are typically generated in situ and react with a suitable dipolarophile, most commonly an activated alkyne, to furnish the desired heterocyclic framework.

Method A: The Pyridazinium Ylide Approach

This method involves the in situ generation of a pyridazinium ylide from a corresponding pyridazinium salt. The pyridazinium salt is typically prepared by the N-alkylation of pyridazine with an α-halo ketone.[4] In the presence of a base, such as triethylamine, the pyridazinium salt is deprotonated to form the pyridazinium ylide, a reactive 1,3-dipole. This ylide then undergoes a [3+2] cycloaddition with an electron-deficient alkyne. The initial cycloadduct subsequently undergoes aromatization, often through oxidation, to yield the stable pyrrolo[1,2-b]pyridazine.

Pyridazinium Ylide Mechanism cluster_0 Ylide Generation cluster_1 Cycloaddition & Aromatization Pyridazinium_Salt Pyridazinium Salt Pyridazinium_Ylide Pyridazinium Ylide (1,3-Dipole) Pyridazinium_Salt->Pyridazinium_Ylide - H+ Base Base (e.g., Et3N) Cycloadduct Initial Cycloadduct Pyridazinium_Ylide->Cycloadduct + Dipolarophile Dipolarophile Alkyne Dipolarophile Pyrrolo_Product Pyrrolo[1,2-b]pyridazine Cycloadduct->Pyrrolo_Product Aromatization Mesoionic Oxazolo-Pyridazinone Mechanism cluster_0 Münchnone Generation cluster_1 Cycloaddition & Decarboxylation Pyridazinone_Acid 3(2H)-Pyridazinone Acid Munchone Mesoionic Oxazolo-Pyridazinone (1,3-Dipole) Pyridazinone_Acid->Munchone - H2O Dehydrating_Agent Dehydrating Agent (e.g., Ac2O) Bicyclic_Intermediate Bicyclic Intermediate Munchone->Bicyclic_Intermediate + Dipolarophile Dipolarophile Alkyne Dipolarophile Pyrrolo_Product Pyrrolo[1,2-b]pyridazine Bicyclic_Intermediate->Pyrrolo_Product - CO2

Caption: Synthesis of Pyrrolo[1,2-b]pyridazines via a mesoionic oxazolo-pyridazinone.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of pyrrolo[1,2-b]pyridazines using the two approaches described above.

Protocol 1: Synthesis via Pyridazinium Ylide (One-Pot, Three-Component Reaction)

This protocol describes a one-pot synthesis of 5-acetyl-substituted pyrrolo[1,2-b]pyridazines from pyridazine, a substituted phenacyl bromide, and 1-butyn-3-one. [4] Materials:

  • Pyridazine

  • Substituted 2-bromoacetophenone (e.g., 2-bromo-1-phenylethanone)

  • 1-Butyn-3-one

  • 1,2-Epoxybutane

  • Ethanol

  • Methylene chloride

  • Neutral alumina for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve pyridazine (1.0 mmol) and the substituted 2-bromoacetophenone (1.0 mmol) in 1,2-epoxybutane (5 mL).

  • Addition of Dipolarophile: To the stirred solution, add 1-butyn-3-one (1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. The 1,2-epoxybutane acts as both the solvent and an acid scavenger.

  • Work-up: After the reaction is complete (monitored by TLC), remove the 1,2-epoxybutane under reduced pressure.

  • Initial Purification: Treat the residue with ethanol. A precipitate may form, which can be collected by filtration.

  • Column Chromatography: Purify the crude product by column chromatography on neutral alumina using methylene chloride as the eluent. [4]7. Final Product: Evaporate the solvent from the collected fractions to yield the pure pyrrolo[1,2-b]pyridazine derivative. Recrystallize from a suitable solvent (e.g., methanol or ethanol) if necessary. [4] Characterization Data for a Representative Product (5-acetyl-2-phenylpyrrolo[1,2-b]pyridazine):

  • Appearance: Colorless crystals [4]* Yield: 61% [4]* Melting Point: 153-155 °C [4]* ¹H NMR (300 MHz, CDCl₃) δ: 8.55 (d, J = 9.2 Hz, 1H), 8.05-7.95 (m, 2H), 7.75 (s, 1H), 7.50-7.30 (m, 3H), 7.10 (d, J = 9.2 Hz, 1H), 6.95 (d, J = 4.5 Hz, 1H), 2.60 (s, 3H). [4]* ¹³C NMR (75 MHz, CDCl₃) δ: 193.5 (COMe), 183.3 (COAr), 145.1 (C-2), 137.8 (C-1'), 133.3 (C-4a), 131.9, 131.0 (Ar-C), 129.1 (C-4), 127.4 (C-4'), 126.2 (C-7), 124.5 (C-6), 118.9 (C-3), 113.8 (C-5), 27.8 (MeCO). [4]* IR (ATR, cm⁻¹): 3055 (CH aromatic), 1655 (CO), 1638 (CO). [4]

Protocol 2: Synthesis via Mesoionic Oxazolo-Pyridazinone

This protocol details the synthesis of pyrrolo[1,2-b]pyridazines from 3(2H)-pyridazinone acids and an acetylenic ester. [5] Materials:

  • 3(2H)-pyridazinone acid derivative

  • Methyl or ethyl propiolate

  • Acetic anhydride

  • Sodium bicarbonate solution (aqueous)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the 3(2H)-pyridazinone acid (1.0 mmol) in acetic anhydride (5 mL).

  • Addition of Dipolarophile: Add the acetylenic ester (e.g., methyl propiolate, 1.2 mmol) to the suspension.

  • Reaction: Heat the reaction mixture at 90 °C for 3-4 hours. The acetic anhydride serves as both the solvent and the dehydrating agent to form the münchnone in situ.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic anhydride.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. The eluent will depend on the specific product but a mixture of hexane and ethyl acetate is a common starting point.

Characterization Data for a Representative Product:

The specific characterization data will vary depending on the starting pyridazinone acid and the acetylenic ester used. However, the formation of the pyrrolo[1,2-b]pyridazine can be confirmed by the disappearance of the carboxylic acid proton in the ¹H NMR spectrum and the appearance of signals corresponding to the newly formed pyrrole ring. The regioselectivity of the cycloaddition can be determined by 2D NMR techniques. [5]

Data Presentation: Substrate Scope and Yields

The 1,3-dipolar cycloaddition approach is versatile and tolerates a range of substituents on both the 1,3-dipole and the dipolarophile. The following table summarizes representative examples of synthesized pyrrolo[1,2-b]pyridazines using these methods.

Entry1,3-Dipole PrecursorDipolarophileProductYield (%)Reference
1Pyridazine + 2-bromo-1-phenylethanone1-Butyn-3-one5-acetyl-2-phenylpyrrolo[1,2-b]pyridazine61[4]
2Pyridazine + 2-bromo-1-(4-bromophenyl)ethanone1-Butyn-3-one5-acetyl-2-(4-bromophenyl)pyrrolo[1,2-b]pyridazine68[4]
33(2H)-pyridazinone-butanoic acidMethyl propiolateMethyl 2,3,4,7-tetrahydro-pyrrolo[1,2-b]pyridazine-5-carboxylate derivative41-52[5]
43(2H)-pyridazinone-butanoic acidEthyl propiolateEthyl 2,3,4,7-tetrahydro-pyrrolo[1,2-b]pyridazine-5-carboxylate derivative41-52[5]

Experimental Workflow Overview

The general workflow for the synthesis of pyrrolo[1,2-b]pyridazines via 1,3-dipolar cycloaddition is outlined below.

Experimental Workflow cluster_0 Synthesis cluster_1 Purification & Characterization Start Starting Materials (Pyridazine/Pyridazinone Acid, α-Halo Ketone/Dehydrating Agent, Dipolarophile) Reaction 1,3-Dipolar Cycloaddition Reaction (in situ generation of 1,3-dipole) Start->Reaction Workup Reaction Quenching & Extraction Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) & Physical Characterization (m.p.) Purification->Characterization Final_Product Pure Pyrrolo[1,2-b]pyridazine Characterization->Final_Product

Caption: General experimental workflow for pyrrolo[1,2-b]pyridazine synthesis.

Conclusion and Future Outlook

The 1,3-dipolar cycloaddition reaction is a highly effective and versatile tool for the synthesis of the medicinally and materially important pyrrolo[1,2-b]pyridazine scaffold. The two main strategies, utilizing either pyridazinium ylides or mesoionic oxazolo-pyridazinones, offer accessible routes to a wide array of substituted derivatives. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthesis of novel pyrrolo[1,2-b]pyridazines for various applications. Future research in this area will likely focus on the development of asymmetric variants of these cycloadditions to access chiral, non-racemic products, further expanding the utility of this powerful synthetic methodology in drug discovery and development.

References

  • Dumitrascu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11642. [Link]

  • Reddy, A. S., et al. (2012). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Molecules, 17(10), 12045-12057. [Link]

  • Dumitrascu, F., et al. (2011). New pyrrolo[1,2-b]pyridazine derivatives. Revue Roumaine de Chimie, 56(5), 509-514. [Link]

  • Catarina, M., et al. (2008). Pyrrolo[1,2-b]pyridazines. A revisit. Arkivoc, 2008(i), 232-270. [Link]

  • Gradl, S., et al. (2021). The synthesis of pyridazinium salts was achieved from readily available phenylazosulfonates in a single reaction step... The Journal of Organic Chemistry, 86(9), 6228-6238. [Link]

  • Plieva, A. T. (2019). Methods for the synthesis of pyrrolo[1,2-b]pyridazine and pyrrolo[1,2-b]cinnoline derivatives. Chemistry of Heterocyclic Compounds, 55(3), 203-205. [Link]

Sources

Method

Application Note: One-Pot Synthesis of Substituted Pyrrolo[1,2-b]pyridazines via 1,3-Dipolar Cycloaddition

Topic: One-pot synthesis of substituted Pyrrolo[1,2-b]pyridazines Content Type: Application Note & Protocol Guide Role: Senior Application Scientist Executive Summary The pyrrolo[1,2-b]pyridazine scaffold (often referred...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: One-pot synthesis of substituted Pyrrolo[1,2-b]pyridazines Content Type: Application Note & Protocol Guide Role: Senior Application Scientist

Executive Summary

The pyrrolo[1,2-b]pyridazine scaffold (often referred to as 5-azaindolizine) represents a privileged structure in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and COX-inhibitory activities. Beyond bioactivity, these fused heterocycles possess significant optical properties, including tunable fluorescence, making them valuable for materials science applications.[1][2]

This guide details a robust, one-pot multicomponent protocol for synthesizing substituted pyrrolo[1,2-b]pyridazines. Unlike traditional methods that require the isolation of hygroscopic pyridazinium salts, this protocol utilizes 1,2-epoxybutane as a dual-function solvent and acid scavenger. This "epoxide route" drives the in situ generation of pyridazinium ylides, facilitating a seamless [3+2] cycloaddition with electron-deficient alkynes.

Scientific Foundation & Mechanism

The Challenge of Traditional Methods

Classical synthesis often involves a two-step process:

  • Quaternization: Reaction of pyridazine with an

    
    -halo ketone to form a pyridazinium halide salt. These salts are often hygroscopic and difficult to purify.
    
  • Cycloaddition: Treatment of the isolated salt with a base (e.g., triethylamine) in the presence of a dipolarophile to generate the N-ylide, which then undergoes cycloaddition.

The "Epoxide Route" Advantage

The protocol described here eliminates salt isolation. The reaction employs 1,2-epoxybutane , which acts as a proton trap. As the pyridazinium salt forms and releases HBr (upon ylide generation), the epoxide undergoes ring-opening with the acid, neutralizing it irreversibly to form a halohydrin. This drives the equilibrium toward the reactive ylide species without the need for strong, potentially nucleophilic bases that could interfere with the alkyne.

Mechanistic Pathway

The reaction proceeds via a cascade sequence:

  • N-Alkylation: Pyridazine attacks the

    
    -halo ketone (e.g., phenacyl bromide) to form the N-phenacylpyridazinium bromide intermediate.
    
  • Ylide Generation: The epoxide scavenger neutralizes the HBr, generating the 1,3-dipole (pyridazinium ylide) in situ.

  • [3+2] Cycloaddition: The ylide undergoes a 1,3-dipolar cycloaddition with the alkyne (dipolarophile) to form a dihydro-intermediate.

  • Aromatization: Spontaneous or oxidative dehydrogenation yields the fully aromatic pyrrolo[1,2-b]pyridazine.

ReactionMechanism Pyridazine Pyridazine (Starting Material) Salt Pyridazinium Salt (Intermediate) Pyridazine->Salt N-Alkylation AlkylHalide α-Halo Ketone (e.g., Phenacyl Bromide) AlkylHalide->Salt N-Alkylation Ylide Pyridazinium Ylide (1,3-Dipole) Salt->Ylide Deprotonation Waste Bromohydrin (Waste) Salt->Waste HBr transfer Epoxide 1,2-Epoxybutane (Scavenger) Epoxide->Waste Traps HBr Cycloadduct Dihydro-intermediate Ylide->Cycloadduct [3+2] Cycloaddition Alkyne Alkyne (Dipolarophile) Alkyne->Cycloadduct [3+2] Cycloaddition Product Pyrrolo[1,2-b]pyridazine (Aromatic Product) Cycloadduct->Product Aromatization (-H2)

Caption: Mechanistic pathway of the one-pot synthesis. 1,2-Epoxybutane drives ylide formation by trapping HBr as a bromohydrin.

Detailed Experimental Protocol

Method A: One-Pot Epoxide-Mediated Synthesis (Recommended)

Best for: Rapid library generation, avoiding salt isolation, and operational simplicity.

Reagents:

  • Pyridazine (1.0 equiv)

  • 
    -Bromoacetophenone  (substituted or unsubstituted) (1.0 equiv)
    
  • Activated Alkyne (e.g., Ethyl propiolate, 1-butyn-3-one, or DMAD) (1.0 - 1.2 equiv)

  • 1,2-Epoxybutane (Solvent volume, approx. 10-15 mL per mmol)

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pyridazine (1 mmol) and the substituted

    
    -bromoacetophenone  (1 mmol) in 1,2-epoxybutane  (10 mL).
    
  • Reagent Addition: Add the alkyne (1.2 mmol) directly to the mixture.

    • Note: If using highly reactive alkynes like DMAD, add dropwise to control exotherm.

  • Reaction: Heat the mixture to reflux (approx. 63°C for 1,2-epoxybutane) with stirring.

    • Duration: Typically 4–24 hours. Monitor by TLC (SiO₂, usually 50% EtOAc/Hexane) for the disappearance of the phenacyl bromide.

  • Workup:

    • Allow the reaction to cool to room temperature.

    • Evaporate the excess 1,2-epoxybutane under reduced pressure (rotary evaporator).

    • Precipitation: Treat the oily residue with a small amount of ethanol (2-3 mL) or diethyl ether. In many cases, the product precipitates as a solid.

    • Filtration: Filter the solid and wash with cold ethanol.

  • Purification: If no precipitate forms, or for higher purity, purify the residue via flash column chromatography on neutral alumina or silica gel (Eluent: CH₂Cl₂ or CH₂Cl₂/MeOH gradients).

Yield Expectations:

Substituent (R on Phenacyl) Alkyne Yield (%) Melting Point (°C)
H 1-butyn-3-one 58-65% 138-140
4-NO₂ Ethyl propiolate 45-55% 180-182
4-OMe DMAD 60-75% 123-125

| 4-Br | 1-butyn-3-one | 55-60% | 153-155 |

Method B: Mesoionic (Münchnone) Route

Best for: Synthesizing highly substituted derivatives starting from pyridazinone acids.

Protocol Summary:

  • Precursor: Start with 3(2H)-pyridazinone-N-acetic acid.

  • Cyclization: Heat the acid in acetic anhydride (acting as both solvent and dehydrating agent) at 90°C. This generates the mesoionic oxazolo[3,2-b]pyridazinone (Münchnone) intermediate.

  • Addition: Add the alkyne (e.g., ethyl propiolate) to the hot solution.

  • Workup: After 3-4 hours, remove solvent in vacuo and recrystallize from ethanol.

  • Note: This method releases CO₂ during the cycloaddition step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete quaternizationEnsure the alkyl halide is fresh (not hydrolyzed). Increase reflux time.
Oily Product Residual epoxide/halohydrinEvaporate thoroughly under high vacuum. Triturate with cold Et₂O or hexane to induce crystallization.
Side Products Polymerization of alkyneAdd the alkyne slowly (syringe pump) if using very active species like DMAD.
No Reaction Steric hindranceIf using 3,6-disubstituted pyridazines, the nitrogen nucleophilicity is reduced. Switch to Method B (Münchnone route).

References

  • Dumitraşcu, F. et al. (2009).[3][4] "New Pyrrolo[1,2-b]pyridazine Derivatives." Revue Roumaine de Chimie, 54(11-12), 923–926.[3]

  • Dumitraşcu, F. & Dumitrescu, D. G. (2008).[2][5] "Pyrrolo[1,2-b]pyridazines.[1][2][5][3][4][6][7][8][9][10] A revisit." Arkivoc, (i), 232-270.[5]

  • Kuhla, D. E.[7] & Lombardino, J. G. (1977).[1][5] "The Synthesis and Properties of Pyrrolo[1,2-b]pyridazines." Advances in Heterocyclic Chemistry, 21, 1-63.

  • Popovici, L. et al. (2019). "Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 629-643.

Sources

Application

Application Note: Palladium-Catalyzed Cyanation of Pyrrolo[1,2-b]pyridazine-6-bromide

This Application Note is designed to serve as a definitive technical guide for the synthesis of Pyrrolo[1,2-b]pyridazine-6-carbonitrile via Palladium-catalyzed cyanation. This scaffold is a critical pharmacophore in mode...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the synthesis of Pyrrolo[1,2-b]pyridazine-6-carbonitrile via Palladium-catalyzed cyanation. This scaffold is a critical pharmacophore in modern drug discovery, particularly for JAK, IRAK4, and PIM kinase inhibitors, where the nitrile group often functions as a key hydrogen-bond acceptor or metabolic "blocker."

Executive Summary & Strategic Analysis

The introduction of a nitrile group at the C6 position of the pyrrolo[1,2-b]pyridazine scaffold presents a specific synthetic challenge. Unlike electron-deficient pyridines where Nucleophilic Aromatic Substitution (


) is viable, the pyrrolo[1,2-b]pyridazine system is electron-rich, particularly at the pyrrole-fused segment (C5-C7). Consequently, 

approaches using simple cyanide salts (NaCN) fail due to electronic repulsion.

The Solution: Transition-metal catalysis is required. However, cyanation is notorious for catalyst poisoning, where the strong


-donating cyanide nucleophile binds irreversibly to the Palladium center, shutting down the catalytic cycle.

Selected Strategy: This protocol utilizes Zinc Cyanide (


)  with a 

/dppf
catalyst system.[1][2][3]
  • Why

    
    ?:  It releases cyanide ions slowly (the "reservoir effect"), maintaining a low concentration of free cyanide to prevent catalyst poisoning while driving the equilibrium forward.
    
  • Why dppf?: The large bite angle of the 1,1'-Bis(diphenylphosphino)ferrocene (dppf) ligand facilitates the reductive elimination step, which is often the rate-determining step in nitrile formation.

  • Why Zn Powder?: Added as a scavenger to reduce any oxidized Pd(II) back to active Pd(0) and to activate the zinc cyanide surface.

Reaction Mechanism & Pathway[4][5][6]

Understanding the cycle is crucial for troubleshooting. The reaction does not proceed via a simple substitution but through a delicate catalytic loop.

Figure 1: Catalytic Cycle of Pd-Cyanation

Pd_Cyanation_Cycle Pd0 Active Catalyst Pd(0)-Ligand Complex OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br (Substrate) Poison Catalyst Poisoning (Pd(CN)4 species) Pd0->Poison Excess Free CN- TransMet Transmetallation (Zn(CN)2 enters) OxAdd->TransMet + Zn(CN)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd(II)-CN TransMet->Poison Excess Free CN- RedElim->Pd0 - Ar-CN (Product)

Caption: The catalytic cycle relies on the controlled release of cyanide from Zinc Cyanide to prevent the formation of inactive Pd-cyano species (Dark Grey Node).

Experimental Protocol

Target: Synthesis of Pyrrolo[1,2-b]pyridazine-6-carbonitrile (10 g scale). Starting Material: 6-Bromo-pyrrolo[1,2-b]pyridazine.

Materials & Reagents Table
ReagentRoleEquiv.MWMass/Vol
6-Br-pyrrolo[1,2-b]pyridazine Substrate1.0197.0310.0 g

Cyanide Source0.6117.423.58 g

Catalyst Precursor0.02915.720.93 g
dppf Ligand0.04554.381.13 g
Zn Powder (Activated)Additive0.2065.380.66 g
DMA (N,N-Dimethylacetamide)SolventN/A-100 mL (10V)
Step-by-Step Methodology

Phase 1: Setup (Inert Atmosphere is Critical)

  • Glassware: Oven-dry a 250 mL three-neck round-bottom flask. Equip with a magnetic stir bar, reflux condenser, and a rubber septum.

  • Degassing: Charge the flask with DMA (100 mL). Degas by bubbling dry Nitrogen (

    
    ) or Argon through the solvent for 30 minutes. Note: Oxygen is the enemy of this reaction; it promotes homocoupling and catalyst deactivation.
    

Phase 2: Reagent Addition 3. Under a positive flow of


, add the solid reagents in the following order:
  • 6-Bromo-pyrrolo[1,2-b]pyridazine (10.0 g)
  • Zinc Cyanide (
    
    
    ) (3.58 g)
  • Zinc Powder (0.66 g)
  • dppf (1.13 g)
  • 
    
    (0.93 g)
  • Why this order? Adding the catalyst last ensures it encounters a dispersed mixture, reducing local concentration spikes that could lead to aggregation.

Phase 3: Reaction 5. Seal the system. Heat the mixture to 120°C . 6. Stir vigorously for 3 to 5 hours . 7. Monitoring: Monitor by HPLC or TLC (Eluent: 30% EtOAc/Hexanes). The product is typically more polar than the bromide. Look for the disappearance of the starting material peak (


 4.5 min) and appearance of the nitrile (

3.2 min).

Phase 4: Workup & Safety Quench (The "Kill Step") CRITICAL SAFETY WARNING: This step generates trace HCN gas. Perform exclusively in a high-flow fume hood.

  • Cool the reaction mixture to room temperature.

  • Quenching: Slowly pour the reaction mixture into a beaker containing 300 mL of 2M Ammonium Hydroxide (

    
    )  or saturated 
    
    
    
    solution
    .
    • Chemistry: Ammonia dissolves zinc salts; Iron(II) complexes free cyanide into non-toxic ferrocyanide.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash combined organics with water (

    
     mL) and brine (
    
    
    
    mL).
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Phase 5: Purification 13. Purify the crude residue via silica gel column chromatography.

  • Gradient: 0%
    
    
    40% Ethyl Acetate in Hexanes.
  • Yield Expectation: 80-90% (Off-white to pale yellow solid).

Safety & Waste Management Workflow

Working with cyanide requires a redundant safety protocol. Do not rely on smell (almond scent) to detect leaks.

Figure 2: Cyanide Safety & Quenching Workflow

CN_Safety_Flow Start Reaction Complete Quench Quench: 2M NH4OH or FeSO4 (aq) Start->Quench In Fume Hood Test Test Aqueous Layer (Prussian Blue Test) Quench->Test Verify Free CN- Waste Segregated Waste (High pH > 10) Test->Waste If Negative Bleach Bleach Treatment (Oxidation to Cyanate) Waste->Bleach Final Destruction

Caption: Mandatory workflow for treating cyanide waste. Never mix cyanide waste with acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst PoisoningIncrease catalyst loading to 5 mol%. Ensure

is high quality (fine powder).
Black Precipitate (Pd Black) Ligand dissociationIncrease dppf ratio (Pd:Ligand 1:3). Ensure

was fully removed.
Homocoupling (Ar-Ar) Oxygen presenceDegas solvent more thoroughly. Add 10 mol% more Zn dust.
Hydrolysis (Ar-CONH2) Wet solventUse anhydrous DMA (<50 ppm water).

References

  • Cohen, D. T., & Buchwald, S. L. (2015).[4] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[4] [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013).[5] A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.[2][5][6] Angewandte Chemie International Edition, 52(38), 10035–10039.[5] [Link]

  • Maligres, P. E., et al. (2004). Highly Efficient Palladium-Catalyzed Cyanation of Aryl Bromides with Polymer-Supported Catalysts. Tetrahedron Letters, 45(48), 8831-8833. [Link]

  • Pfizer Inc. (2004). Pyrrolo[1,2-b]pyridazine compounds. U.S.
  • Gilead Sciences Inc. (2020). Pyrrolo[1,2-b]pyridazine derivatives. WIPO Patent WO/2020/014468. [Link]

Sources

Method

Comprehensive Application Note: Synthesis, Characterization, and Biological Evaluation of Pyrrolo[1,2-b]pyridazine Derivatives

Scientific Context & Causality Pyrrolo[1,2-b]pyridazines represent a highly versatile class of fused nitrogen-bridgehead heterocycles. Their unique electronic architecture—characterized by an extended, planar π-conjugate...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Causality

Pyrrolo[1,2-b]pyridazines represent a highly versatile class of fused nitrogen-bridgehead heterocycles. Their unique electronic architecture—characterized by an extended, planar π-conjugated system—imparts remarkable photophysical properties (making them excellent candidates for organic light-emitting diodes, OLEDs) and potent pharmacological activities, including targeted kinase inhibition and cytotoxicity against human adenocarcinomas[1][2].

The structural functionalization of the pyrrolo[1,2-b]pyridazine core dictates its downstream application. For instance, specific substitutions can pivot the molecule from a highly fluorescent luminophore to a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[3] or a cytotoxic agent against colon (LoVo) and breast (MCF-7) cancer cell lines[2]. This application note provides a self-validating, step-by-step experimental framework for the synthesis, structural confirmation, and biological evaluation of these derivatives.

Synthesis Workflow: 1,3-Dipolar Cycloaddition

The most robust and regioselective approach to synthesizing pyrrolo[1,2-b]pyridazines is the 1,3-dipolar cycloaddition of in situ generated mesoionic oxazolo-pyridazinones (münchnones) with acetylenic dipolarophiles[1][2].

Causality of Reagent Selection: Acetic anhydride is employed not merely as a solvent, but as a critical dehydrating agent that drives the cyclization of 3(2H)-pyridazinone acids into the reactive mesoionic 1,3-dipoles[2]. The subsequent [3+2] cycloaddition with an alkyne (e.g., dimethyl acetylenedicarboxylate or methyl propiolate) yields a highly unstable tricyclic intermediate. The reaction is thermodynamically driven forward by the spontaneous extrusion of carbon dioxide (decarboxylation), which restores aromaticity to the newly formed pyrrole ring[1][2].

Protocol 1: General Synthesis Procedure
  • Preparation: Suspend 3.0 mmol of the substituted 3(2H)-pyridazinone acid precursor in 5.0 mL of acetic anhydride in a round-bottom flask equipped with a reflux condenser[1].

  • Dipolarophile Addition: Add 3.5 mmol of the acetylenic dipolarophile (e.g., diethyl acetylenedicarboxylate, diisopropyl acetylenedicarboxylate, or methyl propiolate)[1][2].

  • Cycloaddition: Heat the reaction mixture to 90 °C under continuous magnetic stirring for 3–4 hours[1].

    • Expert Insight: Maintaining exactly 90 °C is critical; lower temperatures stall the decarboxylation of the tricyclic intermediate, while higher temperatures promote the degradation of the mesoionic dipole.

  • Quenching: Cool the mixture to ambient temperature. Add 10.0 mL of absolute ethanol to quench the unreacted acetic anhydride, then evaporate the solvents under vacuum distillation[1].

  • Isolation & Purification: Triturate the crude, dark residue with isopropanol to induce precipitation. Isolate the solid via vacuum filtration. Recrystallize from isopropanol or ethyl acetate to yield highly fluorescent crystals[1].

  • Validation Checkpoint: Thin-Layer Chromatography (TLC) under 365 nm UV light should reveal a highly fluorescent product spot, confirming the formation of the extended π-system.

SynthesisWorkflow A 3(2H)-Pyridazinone Acids B Acetic Anhydride (Dehydration & Cyclization) A->B Step 1 C Mesoionic Oxazolo-Pyridazinones (1,3-Dipoles) B->C in situ E [3+2] Cycloaddition (90°C, 3-4h) C->E Reactant 1 D Acetylenic Dipolarophiles (e.g., DMAD) D->E Reactant 2 F Tricyclic Intermediates E->F Intermediate G Decarboxylation (-CO2) F->G Spontaneous H Pyrrolo[1,2-b]pyridazine Derivatives G->H Final Product

Caption: Workflow of 1,3-dipolar cycloaddition for synthesizing pyrrolo[1,2-b]pyridazines.

Analytical Characterization Protocols

To ensure structural integrity and confirm regioselectivity (especially when using non-symmetrical alkynes like methyl propiolate), a multi-modal analytical approach is mandatory[2].

Protocol 2: NMR Spectroscopy (1H, 13C, and 2D-HETCOR)
  • Dissolve 10–15 mg of the purified compound in CDCl₃ or DMSO-d₆.

  • Acquire ¹H NMR spectra at 400 or 500 MHz.

    • Validation Checkpoint: The intact pyridazine moiety is confirmed by the presence of two distinct doublets corresponding to the H-3 and H-4 protons, exhibiting a characteristic vicinal coupling constant (³J₃,₄) of 9.2–9.4 Hz[1]. Methyl substituents on the pyrrole ring will appear as a sharp singlet near 2.62–2.67 ppm[1][4].

  • Acquire ¹³C NMR and 2D HETCOR spectra to unambiguously map the bridgehead carbons and confirm the regiochemistry of the ester groups, which predominantly favor the 5-position of the pyrrolo[1,2-b]pyridazine ring[2].

Protocol 3: X-Ray Crystallography
  • Grow single crystals via the slow evaporation of a dichloromethane/ethanol (1:1 v/v) solution at room temperature.

  • Collect intensity data at 113 K to minimize thermal atomic motion and obtain accurate molecular parameters[4].

  • Validation Checkpoint: The crystallographic data must confirm a planar conformation of the fused heterocyclic system. For derivatives intended for optical applications, look for π-π stacking in the crystal lattice with an interplanar spacing of approximately 3.400 Å, which is essential for enabling electron mobility in solid-state materials[4][5].

Biological Evaluation Protocols

Pyrrolo[1,2-b]pyridazines are actively investigated for their potent cytotoxicity against human tumor cell lines and their ability to inhibit specific kinase pathways[2][3][6].

Protocol 4: In Vitro Cytotoxicity (MTS Assay)
  • Cell Seeding: Seed human adenocarcinoma cells (e.g., colon LoVo, ovary SK-OV-3, breast MCF-7) in 96-well plates at a density of 5 × 10³ cells/well[2].

  • Incubation: Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Treatment: Treat the cells with serial dilutions of the pyrrolo[1,2-b]pyridazine derivatives (ranging from 0.1 nM to 100 μM) dissolved in DMSO. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced toxicity[2].

  • Viability Measurement: After 48 hours of exposure, add 20 μL of MTS reagent to each well. Incubate for an additional 1–4 hours.

  • Quantification: Measure the absorbance at 490 nm using a microplate reader. Calculate the GI₅₀ (concentration causing 50% cell growth inhibition) using non-linear regression[6].

Protocol 5: IRAK4 Inhibition Assay (Monocyte TNFα Cell-Based Assay)
  • Preparation: Thaw and dilute cryopreserved human monocytes in RPMI media containing 10% FBS, GlutaMAX™, 10 mM HEPES, and 1 mM Sodium pyruvate to a concentration of 0.125 × 10⁶ cells/mL[3].

  • Compound Pre-incubation: Pre-incubate the monocytes with the test compounds for 1 hour at 37 °C[3].

  • Stimulation: Add a Toll-like receptor (TLR) ligand to stimulate Myddosome complex formation and downstream NF-κB signaling.

  • Detection: After 24 hours, harvest the supernatant and quantify TNFα production via ELISA to determine the IC₅₀ of IRAK4 inhibition[3].

BioAssay A Pyrrolo[1,2-b]pyridazine Derivative B IRAK4 Kinase Binding (ATP Pocket) A->B Target Engagement C Myddosome Complex Inhibition B->C Mechanistic Action D NF-κB Pathway Suppression C->D Signal Transduction E Decreased TNFα Production D->E Cellular Response F Reduced Tumorigenesis & Inflammation E->F Phenotypic Outcome

Caption: Mechanism of action for pyrrolo[1,2-b]pyridazines in IRAK4-mediated NF-κB signaling suppression.

Data Presentation

Table 1: Diagnostic Analytical Markers for Pyrrolo[1,2-b]pyridazine Characterization

Analytical MethodStructural FeatureExpected Signal / ValueDiagnostic Significance
¹H NMR (CDCl₃) Pyridazine H-3 & H-4Two doublets, ~6.82–8.44 ppmConfirms intact pyridazine ring
¹H NMR (CDCl₃) Coupling Constant (³J₃,₄)9.2 – 9.4 HzValidates vicinal proton relationship
¹H NMR (CDCl₃) Pyrrole Methyl (C-7)Singlet/Doublet, ~2.62–2.67 ppmConfirms pyrrole ring substitution
FT-IR (KBr) Ester Carbonyl (C=O)~1710 – 1730 cm⁻¹Confirms successful cycloaddition
X-Ray Diffraction Interplanar Spacing~3.400 ÅValidates π-π stacking for OLEDs

Table 2: Representative Biological Activity Profile (In Vitro)

Assay TypeTarget / Cell LineMetricEfficacy RangeReference
Cytotoxicity (MTS) Colon Adenocarcinoma (LoVo)GI₅₀Dose-dependent (High Activity)[2]
Cytotoxicity (MTS) Melanoma (MDA-MB-435)GI₅₀31.4 nM – 45.6 nM[6]
Cytotoxicity (MTS) Leukemia (SR cell)GI₅₀~46.1 nM[6]
Kinase Inhibition IRAK4 (Monocyte TNFα)IC₅₀Potent Inhibition[3]

References

  • Source: bch.
  • Source: PMC (nih.gov)
  • Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative Source: MDPI URL
  • WO2020014468A1 - Pyrrolo[1,2-b] pyridazine derivatives Source: Google Patents URL
  • Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives Source: Taylor & Francis URL

Sources

Application

Application Note: Development of 2-Substituted Pyrrolo[1,2-b]pyridazines as Selective PARP-1 Inhibitors

Executive Summary & Mechanistic Rationale Poly(ADP-ribose) polymerase-1 (PARP-1) plays a fundamental role in the detection and repair of DNA single-strand breaks (SSBs). In oncology, PARP-1 inhibitors have revolutionized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Poly(ADP-ribose) polymerase-1 (PARP-1) plays a fundamental role in the detection and repair of DNA single-strand breaks (SSBs). In oncology, PARP-1 inhibitors have revolutionized the treatment of tumors harboring BRCA1/2 mutations by exploiting synthetic lethality —a paradigm where the simultaneous loss of two DNA repair pathways (PARP-mediated SSB repair and BRCA-mediated homologous recombination) leads to cancer cell apoptosis.

While first-generation PARP inhibitors have demonstrated clinical success, off-target inhibition of PARP-2 often leads to dose-limiting hematological toxicities. Recent drug discovery efforts have identified the pyrrolo[1,2-b]pyridazine scaffold as a highly promising, structurally novel pharmacophore capable of achieving high PARP-1 selectivity [1]. This application note details the mechanistic grounding, structure-activity relationship (SAR) data, and validated protocols for synthesizing and evaluating 2-substituted pyrrolo[1,2-b]pyridazine derivatives.

PARP_Pathway SSB DNA Single-Strand Break PARP1 PARP-1 Recruitment & Activation SSB->PARP1 Trapping PARP Trapping on DNA PARP1->Trapping Inhibited Auto-PARylation Inhibitor Pyrrolo[1,2-b]pyridazine (e.g., Compound 15b) Inhibitor->PARP1 NAD+ Competition DSB Replication Fork Collapse (Double-Strand Break) Trapping->DSB BRCA_WT BRCA Proficient Cell (Homologous Recombination) DSB->BRCA_WT BRCA_Mut BRCA Deficient Cell (NHEJ / Error-Prone Repair) DSB->BRCA_Mut Survival Cell Survival BRCA_WT->Survival Apoptosis Synthetic Lethality (Apoptosis) BRCA_Mut->Apoptosis

Figure 1: Mechanism of synthetic lethality induced by pyrrolo[1,2-b]pyridazine PARP-1 inhibitors.

Structure-Activity Relationship (SAR) Profiling

The pyrrolo[1,2-b]pyridazine core serves as an effective NAD+ competitive mimic within the PARP-1 catalytic domain. Systematic functionalization at the 2-position of the core dramatically influences both potency and paralog selectivity. Recent library screening highlighted compounds 15a and 15b as lead candidates, demonstrating robust antiproliferative activity specifically in BRCA-deficient environments [1].

Table 1: SAR and Biological Profiling of Lead Pyrrolo[1,2-b]pyridazines
CompoundPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Selectivity Ratio (PARP-1/2)CC₅₀ (nM) in V-C8 (BRCA2⁻/⁻)CC₅₀ (nM) in MDA-MB-436 (BRCA1⁻/⁻)
15a Highly PotentModerate~ 29-foldNDND
15b Highly PotentHigh~ 5-fold340106
Olaparib (Control)51~ 0.2-fold3015

Data summarized from Xiang et al. (2021) [1]. Note the superior PARP-1 selectivity of 15a compared to the clinical standard Olaparib, which is a dual PARP-1/2 inhibitor.

Chemical Synthesis Protocol: Assembly of the Pyrrolo[1,2-b]pyridazine Core

The most efficient, regioselective method for constructing the pyrrolo[1,2-b]pyridazine framework utilizes a 1,3-dipolar cycloaddition between a mesoionic oxazolo-pyridazinone and an acetylenic dipolarophile (e.g., methyl propiolate) [2].

Causality of Experimental Design:
  • Reagent Choice (Acetic Anhydride): Acts dually as a solvent and a dehydrating agent to drive the in situ cyclization of the 3(2H)-pyridazinone acid precursor into the reactive mesoionic 1,3-dipole.

  • Temperature Control (90°C): Provides the exact thermal activation energy required for the [3+2] cycloaddition and subsequent decarboxylation without triggering thermal degradation of the mesoionic intermediate.

Synthesis_Workflow Step1 3(2H)-Pyridazinone Acid Reagent Acetic Anhydride 90°C, 3-4 h Step1->Reagent Step2 Mesoionic Oxazolo-pyridazinone (In situ 1,3-Dipole) Reagent->Step2 Dehydration Step3 [3+2] Cycloaddition & Decarboxylation Step2->Step3 Dipolarophile Alkyne Dipolarophile (e.g., Methyl Propiolate) Dipolarophile->Step3 Product Pyrrolo[1,2-b]pyridazine Derivatives Step3->Product - CO2

Figure 2: Synthetic workflow for the pyrrolo[1,2-b]pyridazine core via 1,3-dipolar cycloaddition.

Step-by-Step Synthesis Protocol
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the starting 3(2H)-pyridazinone acid (1.0 mmol) in anhydrous acetic anhydride (10 mL).

  • Dipole Generation: Add the alkyne dipolarophile (e.g., methyl propiolate, 1.5 mmol) dropwise to the suspension at room temperature.

  • Cycloaddition: Gradually heat the reaction mixture to 90°C using an oil bath. Maintain stirring for 3–4 hours. Self-Validation Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The disappearance of the acid precursor and the evolution of CO₂ gas bubbles indicate successful cycloaddition and decarboxylation.

  • Workup: Cool the mixture to room temperature. Pour the solution over crushed ice (50 g) and stir vigorously for 30 minutes to hydrolyze excess acetic anhydride.

  • Extraction & Purification: Extract the aqueous mixture with dichloromethane (3 × 20 mL). Wash the combined organic layers with saturated NaHCO₃ solution until the pH is neutral, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Purify the crude residue via silica gel column chromatography. Confirm the structure of the 2-substituted pyrrolo[1,2-b]pyridazine via ¹H-NMR, ¹³C-NMR, and HRMS [2].

In Vitro Biological Evaluation Protocol

To rigorously validate the efficacy of the synthesized compounds, the biological evaluation must be a self-validating system . This requires parallel testing in both BRCA-deficient and BRCA-proficient cell lines to prove that cytotoxicity is driven by synthetic lethality rather than off-target poisoning.

Protocol A: PARP-1 vs. PARP-2 Enzymatic Selectivity Assay

Objective: Quantify the biochemical IC₅₀ and establish paralog selectivity.

  • Plate Preparation: Coat 96-well plates with histone proteins and incubate overnight at 4°C. Wash with PBS containing 0.1% Triton X-100.

  • Inhibitor Incubation: Add varying concentrations of the pyrrolo[1,2-b]pyridazine compound (e.g., 0.1 nM to 10 μM) to the wells.

  • Enzyme Addition: Add recombinant human PARP-1 or PARP-2 enzyme alongside a reaction buffer containing NAD⁺ and biotinylated NAD⁺. Incubate at room temperature for 1 hour.

  • Detection: Wash the plate, add Streptavidin-HRP, and incubate for 30 minutes. Develop with TMB substrate and read absorbance at 450 nm.

  • Data Analysis: Plot dose-response curves to calculate the IC₅₀. Validation: The selectivity ratio (PARP-2 IC₅₀ / PARP-1 IC₅₀) must be >1 to confirm PARP-1 selectivity.

Protocol B: Cell Viability & Synthetic Lethality Assay

Objective: Demonstrate selective cytotoxicity in HR-deficient environments [1].

  • Cell Seeding: Seed BRCA1-deficient (MDA-MB-436), BRCA2-deficient (V-C8), and an isogenic BRCA-proficient control line (e.g., MCF-7 or V79) in 96-well plates at a density of 2,000 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Drug Treatment: Treat the cells with serial dilutions of compound 15b (10 nM to 10 μM). Include Olaparib as a positive control and DMSO (0.1%) as a vehicle control.

  • Incubation: Allow cells to grow for 5–7 days. Causality: Extended incubation is critical because synthetic lethality requires cells to undergo multiple rounds of replication to accumulate lethal double-strand breaks (DSBs).

  • Viability Measurement: Add CCK-8 or MTT reagent to each well. Incubate for 2 hours and measure absorbance (450 nm for CCK-8, 570 nm for MTT).

  • Self-Validation Check: Calculate the CC₅₀. The assay is valid if the CC₅₀ in MDA-MB-436 and V-C8 is significantly lower (e.g., < 500 nM) than in the BRCA-proficient control line (> 5 μM), proving the mechanism of action is targeted synthetic lethality.

References

  • Xiang, H.-Y., Chen, J.-Y., Huan, X.-J., Chen, Y., Gao, Z.-B., Ding, J., Miao, Z.-H., & Yang, C.-H. (2021). Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 31, 127710. URL:[Link]

  • Ivan, B.-C., Barbuceanu, S.-F., Udeanu, D. I., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11623. URL:[Link]

  • Barghi Lish, A., et al. (2023). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. ACS Omega, 8(44), 41530-41545. URL:[Link]

Method

X-ray crystallography protocol for Pyrrolo[1,2-b]pyridazine derivatives

Application Note: High-Resolution X-ray Crystallography of Pyrrolo[1,2-b]pyridazine Derivatives Executive Summary Pyrrolo[1,2-b]pyridazine derivatives represent a critical scaffold in medicinal chemistry, particularly as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution X-ray Crystallography of Pyrrolo[1,2-b]pyridazine Derivatives

Executive Summary

Pyrrolo[1,2-b]pyridazine derivatives represent a critical scaffold in medicinal chemistry, particularly as kinase inhibitors (e.g., JAK3, PIM-1) and potential anticancer agents.[1][2][3][4][5] However, their fused heteroaromatic nature introduces specific crystallographic challenges: a strong tendency for


 stacking, planar morphology, and polymorphism driven by solvent inclusion.[1][2]

This protocol provides a field-proven methodology for the crystallization, data collection, and structural refinement of these derivatives.[1][2] It moves beyond generic screening to target the specific physicochemical properties of the pyrrolo-pyridazine core.[1][2]

Part 1: Pre-Crystallization Characterization

Before attempting crystallization, the sample must meet stringent physicochemical criteria.[1] The planar nature of the pyrrolo[1,2-b]pyridazine core often leads to amorphous precipitation if impurities disrupt the stacking lattice.[1][2]

1.1 Purity & Solubility Profiling

  • Purity Requirement:

    
     by HPLC. Even minor isomeric impurities (common in cycloaddition synthesis) can poison crystal growth.[1][2]
    
  • Solubility Check: These derivatives typically exhibit:

    • High Solubility: DMSO, DMF, Dichloromethane (DCM).[1]

    • Moderate/Low Solubility: Ethanol, Isopropanol (IPA).[1]

    • Insoluble: Water, Hexanes, Diethyl Ether.[1]

1.2 The "Short Axis" Signature

  • Diagnostic Insight: Be aware that these molecules often crystallize with a characteristic short unit cell axis (

    
    ), corresponding to the 
    
    
    
    stacking distance.[1][2][4][6] This is a structural fingerprint of the scaffold.[1][2]

Part 2: Targeted Crystallization Protocols

Generic sparse-matrix screens are often inefficient for this scaffold.[1][2] We recommend three targeted workflows based on the derivative's side-chain flexibility.

Workflow A: Slow Evaporation (Best for Alkyl/Aryl Derivatives)[1][2]
  • Target: Compounds with moderate solubility in chlorinated solvents.[1][2]

  • Solvent System: DCM / Methanol (1:1 v/v) or Pure Isopropanol.[1][2]

  • Protocol:

    • Dissolve 5-10 mg of compound in minimal DCM/MeOH (approx. 0.5 mL).

    • Filter through a 0.22

      
      m PTFE syringe filter into a clean scintillation vial.
      
    • Cover the vial with parafilm and poke one small hole (needle gauge 25).[1][2]

    • Store at

      
       in a vibration-free environment.
      
  • Outcome: Plate-like crystals or yellow needles typically form within 48-72 hours.[1][2]

Workflow B: Hot Recrystallization (Best for Rigid/Insoluble Derivatives)[1][2]
  • Target: Highly planar, fused ring systems with low solubility in alcohols (e.g., 2,4-diaryl substituted).

  • Solvent: Dimethylformamide (DMF).[1][2]

  • Protocol:

    • Suspend solid in DMF.[1][2]

    • Heat to

      
       until fully dissolved.
      
    • Critical Step: Allow the solution to cool to Room Temperature (RT) inside a Dewar flask filled with warm water (to slow the cooling rate to

      
      ).
      
  • Outcome: High-quality block crystals suitable for diffraction.[1][2] Note: DMF solvates are common; check density during refinement.[1][2]

Workflow C: Vapor Diffusion (Best for Carboxylate/Ester Derivatives)[1][2]
  • Target: Derivatives with polar functional groups (e.g., ethyl carboxylates).[1]

  • System: Solvent (THF or Acetone) / Antisolvent (Hexane or Pentane).[1][2]

  • Protocol:

    • Inner Vial: Dissolve saturated sample in THF.

    • Outer Vial: Add Hexane (volume ratio 3:1 relative to inner solvent).

    • Seal tightly.[1][2]

  • Mechanism: Hexane diffuses into THF, slowly lowering solubility and driving nucleation.[1]

Part 3: Experimental Logic & Decision Tree

The following diagram illustrates the decision logic for selecting the optimal crystallization path based on compound behavior.

CrystallizationLogic Start Pyrrolo[1,2-b]pyridazine Derivative SolubilityTest Solubility Test (DCM/MeOH) Start->SolubilityTest HighSol High Solubility SolubilityTest->HighSol Soluble LowSol Low/Moderate Solubility SolubilityTest->LowSol Insoluble MethodA Method A: Slow Evaporation (DCM/MeOH or IPA) HighSol->MethodA Non-polar MethodC Method C: Vapor Diffusion (THF vs Hexane) HighSol->MethodC Polar Groups MethodB Method B: Hot Recrystallization (DMF or DMSO) LowSol->MethodB Check Check Crystal Habit MethodA->Check MethodB->Check MethodC->Check Needles Thin Needles? (Stacking Issue) Check->Needles Blocks Blocks/Prisms? (Ideal) Check->Blocks Optimize Optimize: Slower Cooling or Change Anion Needles->Optimize XRD Proceed to X-ray Diffraction Blocks->XRD Optimize->MethodB Retry

Figure 1: Decision matrix for selecting crystallization techniques based on solubility profiles.

Part 4: Data Collection & Refinement Strategy

Crystal Mounting & Cryoprotection
  • Challenge: Thin plates are fragile.[1][2]

  • Solution: Use a MicroLoop (MiTeGen) rather than a glass fiber.[1][2]

  • Cryoprotectant:

    • If grown in IPA/Alcohols: Use Paratone-N oil directly.[1][2]

    • If grown in DMF/DMSO: Briefly dip in 30% Glycerol/Mother Liquor mix.[1][2] Flash cool immediately to 100 K.[1][2]

Data Collection Parameters
  • Beamline/Source: Mo

    
     (
    
    
    
    ) is preferred over Cu
    
    
    to reduce absorption, though Cu is acceptable for purely organic derivatives.[1]
  • Strategy:

    • Exposure Time: 10-30 seconds/frame (weak diffraction is common at high resolution).[1][2]

    • Scan Width:

      
       per frame.
      
    • Completeness: Aim for

      
       completeness. The low symmetry (often Monoclinic 
      
      
      
      or Triclinic
      
      
      ) requires full sphere collection if possible.[1][2]
Structure Solution (SHELX Workflow)
  • Space Group Determination: Look for systematic absences.[1][2]

    • Common:

      
       (Monoclinic).[1][2]
      
    • Warning: If

      
       (multiple molecules in asymmetric unit), check for pseudo-symmetry or twinning.[1]
      
  • Phasing: Use SHELXT (Intrinsic Phasing).[1][2] The rigid pyrrolo-pyridazine core solves easily.[1][2]

  • Refinement (SHELXL):

    • Disorder: The core is rigid, but ester/alkyl side chains (C5/C6 positions) often show conformational disorder.[1] Use PART commands and EADP constraints if necessary.[1][2]

    • Hydrogen Atoms: Place geometrically (HFIX 43 for aromatic, HFIX 33 for methyl).

    • Twinning: If

      
       is high (
      
      
      
      ) and crystals appear stacked, check for non-merohedral twinning using PLATON/TwinRotMat.[1]

Part 5: Reference Data & Validation

When validating your structure, compare against these established metrics for Pyrrolo[1,2-b]pyridazines:

ParameterTypical Value RangeStructural Significance
Bond Length (N-N)

Indicates aromatic character of the pyridazine ring.[1][2]
Planarity (

)

Core rigidity; deviations suggest steric strain.[1][2]

-Stacking Distance

Critical for solid-state fluorescence/packing.[1][2][6]
Space Group

or

Most common packing motifs.[1]

References

  • Caira, M. R., et al. (2005).[1][3][4] Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]pyridazine Derivative. Molecules, 10(2), 360–366.[1][3]

  • Mangalagiu, I. I., et al. (2023).[1] Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11642.[1]

  • BenchChem. (2025).[1][2][7] A Comparative Guide to the X-ray Crystallography of Pyrrolo-Fused Heterocyclic Systems.

  • Liu, X., et al. (2026).[1][5] Synthesis, single-crystal X-ray analysis, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine.[1][2][5] ResearchGate.[1][2][4][5][7][8]

Sources

Application

How to measure the anti-inflammatory activity of Pyrrolo[1,2-b]pyridazines

Application Note: Comprehensive Profiling of the Anti-Inflammatory Activity of Pyrrolo[1,2-b]pyridazines Executive Summary Pyrrolo[1,2-b]pyridazines represent a highly privileged heterocyclic scaffold in modern drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Profiling of the Anti-Inflammatory Activity of Pyrrolo[1,2-b]pyridazines

Executive Summary

Pyrrolo[1,2-b]pyridazines represent a highly privileged heterocyclic scaffold in modern drug discovery. Recent structural optimizations have demonstrated their profound capacity to act as dual inhibitors of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, while simultaneously downregulating pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) [1, 3]. This application note provides a comprehensive, self-validating experimental framework for quantifying the anti-inflammatory efficacy, target engagement, and safety profile of novel Pyrrolo[1,2-b]pyridazine derivatives.

Mechanistic Rationale: The "Why" Behind the Assays

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) primarily target COX enzymes. However, selective COX inhibition often shunts arachidonic acid metabolism toward the 5-LOX pathway, leading to an overproduction of leukotrienes that can cause gastrointestinal and cardiovascular toxicity [1]. Pyrrolo[1,2-b]pyridazines overcome this by acting as dual COX-2/5-LOX inhibitors. Furthermore, these compounds possess the ability to disrupt the upstream NF-κB signaling cascade, effectively halting the transcription of TNF-α and IL-6 in immune cells [2, 3].

To accurately capture this multi-target mechanism, researchers must employ a tiered screening strategy: cell-free enzymatic assays to confirm direct target engagement, followed by cell-based assays to evaluate physiological pathway modulation.

Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines TNF-α & IL-6 Production NFkB->Cytokines COX2 COX-2 Enzyme NFkB->COX2 Upregulates AA Arachidonic Acid AA->COX2 LOX5 5-LOX Enzyme AA->LOX5 PGE2 Prostaglandins (PGE2) COX2->PGE2 LTB4 Leukotrienes (LTB4) LOX5->LTB4 Drug Pyrrolo[1,2-b]pyridazines Drug->NFkB Modulates Drug->COX2 Inhibits Drug->LOX5 Inhibits

Fig 1: Mechanism of action of Pyrrolo[1,2-b]pyridazines on inflammatory pathways.

Experimental Workflow Overview

Workflow P1 Phase 1: Cell-Free Assays (COX-1/2 & 5-LOX) P2 Phase 2: Cell-Based Models (RAW 264.7 Macrophages) P1->P2 P3 Phase 3: Biomarker Quantification (ELISA & Griess Assay) P2->P3 P4 Phase 4: Data Analysis (IC50 & Selectivity) P3->P4

Fig 2: Tiered experimental workflow for evaluating anti-inflammatory activity.

Detailed Methodologies & Protocols

Protocol 1: In Vitro Enzymatic Profiling (COX-1, COX-2, and 5-LOX)

Causality & Design: Cell-free assays isolate the direct binding affinity of the compound to the enzyme, eliminating confounding variables like cellular permeability or metabolic degradation. Measuring COX-1 alongside COX-2 is critical; COX-1 is a constitutive enzyme that protects the gastric mucosa. A high Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) is the primary predictor of a compound's gastric safety profile [4].

Self-Validating System: The assay must include a vehicle control (100% enzyme activity) and reference standards (Celecoxib for COX-2, Indomethacin for COX-1, Zileuton for 5-LOX). If the reference standards do not fall within their established IC50 confidence intervals, the assay plate is invalidated, ensuring data trustworthiness.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare human recombinant COX-1, COX-2, and 5-LOX in assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin and 2 mM phenol).

  • Compound Incubation: Dissolve Pyrrolo[1,2-b]pyridazine derivatives in DMSO. Perform serial dilutions (0.01 µM to 100 µM). Incubate 10 µL of the compound with 50 µL of the enzyme solution for 15 minutes at 37°C. (Note: Final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Reaction Initiation: Add arachidonic acid (final concentration 10 µM) and a fluorometric probe (e.g., ADHP, which reacts with the PGG2 intermediate to produce highly fluorescent resorufin).

  • Detection & Calculation: Measure fluorescence (Ex: 535 nm / Em: 587 nm) using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Cell-Based Cytokine Modulation (LPS-Induced RAW 264.7)

Causality & Design: While enzymatic assays prove target engagement, cell-based models prove physiological efficacy. RAW 264.7 murine macrophages are utilized because they constitutively express Toll-like receptor 4 (TLR4). Upon stimulation with Lipopolysaccharide (LPS), TLR4 triggers the NF-κB pathway, resulting in a massive upregulation of COX-2, iNOS, TNF-α, and IL-6 [2].

Self-Validating System: This protocol utilizes LPS stimulation as an internal positive control. If the LPS-treated vehicle wells fail to demonstrate at least a 5-fold increase in Nitric Oxide (NO) or cytokine production compared to unstimulated basal wells, the cells have lost their macrophage-like phenotype, and the data must be discarded.

Step-by-Step Procedure:

  • Cell Seeding: Cultivate RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed at a density of 5 × 10^5 cells/well in 24-well plates and incubate overnight at 37°C in 5% CO2.

  • Pre-treatment: Replace media. Treat cells with the Pyrrolo[1,2-b]pyridazine compounds for 2 hours. (Crucial step: Always run a parallel MTT assay to ensure the selected compound concentrations are non-cytotoxic (>90% viability). Cytotoxicity can yield false-positive anti-inflammatory results).

  • LPS Stimulation: Add LPS (Escherichia coli O111:B4) at a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

  • Supernatant Harvesting: Centrifuge the plates at 1,500 rpm for 5 minutes at 4°C to pellet cellular debris. Carefully collect the supernatant.

  • Biomarker Quantification:

    • NO Production (Griess Assay): Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate for 10 minutes in the dark. Read absorbance at 540 nm.

    • Cytokine Production (ELISA): Quantify TNF-α, IL-6, and PGE2 using commercially available sandwich ELISA kits according to the manufacturer's protocols. Read absorbance at 450 nm.

Data Interpretation & Quantitative Benchmarks

To benchmark novel Pyrrolo[1,2-b]pyridazines, their performance should be compared against established clinical standards. The following table summarizes the expected quantitative thresholds indicative of a highly active lead compound [1, 2, 4].

Compound Class / StandardTarget AssayExpected IC50 (µM)Selectivity Index (COX-1/COX-2)Primary Outcome / Efficacy
Pyrrolo-pyridazine Lead COX-2 Inhibition0.50 – 2.50> 15.0High anti-inflammatory potential; gastric safe.
Pyrrolo-pyridazine Lead 5-LOX Inhibition1.00 – 5.00N/APrevention of leukotriene-induced side effects.
Celecoxib (Reference) COX-2 Inhibition~ 1.15~ 9.5Standard COX-2 selective NSAID benchmark.
Zileuton (Reference) 5-LOX Inhibition~ 0.70N/AStandard 5-LOX inhibitor benchmark.
Pyrrolo-pyridazine Lead TNF-α (Cellular)2.00 – 8.00N/ABroad-spectrum cytokine suppression via NF-κB.
Pyrrolo-pyridazine Lead IL-6 (Cellular)1.50 – 6.00N/ADisruption of the IL-6 inflammatory feedback loop.

References

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ3ygb4XsMNKW1CTcnJEA4jTUefnPCfaehJY3Hpmkzn5qeAjBz-hpc3GZPUJJk8XJRRAaw-oZuUKAHclwoiCL1JOsAaPURbDg1BN_bumKlt4sXgUMSMwlkp7Z6fPR7JvXC67y4]
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp_1NtLY95FDHXh4IKdvoaFmgadqX1B52r4sxObr1Or6XVS8mjH3SIYmcr_clP6JDW1fjcs_Mnh85gZmWUlZBT-klWZcFSkoLpctRVchK6afXFOdakNQuRa8oNBgn5YMLzdil_QoGUYVjCIKBI]
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi1vmFHuYTfHgATDM1oycRuAKF429vcRNAStDOaHN-Z953wZpNneFclfbkytzpbGxC0Is6TJH2149Rz0HV28eFpyVgJTu7B096-W4VZphPfsCLbRUiMoIX0ZSGH2KeFo-dEEtc_QYO_Y8YH_DJ6QS5-SgncdZBBuCmkthLvX2LkwUk4DVq-bna_lXWh5QSDlzc0rXDIrQUpo26kh4RRdtlyfD5mLalGOj5hlSMId80PiiCu4JUJ7jXVrvauqc_61T2SmzmLiuspT3bjhvGA5UpMPFvxb1eHRDOTF77jTpMdCGmOn_V_XY=]
  • Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives. Oriental Journal of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyh2j0bkV4WdZzsa6ORhSLhn_9Eh6qHru4YcTQv0rRC0_n_howUoiT_JJ_gLPe0ljoG8MTHIDNXqIoBvFK1akzGHXm7hG1P0Y6OznFNlSXxcb-BUDWLTdR6REEYcztyER3_VBv1SF_QXxTy4ezJxWnBGtY9C8zHDgDeej0Qjjy0BFUTQ-8D2VltOlaXWxrxLGwt6qgul6WVK6Kn1rEVbO9MT0CorjgibdUL1t0guO1xHAxTDz7VcOHd_ckjAF5]
Method

Application Note: In Vitro Cytotoxicity Profiling of Pyrrolo[1,2-b]pyridazine Derivatives

[1][2][3][4][5] Introduction & Scientific Context The Pyrrolo[1,2-b]pyridazine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems. Compounds containi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Introduction & Scientific Context

The Pyrrolo[1,2-b]pyridazine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems. Compounds containing this fused heterocyclic core have demonstrated potent biological activities, most notably as kinase inhibitors (e.g., JAK3, PIM1, VEGFR) and microtubule destabilizing agents (colchicine binding site inhibitors) [1, 2].

However, the physicochemical properties of these compounds—specifically their lipophilicity and planar aromatic structure—present distinct challenges in in vitro assays. Standard protocols often fail due to compound precipitation in aqueous media or interference with colorimetric readouts.

This Application Note provides a rigorous, field-validated workflow for evaluating Pyrrolo[1,2-b]pyridazine derivatives. It prioritizes solubility management , assay interference elimination , and mechanistic validation .

Mechanism of Action (MOA) Context

Understanding the potential MOA is critical for selecting the correct downstream assays.

  • Kinase Inhibition: Compounds often target the ATP-binding pocket, leading to G1 cell cycle arrest and apoptosis via the mitochondrial pathway [3].

  • Tubulin Polymerization Inhibition: Derivatives mimicking phenstatin or combretastatin A-4 bind tubulin, causing characteristic G2/M arrest [4].

Experimental Workflow & Logic

The following diagram outlines the critical path for evaluating these compounds, distinguishing between cytostatic (growth inhibition) and cytotoxic (cell killing) effects.

Workflow cluster_Mech Mechanism of Death Start Compound Library Pyrrolo[1,2-b]pyridazines QC Solubility QC (Microscopy Check in Media) Start->QC DMSO Stock Prep Screen Primary Screen (CCK-8 / MTS Assay) QC->Screen No Precipitation HitSel Hit Selection (IC50 < 10 µM) Screen->HitSel Dose-Response Mech Secondary Profiling (Flow Cytometry) HitSel->Mech Apoptosis Annexin V / PI (Apoptosis vs Necrosis) Mech->Apoptosis Cycle Cell Cycle Analysis (G1 vs G2/M Arrest) Mech->Cycle

Figure 1: Validated workflow for Pyrrolo[1,2-b]pyridazine evaluation. Note the critical Solubility QC step before screening.

Pre-Assay Preparation: Compound Management

Challenge: Pyrrolo[1,2-b]pyridazines are often highly hydrophobic. Precipitation in cell culture media (which is ~99% water) is the #1 cause of "flat" dose-response curves and false negatives.

Protocol: Solubility Verification
  • Stock Preparation: Dissolve compounds in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Working Solution: Prepare a 200 µM intermediate dilution in culture media (e.g., RPMI-1640 + 10% FBS).

    • Note: This results in 2% DMSO.[1]

  • Visual Check: Place 100 µL of this intermediate solution in a clear 96-well plate.

  • Microscopy: Inspect under 10x/20x magnification.

    • Pass: Solution is clear.

    • Fail: Visible crystals or dark "sand-like" precipitates. Action: Reduce concentration or use a solubility enhancer (e.g., cyclodextrin), though DMSO < 0.5% is preferred for toxicity reasons.

Primary Cytotoxicity Assay (CCK-8)

Recommendation: Use CCK-8 (WST-8) instead of MTT.

  • Reasoning: MTT produces insoluble formazan crystals that must be dissolved with DMSO/SDS. Since Pyrrolo[1,2-b]pyridazines are also hydrophobic, the solubilization step can interact with compound precipitates, causing high background noise. CCK-8 produces a water-soluble formazan, eliminating this variable [5].

Materials
  • Cell Lines: A-549 (Lung), MCF-7 (Breast), LoVo (Colon).

  • Reagent: Cell Counting Kit-8 (CCK-8) or WST-1.

  • Control: Doxorubicin or Cisplatin (Positive Control).[2]

Step-by-Step Protocol
  • Seeding: Plate cells at optimized densities (e.g., 3,000–5,000 cells/well) in 96-well plates. Volume: 100 µL.

  • Attachment: Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Remove old media (carefully, or use 2x concentration addition method).

    • Add 100 µL fresh media containing serial dilutions of the test compound (0.1 µM to 100 µM).

    • Vehicle Control: Media + DMSO (matched to highest concentration, e.g., 0.5%).

    • Blank: Media only (no cells).

  • Incubation: Incubate for 48 or 72 hours . (24h is often too short for kinase inhibitors to show phenotypic kill).

  • Readout:

    • Add 10 µL CCK-8 reagent per well.

    • Incubate 1–4 hours at 37°C (monitor color development).

    • Measure Absorbance at 450 nm .

Data Analysis

Calculate % Viability using the formula:



Fit data to a 4-parameter logistic (4PL) curve to determine IC₅₀.

Secondary Profiling: Mechanism of Death

Once cytotoxic potency (IC₅₀ < 10 µM) is established, determining how the cells die validates the target.

Apoptosis Assay (Annexin V / PI)

Pyrrolo[1,2-b]pyridazines targeting Bcl-2 or kinases typically induce apoptosis rather than necrosis [5].

  • Method: Flow Cytometry.

  • Staining: Annexin V-FITC (binds exposed phosphatidylserine) + Propidium Iodide (PI, stains permeable/dead cells).

  • Expected Result:

    • Early Apoptosis: Annexin V (+) / PI (-)

    • Late Apoptosis: Annexin V (+) / PI (+)

    • Necrosis: Annexin V (-) / PI (+) (Rare for this scaffold unless concentration is extremely high).

Cell Cycle Analysis

This assay distinguishes the molecular target based on the phase of arrest.

CellCycle Compound Pyrrolo[1,2-b]pyridazine Target1 Target: Tubulin (Colchicine Site) Compound->Target1 Target2 Target: Kinase (JAK/CDK) Compound->Target2 G2M G2/M Arrest (Mitotic Catastrophe) Target1->G2M Polymerization Inhibition G1 G0/G1 Arrest (Growth Factor Blockade) Target2->G1 Signal Abrogation

Figure 2: Interpreting Cell Cycle Data. Tubulin inhibitors typically cause G2/M arrest, while kinase inhibitors often cause G0/G1 arrest.

Protocol:

  • Treat cells with IC₅₀ concentration for 24 hours.

  • Fix cells in ice-cold 70% ethanol (dropwise while vortexing).

  • Wash with PBS.[3]

  • Stain with PI/RNase staining buffer for 30 mins at 37°C.

  • Analyze DNA content via Flow Cytometry.

Quantitative Reference Data

When benchmarking new derivatives, compare results against established values for this scaffold.

Cell LineTissue OriginReference CompoundTypical IC₅₀ (µM)MOA Indicator
LoVo Colon5-Fluorouracil1.0 - 5.0DNA Damage
LoVo ColonPyrrolo-pyridazine 5a [1]2.5 - 10.0Tubulin/Unknown
A-549 LungDoxorubicin0.5 - 2.0Intercalation
MCF-7 BreastJAK3 Inhibitor 4g [2]0.1 - 1.5Kinase Inhibition

Table 1: Benchmark IC₅₀ ranges for validation. If your vehicle control shows >10% toxicity, invalid the assay.

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation High hydrophobicity; cold media.Pre-warm media to 37°C before adding compound. Limit DMSO to 0.5%.
High Background Compound color interference.Use a "Compound Only" blank (Media + Drug, no cells) and subtract this OD.
Variable IC₅₀ Evaporation in edge wells.Do not use edge wells for data; fill them with PBS/Water (Edge Effect).
No Effect Drug efflux (MDR pumps).Check if cell line overexpresses P-gp (e.g., MCF-7/ADR).

References

  • Mangalagiu, I. I., et al. "Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones." International Journal of Molecular Sciences, vol. 24, no. 14, 2023.

  • Duan, J. J., et al. "Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors."[4] Bioorganic & Medicinal Chemistry Letters, vol. 24, no. 24, 2014, pp. 5631-5636.

  • Pogorelcnik, B., et al. "Imidazo[1,2-b]pyridazines as PIM Kinase Inhibitors."[1] Cancer Research, vol. 67, no.[1] 14, 2007.

  • Popovici, L., et al. "Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives."[5] Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 34, no. 1, 2019.

  • Ergül, M., et al. "Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds." ACS Omega, vol. 9, no. 21, 2024.[6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyrrolo[1,2-b]pyridazine-6-carbonitrile Synthesis

Welcome to the technical support center for the synthesis of Pyrrolo[1,2-b]pyridazine-6-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this importa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Pyrrolo[1,2-b]pyridazine-6-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. Pyrrolo[1,2-b]pyridazines are of significant interest due to their diverse biological activities and unique photophysical properties, making them valuable in medicinal chemistry and materials science.[1][2]

The introduction of a carbonitrile group at the 6-position presents specific challenges and requires careful optimization of the synthetic strategy. This document provides in-depth troubleshooting guides and frequently asked questions based on established synthetic methodologies, primarily focusing on the robust and widely applicable 1,3-dipolar cycloaddition pathway.

Core Synthetic Strategy: An Overview

The most reliable and versatile method for constructing the pyrrolo[1,2-b]pyridazine core is the [3+2] cycloaddition reaction between a pyridazinium N-ylide and a suitable dipolarophile.[3][4] For the target molecule, Pyrrolo[1,2-b]pyridazine-6-carbonitrile, this involves the reaction of a pyridazinium ylide with a cyano-substituted alkene like fumaronitrile. The reaction proceeds through the formation of a cycloadduct, which is then aromatized to yield the final product.

G cluster_2 Potential Side Reaction pyridazine Pyridazine salt Pyridazinium Salt pyridazine->salt N-Alkylation alkyl_halide α-Halo Ketone/Ester (e.g., BrCH₂COR) alkyl_halide->salt ylide Pyridazinium Ylide (1,3-Dipole) salt->ylide Deprotonation base Base (e.g., TEA, K₂CO₃) base->ylide cycloaddition [3+2] Cycloaddition ylide->cycloaddition ylide_2 Pyridazinium Ylide dipolarophile Fumaronitrile (NC-CH=CH-CN) dipolarophile->cycloaddition cycloadduct Dihydropyrrolo[1,2-b]pyridazine Intermediate cycloaddition->cycloadduct final_product Pyrrolo[1,2-b]pyridazine- 6-carbonitrile cycloadduct->final_product Aromatization oxidant Oxidizing Agent (e.g., DDQ, Chloranil) or Heat oxidant->final_product dimer Ylide Dimer ylide_2->dimer Dimerization

Caption: Proposed workflow for Pyrrolo[1,2-b]pyridazine-6-carbonitrile synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question 1: My overall yield is consistently low (<30%). What are the most likely causes and how can I improve it?

Low yields in this synthesis often trace back to three key areas: inefficient ylide generation, ylide instability, or a sluggish cycloaddition/aromatization sequence.

Answer:

  • Inefficient Ylide Generation: The pyridazinium ylide is generated in situ by deprotonating the corresponding pyridazinium salt. If this step is inefficient, the concentration of your active 1,3-dipole will be too low for the cycloaddition to proceed effectively.

    • Causality: The acidity of the α-proton on the pyridazinium salt is crucial. Its pKa is influenced by the electron-withdrawing group (e.g., from the α-halo ketone or ester used for alkylation). A weaker base may not be sufficient for complete deprotonation.

    • Solution: Switch to a stronger, non-nucleophilic base. While triethylamine (TEA) is common, bases like 1,8-Diazabicycloundec-7-ene (DBU) or potassium carbonate in a polar aprotic solvent can be more effective. Ensure your reagents are anhydrous, as water can quench the ylide.

  • Ylide Instability and Dimerization: Pyridazinium ylides can be unstable and may dimerize or undergo other decomposition pathways if they do not react with the dipolarophile in a timely manner.

    • Causality: The stability of the ylide is dependent on its substituents. Ylides stabilized by adjacent carbonyl or ester groups are generally more stable. However, even stabilized ylides have a finite lifetime in solution.

    • Solution: Add the base slowly to a solution of the pyridazinium salt and the dipolarophile (fumaronitrile). This "slow-generation" protocol keeps the instantaneous concentration of the ylide low, favoring the bimolecular reaction with the dipolarophile over the bimolecular self-dimerization. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can also enhance ylide stability.

  • Inefficient Aromatization: The initial [3+2] cycloaddition often produces a dihydropyrrolo[1,2-b]pyridazine intermediate, which must be oxidized to the final aromatic product. This step can be a bottleneck.

    • Causality: The dihydro intermediate may be quite stable, and spontaneous aromatization (e.g., by elimination) may not occur or may be slow.

    • Solution: After the cycloaddition is complete (as determined by TLC or LC-MS), add an oxidizing agent. Common choices include 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or chloranil. In some cases, heating the reaction mixture in a high-boiling solvent like toluene or xylene can promote thermal aromatization.[5]

ParameterRecommendation for Low YieldRationale
Base Switch from TEA to DBU or K₂CO₃.Ensures more complete deprotonation of the pyridazinium salt to form the active ylide.
Reagent Addition Add base dropwise to the mixture of salt and dipolarophile.Minimizes ylide dimerization by keeping its instantaneous concentration low.
Temperature Start at 0 °C and allow to warm to RT.Improves the stability of the reactive ylide intermediate.
Aromatization Add DDQ or chloranil post-cycloaddition.Actively drives the reaction to the final, stable aromatic product.

Question 2: I'm observing a major byproduct that I can't identify. My NMR shows complex aromatic signals but not the expected pattern for my product. What could it be?

An unexpected major byproduct often points to a dominant side reaction, most commonly ylide dimerization or reaction with the solvent.

Answer:

The most probable identity of such a byproduct is a dimer of the pyridazinium ylide.

  • Causality: In the absence of a sufficiently reactive dipolarophile, or at high concentrations, the nucleophilic carbon of one ylide molecule can attack the electrophilic pyridazinium ring of another. This leads to complex, often colored, dimeric structures that can be difficult to characterize.

  • Troubleshooting Steps:

    • Confirm the Presence of Starting Materials: Check TLC or LC-MS to see if the pyridazinium salt and fumaronitrile are being consumed. If the salt is consumed but the dipolarophile is not, ylide dimerization is highly likely.

    • Optimize Reaction Stoichiometry: Increase the equivalents of the dipolarophile (fumaronitrile). Using 1.5 to 2.0 equivalents can help "trap" the ylide as it is formed, outcompeting the dimerization pathway.

    • Solvent Choice: Ensure your solvent is inert. Protic solvents (like alcohols) can protonate the ylide, while highly reactive solvents could potentially participate in side reactions. Acetonitrile, THF, or dichloromethane are generally safe choices.

    • Purification: These byproducts can sometimes co-elute with the desired product. If you suspect a byproduct is contaminating your final material, alternative purification methods like preparative HPLC or recrystallization from a different solvent system may be necessary. A guide on troubleshooting purification for similar nitrogen heterocycles suggests that adding a small amount of a basic modifier like triethylamine to the column eluent can sometimes improve separation.[6]

Question 3: The final aromatization step with DDQ is messy and gives a low yield of purified product. Are there alternatives?

While DDQ is a powerful oxidant, its workup can be problematic due to the formation of the DDQ-hydroquinone byproduct, which can complicate purification.

Answer:

Yes, several alternative strategies can be employed for a cleaner aromatization.

  • Alternative Oxidizing Agents:

    • Chloranil (Tetrachloro-1,4-benzoquinone): Behaves similarly to DDQ but can sometimes result in a cleaner reaction profile.

    • Manganese Dioxide (MnO₂): An effective and mild heterogeneous oxidant. The excess reagent and byproduct can be removed by simple filtration, which is a major advantage for simplifying the workup. The reaction is typically run in a non-polar solvent like dichloromethane or chloroform.

    • Palladium on Carbon (Pd/C) with a Hydrogen Acceptor: Heating the cycloadduct with catalytic Pd/C in the presence of a hydrogen acceptor (like cyclohexene or maleic anhydride) in a high-boiling solvent (e.g., p-cymene, decalin) is a classic method for dehydrogenation and can be very effective.

  • Reaction Conditions Modification:

    • Atmospheric Oxygen: In some cases, simply refluxing the reaction mixture in a high-boiling solvent open to the air (or with air bubbled through it) can be sufficient to effect oxidation, especially if catalyzed by trace metals. This is often slower but can be very clean if successful.

    • Microwave Irradiation: Microwave-assisted synthesis can sometimes promote thermal aromatization under shorter reaction times and with fewer side products compared to conventional heating.

A logical workflow for troubleshooting this step is illustrated below.

G start Aromatization Step is Low-Yielding/Messy check_ddq Is DDQ workup the issue? start->check_ddq try_mno2 Try MnO₂ Oxidation check_ddq->try_mno2 Yes try_pdc Try Catalytic Dehydrogenation (Pd/C) check_ddq->try_pdc Yes try_thermal Try Thermal/Aerobic Oxidation check_ddq->try_thermal Yes success Clean Aromatization Achieved try_mno2->success try_pdc->success try_thermal->success

Caption: Troubleshooting workflow for the aromatization step.

Frequently Asked Questions (FAQs)

Q1: What are the best starting materials for forming the pyridazinium ylide? A1: The most common approach is the N-alkylation of pyridazine with an α-halocarbonyl compound, a method analogous to the classic Chichibabin reaction.[4] Using ethyl bromoacetate or phenacyl bromide will install an ester or ketone group, respectively, adjacent to the nitrogen. The protons on the methylene bridge are then sufficiently acidic to be removed by a mild base to form the stabilized ylide.

Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 30-50% ethyl acetate in hexanes. You should monitor the consumption of the pyridazinium salt (which is often UV-active and stays at the baseline) and the appearance of the less polar dihydro intermediate and the final aromatic product. LC-MS is even better, as it allows you to track the masses of the starting materials, intermediate, and product, confirming the reaction pathway.

Q3: My product seems to be streaking badly during silica gel column chromatography. How can I fix this? A3: Streaking (or tailing) of nitrogen-containing heterocyclic compounds on silica gel is a common issue caused by strong interactions between the basic nitrogen atoms and the acidic silanol groups of the silica.

  • Solution 1: Basic Modifier: Add a small amount (0.5-1%) of a base like triethylamine or pyridine to your eluent. This will neutralize the acidic sites on the silica gel, leading to much sharper peaks and better separation.[6]

  • Solution 2: Alternative Stationary Phase: If a basic modifier doesn't work, switch to a different stationary phase. Alumina (neutral or basic) is an excellent alternative for purifying basic compounds. Alternatively, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase may provide the necessary selectivity.

Q4: What are the key NMR signals to confirm the structure of Pyrrolo[1,2-b]pyridazine-6-carbonitrile? A4: For the final aromatic product, you should look for characteristic signals in the ¹H NMR spectrum corresponding to the protons on the fused ring system. The pyridazine moiety typically shows two doublets with a coupling constant (J) around 9.3 Hz.[1][7] The protons on the pyrrole ring will have distinct chemical shifts. The absence of aliphatic protons from the dihydro intermediate is a key indicator of successful aromatization. In the ¹³C NMR, the appearance of the nitrile carbon signal (typically around 115-120 ppm) is a critical confirmation of the structure.

Exemplary Experimental Protocol

This protocol is a representative procedure and may require optimization for your specific substrate.

Step 1: Synthesis of the Pyridazinium Salt

  • To a solution of pyridazine (1.0 eq) in anhydrous acetone (5 mL per mmol of pyridazine) is added 2-bromoacetonitrile (1.1 eq).

  • Stir the mixture at room temperature for 24 hours. A precipitate will typically form.

  • Collect the solid precipitate by vacuum filtration, wash with cold acetone, and dry under high vacuum to yield the pyridazinium bromide salt. This salt can often be used in the next step without further purification.

Step 2: [3+2] Cycloaddition and Aromatization

  • Suspend the pyridazinium salt (1.0 eq) and fumaronitrile (1.2 eq) in anhydrous dichloromethane (DCM) (10 mL per mmol of salt).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise over 20 minutes with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC for the disappearance of the salt.

  • Once the cycloaddition is complete, add DDQ (1.1 eq) in one portion.

  • Stir at room temperature for an additional 2-4 hours until the solution darkens and TLC analysis shows the formation of a new, more conjugated spot (the final product).

  • Quench the reaction by washing the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude residue by flash column chromatography on silica gel.

  • Use a gradient eluent system, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate. Add 0.5% triethylamine to the eluent mixture to prevent streaking.

  • Combine the fractions containing the pure product and evaporate the solvent to yield Pyrrolo[1,2-b]pyridazine-6-carbonitrile.

References

  • Al-Tel, T. H. (2010). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Molecules, 15(7), 4949-4961. [Link]

  • Gorgani, M., et al. (2024). Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. ResearchGate. This is a preprint and has not been peer-reviewed. [Link]

  • Bicu, E., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone. International Journal of Molecular Sciences, 24(14), 11642. [Link]

  • Popovici, A., et al. (2021). The [3 + 2] cycloaddition of pyrrolo[1,2-b]pyridazine derivatives 4a–t. ResearchGate. [Link]

  • Mangalagiu, I. I. (2008). Pyrrolo[1,2-b]pyridazines. A revisit. Arkivoc, 2008(i), 232-270. [Link]

  • Synfacts Contributors (2010). Palladium-Catalyzed Synthesis of Pyrrolo-Fused Compounds from Nitroarenes. Synfacts, 2010(5), 0526-0526. [Link]

  • Bicu, E., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Semantic Scholar. [Link]

  • Caprosu, M., et al. (2005). Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Molecules, 10(3), 362-368. [Link]

  • Request PDF on ResearchGate. (n.d.). Palladium‐Catalyzed Synthesis of Pyrrolo[1,2‐α]Pyrazines From N‐Phenacyl Pyrrole‐2‐Carbonitriles and Aryl Boronic Acids. ResearchGate. [Link]

  • Caprosu, M., et al. (2005). Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Molecules, 10(3), 362-368. [Link]

  • Dumitrascu, F., et al. (2012). NEW PYRROLO[1,2-b]PYRIDAZINE DERIVATIVES. Revue Roumaine de Chimie, 57(7-8), 661-665. [Link]

  • Shi, F., et al. (2013). A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling-isomerization-condensation reaction. Organic & Biomolecular Chemistry, 11, 6925-6928. [Link]

  • Liang, Y., et al. (2022). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Chemical Science, 13, 6348-6354. [Link]

  • Kordubailo, M. V., et al. (2023). Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv. [Link]

  • Nguyen, T. T., et al. (2016). A facile synthesis of pyrrolo[2,1-f][3][5][8]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][3][5][9]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 168-176. [Link]

  • El-Damasy, A. K., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

Sources

Optimization

Troubleshooting low yield in cyclization to form pyrrolopyridine ring

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address one of the most notoriously difficult transformations...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address one of the most notoriously difficult transformations in medicinal chemistry: the cyclization of pyrrolopyridines (azaindoles).

Azaindoles are privileged pharmacophores, particularly in kinase inhibitor drug discovery. However, synthesizing the azaindole core is significantly more challenging than standard indole synthesis. The electron-deficient nature of the pyridine ring and the presence of a basic nitrogen atom frequently lead to catalyst poisoning, poor regioselectivity, or intermediate degradation. This guide provides causal mechanistic insights, diagnostic workflows, and self-validating protocols to rescue your yields.

Diagnostic Workflow for Cyclization Failures

G Start Low Yield in Azaindole Cyclization Degradation SM Degradation? Start->Degradation Acid Harsh Acidic Conditions Switch to AcOH/TFA Degradation->Acid Yes Poisoning Catalyst Poisoning (Pd Black / Unreacted SM)? Degradation->Poisoning No Ligand Pyridine N-Coordination Use SPhos/XPhos or N-Protect Poisoning->Ligand Yes Regio Poor Regioselectivity (Larock)? Poisoning->Regio No Silyl Unsymmetrical Alkyne Use Silyl-Alkynes / n-Bu4NCl Regio->Silyl Yes

Troubleshooting workflow for low yield in pyrrolopyridine cyclization.

FAQ & Troubleshooting Guide

Q1: My palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira) prior to cyclization is stalling at <20% conversion, and I observe palladium black. What is happening? Cause: You are experiencing severe catalyst poisoning. The basic aminopyridine starting materials or intermediates can strongly coordinate to the palladium center, forming inactive bis-amine complexes. This is a well-documented issue in azaindole synthesis, particularly when using standard ligands like PPh₃ or when working with gem-dihalovinyl aminopyridines[1]. Solution: Transition to bulky, electron-rich biaryl phosphine ligands. Using SPhos or XPhos prevents the formation of inactive palladium complexes because their steric bulk disfavors bis-amine coordination[2]. Alternatively, introducing a protecting group (e.g., N-benzyl) on the amine can sterically hinder pyridine nitrogen coordination, rescuing the catalytic cycle[1].

Q2: I am using the Larock heteroannulation to form a 5-azaindole, but my yields are modest and I am getting a mixture of regioisomers. How can I improve this? Cause: The electron-deficient pyridine ring alters the migratory insertion step of the alkyne compared to standard indoles. When using unsymmetrical alkynes, this electronic bias is insufficient to control the insertion direction, leading to poor regiocontrol[3]. Solution: Utilize silylated alkynes (a silyl-Sonogashira coupling followed by cyclization). The extreme steric bulk of the silyl group dictates the regiochemistry, exclusively yielding 2-aryl-5-azaindoles. Note that for silyl-alkynes, you must change the standard Larock additive from LiBr to n-Bu₄NCl and lower the reaction temperature to prevent premature desilylation[3].

Q3: My two-step approach (coupling followed by acid-catalyzed cyclization) works for the first step, but the cyclization step yields a complex mixture with degraded material. What is the optimal acid? Cause: Harsh Brønsted acids (like concentrated HCl or H₂SO₄) protonate the pyridine ring. This makes the system too electron-deficient for efficient cyclization and often leads to the degradation of sensitive intermediates. Solution: Switch to a milder acid. Acetic acid (AcOH) or Trifluoroacetic acid (TFA) are optimal. For example, cyclization of Suzuki-Miyaura products using acetic acid under reflux provides azaindoles in high purity without degrading the core[2].

Q4: Is it possible to avoid isolating the polar, unstable intermediates entirely to improve overall yield? Cause: Isolation of highly polar amino-ethynylpyridine intermediates often leads to significant mass recovery losses during silica gel chromatography. Solution: Employ a one-pot tandem strategy. By elevating the temperature of the Sonogashira coupling to 110 °C, the intermediate undergoes an in situ 5-endo-dig cyclization, directly yielding the azaindole[4]. This avoids intermediate purification and significantly boosts the overall isolated yield.

Quantitative Data Summary: Optimized Cyclization Conditions

Cyclization StrategyKey Reagents / CatalystsTarget ScaffoldTypical YieldPrimary Troubleshooting Fix
Suzuki-Miyaura + Acid Cyclization (2-ethoxyvinyl)borolane, SPhos/Pd(OAc)₂, AcOH4-, 5-, 6-, 7-Azaindoles60–85%Use SPhos to prevent Pd poisoning[2]
Larock Heteroannulation Pd(OAc)₂, n-Bu₄NCl, Silyl-alkynes2-Aryl-5-azaindoles40–75%Swap LiBr for n-Bu₄NCl for silyl-alkynes[3]
One-Pot Sonogashira / 5-endo-dig Terminal alkyne, PdCl₂(PPh₃)₂, CuI, 110 °C1,2-Disubstituted Azaindoles50–74%Elevate temp to 110 °C to force in situ cyclization[4]
Tandem C-N / Suzuki gem-dibromovinylaniline, Pd(OAc)₂, SPhosN-Protected Azaindoles70–75%N-benzyl protection to avoid bis-amine Pd complex[1]

Validated Experimental Protocols

Protocol A: Two-Step Synthesis of 5-Azaindole via Ethoxyvinylborolane

Rationale: This protocol avoids the need for protecting groups. It utilizes SPhos to prevent catalyst poisoning during the C-C bond formation and employs mild acetic acid to prevent degradation during cyclization[2].

Step 1: Suzuki-Miyaura Coupling

  • Charge an oven-dried flask with 4-amino-3-chloropyridine (1.0 equiv), (2-ethoxyvinyl)borolane (1.5 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (1.2 mol %), and SPhos (3.0 mol %).

  • Suspend the reagents in a rigorously degassed mixture of MeCN/H₂O (3:2 ratio).

  • Reflux the mixture under a nitrogen atmosphere.

  • Self-Validation Check: Monitor the reaction by LC-MS. The reaction should reach >95% conversion within 4–6 hours. If conversion stalls at <50%, verify the exclusion of oxygen, as the electron-rich SPhos ligand is highly sensitive to oxidation.

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate. Do not subject the crude material to harsh silica purification to avoid loss of the polar intermediate.

Step 2: Mild Acid Cyclization 6. Dissolve the crude intermediate in glacial acetic acid to achieve a 0.2 M concentration. 7. Heat the solution to 100 °C for 2 hours. 8. Self-Validation Check: The solution color will typically darken. To confirm cyclization without degrading the product, carefully neutralize an aliquot with saturated NaHCO₃ until pH 8, extract with EtOAc, and run TLC against the intermediate. Complete disappearance of the intermediate validates the cyclization. 9. Neutralize the bulk reaction and extract with EtOAc to isolate the pure 5-azaindole.

Protocol B: One-Pot Sonogashira / In Situ Cyclization

Rationale: Elevating the reaction temperature forces the transient Sonogashira intermediate to undergo a 5-endo-dig cyclization immediately, bypassing the need to isolate polar intermediates[4].

  • In a microwave-safe vial, combine 4-amino-3-iodopyridine (1.0 equiv), a terminal alkyne (1.5 equiv), PdCl₂(PPh₃)₂ (5 mol %), and CuI (5 mol %).

  • Add anhydrous DIPEA (acting as both base and solvent) to a concentration of 0.1 M.

  • Purge the system with N₂ for 5 minutes.

  • Heat the reaction mixture to 110 °C (using a conventional oil bath or microwave irradiation) for 12 hours.

  • Self-Validation Check: TLC should show complete consumption of both the starting material and the highly fluorescent transient Sonogashira intermediate. If the intermediate persists, the cyclization has stalled; add an additional 2 mol % of CuI to drive the copper-mediated 5-endo-dig cyclization.

  • Filter the mixture through a pad of Celite, concentrate under reduced pressure, and purify via flash chromatography.

References[5] Whelligan, D. K., et al. "Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane." Organic Chemistry Portal. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJEr4Cx0tAg-Rd_YbMHzUB7i_gYgulPEGHmy11PHGy23P-xTf8QV9pRryELcP77ykpQsdMgglXr_4gykMa0t12sDr7KO3UZj6XOpgEvb_oKPGs_UEAlgcAmhMMCKsypMJ-NU-bviwOfA1zAgNqQtAgstannw==[3] Calvet, G., et al. "Sonogashira Coupling–Heteroannulation Route to Substituted 5-Azaindoles." Thieme Connect. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDc7YWVgOhIKM_IKBivHtf9jl38mjZAnezWbgTPIvSnrATTEsBB6rqS92_dENYJnHT6rBstjxc7x7rNyIBEsw6ugYUQ9unaMkk8Tet-RUTJfI9k8dagh2OsM5k2kb02p0EWh5_LV7IMPThalbQDI57xfNEYoSwD7Yvj7Vbuqp7rh0EOr6GMy9Qj0Zh[4] "One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction." ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbiARyE48MbuHoIyPZsvsee5nXcdjqOUoyQAZ6KNgKNR3Wv-D9gVsCkvYp289_RkR1t_qajLqWkUXJBBWMJD9UzTPABz1zM7yVGsUNOUHauUbhWNA-aFdAuEwn2udVpkJv-M8sfw1MjWgok5DcUjA=[1] Lautens, M., et al. "A General Modular Method of Azaindole and Thienopyrrole Synthesis via Pd-Catalyzed Tandem Couplings of gem-Dichloroolefins." ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAhTn4KbZnsKLxybroLYPSTvN2dximpRl-PHrq3QxUCGvXVpJ8JnRa-7u_KgTYp7Qrnh3Bj557S2N0fGlqJ31J_le_nKqZBjtSW3AiFHEGmBQMfey-twRkGtbPIr1gj9Z666B3fw==[2] Whelligan, D. K., et al. "Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane." The Journal of Organic Chemistry. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZCDr6QhqBedirL0PAyN-qz91G5nI9pNElmnlUPwjz0zOGs9LNSK9kS1l1AUVgDYv-TidiK6BC0RjuBy8sg-esF_VYxvk_vRNS35oFWEXTfPndOyG0EJlRBs8PfFyaeJdukv3iIw==

Sources

Troubleshooting

Technical Support Center: Purification of Pyrrolo[1,2-b]pyridazine-6-carbonitrile

Current Status: Online Agent: Senior Application Scientist, Separation Technologies Ticket ID: PPD-CN-PUR-001 Executive Summary & Scaffold Context Welcome to the technical support hub for the purification of Pyrrolo[1,2-...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist, Separation Technologies Ticket ID: PPD-CN-PUR-001

Executive Summary & Scaffold Context

Welcome to the technical support hub for the purification of Pyrrolo[1,2-b]pyridazine-6-carbonitrile . This fused bicyclic scaffold (often referred to as 5-azaindolizine) is a critical pharmacophore in medicinal chemistry, particularly for Janus Kinase (JAK) inhibitors and other tyrosine kinase targets.[1]

The Chemist's Challenge: Synthesizing this core—typically via [3+2] cycloaddition of pyridazinium ylides or condensation of N-aminopyrroles—often yields a "deceptive" crude mixture. It frequently presents as a dark, tarry oil due to the oxidative instability of pyrrole intermediates and the formation of regioisomers (5-CN vs. 6-CN) that possess nearly identical


 values.[1]

This guide moves beyond standard protocols, offering a decision-matrix approach to isolating the 6-carbonitrile isomer with >98% purity.

Initial Assessment & Triage (The "Black Tar" Protocol)[1]

User Question: "My crude reaction mixture is a viscous black tar. Direct crystallization failed, and it clogged my flash column. How do I proceed?"

Technical Diagnosis: The "tar" consists of polymerized electron-rich pyrrole species and inorganic salts (pyridinium/pyridazinium halides) trapped in an oligomeric matrix. Direct chromatography fails because the tar precipitates upon contact with non-polar mobile phases, sealing the column frit.[1]

Protocol: The "Trituration-Filtration" Pre-treatment

Do not load this directly onto silica.[1]

  • Dissolution: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM) .

  • Adsorption (Dry Loading): Add Silica Gel (40–63 µm) at a ratio of 1:2 (Crude Mass : Silica Mass).

  • Evaporation: Rotary evaporate until a free-flowing powder is obtained. Note: If it remains sticky, add more silica and re-evaporate.[1]

  • The Celite Plug (Optional but Recommended): If the crude contains significant metal catalysts (Cu, Pd from coupling reactions), filter the DCM solution through a pad of Celite before adding silica.[1]

Decision Matrix: Purification Workflow

PurificationWorkflow Start Crude Mixture (Black/Dark Oil) TLC TLC Analysis (Hex/EtOAc 1:1) Start->TLC Sep Is separation > 0.1 Rf? TLC->Sep Flash Flash Chromatography (Gradient Elution) Sep->Flash Yes HPTLC High-Performance Flash (15µm Silica) Sep->HPTLC No (Regioisomers) Cryst Recrystallization (EtOH or iPrOH) Flash->Cryst Enriched Fractions HPTLC->Cryst Final Pure Product (>98%) Cryst->Final

Caption: Figure 1. Triage workflow for crude pyrrolo[1,2-b]pyridazine mixtures. Select the chromatographic resolution based on


.

Chromatographic Separation (Troubleshooting Regioisomers)

User Question: "I see two spots very close together by TLC. I suspect they are the 5-cyano and 6-cyano regioisomers. Standard Hexane/EtOAc isn't separating them."

Technical Insight: In [3+2] cycloadditions involving pyridazinium ylides, regioselectivity is governed by electronic factors, but mixtures are common.[1] The dipole moments of the 5-CN and 6-CN isomers differ slightly. The 6-CN isomer, being more linear with respect to the bridgehead dipole, often elutes second on standard silica, but this can invert depending on the mobile phase modifier.[1]

Optimization Strategy
ParameterStandard ProtocolOptimized for Regio-separationMechanism
Stationary Phase Silica (40–63 µm)Spherical Silica (15–25 µm) Smaller particle size increases theoretical plates (

).
Mobile Phase A HexaneToluene or DCM

-

interactions with the aromatic scaffold improve selectivity.
Mobile Phase B Ethyl AcetateAcetonitrile (MeCN)MeCN (dipolar aprotic) interacts differently with the nitrile group than EtOAc.[1]
Modifier None0.1% Triethylamine Suppresses tailing if the bridgehead nitrogen exhibits basicity (rare but possible).[1]

Step-by-Step Protocol: The "Toluene Gradient"

  • Column: 12g or 24g High-Performance Silica cartridge.

  • Equilibration: 100% Toluene (3 CV).

  • Gradient: 0% to 20% Acetonitrile in Toluene over 15 CV.[1]

    • Why? Toluene provides "background" interaction with the aromatic rings, while MeCN competes strictly for the polar sites, often magnifying the difference between the regioisomers.[1]

Crystallization & Polishing[1]

User Question: "I obtained a solid after the column, but it's slightly yellow/brown. NMR shows 95% purity.[1] How do I get it to >99% white solid?"

Technical Diagnosis: The yellow color typically comes from trace oligomers of the starting pyrrole or oxidation byproducts.[1] Pyrrolo[1,2-b]pyridazines are moderately soluble in polar organics but crystallize well from alcohols.[1]

Solvent Selection Guide
Solvent SystemSuitabilityNotes
Ethanol (Abs.) Excellent Primary choice. Dissolve hot (

C), cool slowly.
EtOAc / Hexane GoodUse for less polar analogs.[1] Can trap non-polar impurities.[1]
Isopropanol (IPA) Very GoodHigher boiling point allows better dissolution of "hard" crystals.
Acetonitrile PoorOften leads to "oiling out" for this specific scaffold.[1]
Protocol: The "Anti-Solvent" Drop Method
  • Dissolve the 95% pure solid in the minimum amount of boiling Ethanol.[1]

  • If the solution is colored, add activated charcoal (10 wt%), stir for 5 mins, and filter hot through Celite.

  • Allow the filtrate to cool to room temperature naturally (do not use an ice bath yet).[1]

  • Critical Step: If no crystals form, add Water dropwise until persistent turbidity is observed, then add 1 drop of Ethanol to clear it.[1]

  • Refrigerate at 4°C overnight.

Analytical Validation (QC)

Technical Insight: The bridgehead nitrogen in pyrrolo[1,2-b]pyridazine exerts a unique electronic influence.[1]

  • H-5, H-6, H-7 (Pyrrole ring): If you have the 6-carbonitrile , you lose the signal at position 6.[1]

  • Coupling: You should see H-5 and H-7 as doublets (or doublets of doublets) with a coupling constant

    
     Hz (typical for pyrrole 1,3-relationship).
    
  • Chemical Shift: The H-7 proton (adjacent to the bridgehead) is often deshielded (downfield,

    
     ppm) due to the anisotropy of the pyridazine ring.[1]
    
Visualizing the Isomer Logic

IsomerLogic Sub Substitution Pattern SixCN 6-Carbonitrile (Target) Sub->SixCN FiveCN 5-Carbonitrile (Regioisomer) Sub->FiveCN Signal 1H NMR Signal (Pyrrole Ring) SixCN->Signal Two Doublets (H5 & H7) FiveCN->Signal Two Doublets (H6 & H7) Different J values

Caption: Figure 2. NMR differentiation. The 6-CN substitution leaves H5 and H7 as the diagnostic pyrrole protons.[1]

References & Authority

The protocols above are synthesized from the general reactivity of azaindolizines and specific methodologies for fused pyridazine systems.

  • General Synthesis & Regioselectivity:

    • Synthesis of Pyrrolo[1,2-b]pyridazines via 1,3-Dipolar Cycloaddition.[1][2][3] (Reviews the reaction of pyridazinium ylides).

    • Source: [1]

  • Crystallization of Fused Heterocycles:

    • Purification strategies for pyrrolo-fused systems.

    • Source: [1]

  • Chromatographic Behavior:

    • Separation of pyrazole/pyrrole regioisomers.[1]

    • Source: [1]

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for specific reagents, particularly cyanides and silica dust.[1]

Sources

Optimization

Technical Support Center: Pyrrolo[1,2-b]pyridazine Synthesis Optimization

Overview & Mechanistic Principles Pyrrolo[1,2-b]pyridazines are highly valued N-bridgehead aromatic heterocycles with extensive applications in medicinal chemistry (e.g., as tubulin polymerization inhibitors)[1][2] and m...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Principles

Pyrrolo[1,2-b]pyridazines are highly valued N-bridgehead aromatic heterocycles with extensive applications in medicinal chemistry (e.g., as tubulin polymerization inhibitors)[1][2] and materials science (e.g., OLEDs and fluorescent probes)[3]. The most robust and widely adopted synthetic route is the 1,3-dipolar cycloaddition of pyridazinium N-ylides with acetylenic or olefinic dipolarophiles[4][5].

Understanding the causality of the reaction is critical for optimization. The process requires the generation of a reactive 1,3-dipole (the N-ylide) via the deprotonation of a pyridazinium salt[3]. Because N-ylides are highly reactive and prone to dimerization or decomposition, their in situ generation in the presence of the dipolarophile is the cornerstone of a successful and high-yielding protocol.

Mechanistic Workflow

G A Pyridazine + α-Haloketone B N-phenacylpyridazinium salt A->B N-alkylation (Solvent: Acetone/EtOH) C Base (e.g., 1,2-Epoxybutane) Deprotonation B->C D Pyridazinium N-ylide (1,3-Dipole) C->D in situ generation F [3+2] Cycloaddition D->F E Alkyne/Alkene Dipolarophile (e.g., DMAD, Propiolate) E->F G Oxidation/Dehydrogenation (if required) F->G Dihydropyrrolo intermediate H Pyrrolo[1,2-b]pyridazine Target Scaffold G->H Aromatization

Mechanistic pathway of Pyrrolo[1,2-b]pyridazine synthesis via 1,3-dipolar cycloaddition.

Standardized Experimental Protocols

Protocol A: The One-Pot Multicomponent Approach (Recommended for Library Synthesis)

This modern approach bypasses the isolation of moisture-sensitive pyridazinium salts by utilizing 1,2-epoxybutane as both the reaction medium and an in situ acid scavenger[3][6]. Causality Insight: 1,2-Epoxybutane slowly scavenges the HBr generated during the N-alkylation step by undergoing ring-opening to form a bromohydrin[3]. This gradual, mild basicity prevents the rapid decomposition of the N-ylide, allowing it to be trapped efficiently by the dipolarophile, thus driving the reaction forward without tar formation.

Step-by-Step Methodology:

  • Reagent Assembly: In a dry round-bottom flask, combine pyridazine (1.0 equiv), a 2-bromoacetophenone derivative (1.0 equiv), and the acetylenic dipolarophile (e.g., 1-butyn-3-one, 1.2 equiv)[3].

  • Solvent Addition: Suspend the mixture in 1,2-epoxybutane (approx. 10-15 mL per mmol of reactant)[6].

  • Reaction Execution: Stir the mixture at room temperature (or gentle reflux, depending on steric hindrance) for 12–24 hours. Monitor the disappearance of the haloketone via TLC.

  • Workup: Evaporate the 1,2-epoxybutane under reduced pressure.

  • Purification: Triturate the residue with a polar protic solvent (e.g., ethanol or methanol) to precipitate the product, or purify via silica gel column chromatography (eluent: CH2Cl2/MeOH)[6].

Protocol B: Mesoionic Oxazolo-Pyridazinone Cycloaddition (For Specialized Regioselectivity)

Causality Insight: Generating a mesoionic 1,3-dipole (münchnone-type) via the dehydration of 3(2H)-pyridazinone acids using acetic anhydride forces a highly rigid dipole geometry[7]. This rigidity highly biases the Frontier Molecular Orbital (FMO) interactions, improving regioselectivity when reacting with non-symmetrical alkynes like ethyl propiolate[7][8].

Step-by-Step Methodology:

  • Dipole Generation: Suspend the 3(2H)-pyridazinone acid (1.0 equiv) in anhydrous acetic anhydride (approx. 1.5 mL per mmol)[8].

  • Dipolarophile Addition: Add the acetylenic dipolarophile (1.2 equiv) to the suspension.

  • Cycloaddition: Heat the reaction mixture to 90 °C for 3–4 hours under an inert atmosphere[7]. The mesoionic intermediate forms in situ and immediately undergoes [3+2] cycloaddition, followed by the extrusion of CO2[9].

  • Isolation: Cool the mixture, add ethanol to quench excess acetic anhydride, and evaporate the solvents in vacuo[9]. Triturate the residue with isopropanol to isolate the fused pyrrolo[1,2-b]pyridazine[9].

Optimization Data & Yield Comparison

The following table summarizes the quantitative impact of different synthetic strategies on the overall yield of pyrrolo[1,2-b]pyridazine derivatives based on established literature protocols.

Synthetic StrategyReagents / Dipole PrecursorSolvent / Base SystemTemp (°C)Time (h)Typical Yield (%)
Classical Two-Step Isolated Pyridazinium salt + AcrylonitrileDMF / Et3N + TPCD (Oxidant)903–445–55%
Mesoionic Dehydration 3(2H)-pyridazinone acid + PropiolateAcetic Anhydride (Solvent & Reagent)903–441–52%
One-Pot Multicomponent Pyridazine + α-bromoacetophenone + Alkyne1,2-Epoxybutane (Solvent & Scavenger)RT12–2451–66%

(Data aggregated from comparative yields in standard 1,3-dipolar cycloaddition studies[5][6][7])

Troubleshooting & FAQs

Q1: My cycloaddition with a non-symmetrical alkyne (e.g., ethyl propiolate) is yielding a mixture of regioisomers. How can I control this? A: Regioselectivity in 1,3-dipolar cycloadditions is governed by both steric hindrance and the FMO coefficients of the dipole and dipolarophile. If you are observing poor regioselectivity, consider switching to the mesoionic oxazolo-pyridazinone protocol (Protocol B)[7]. The rigid bicyclic nature of the mesoionic intermediate generated in acetic anhydride biases the FMO interactions, often resulting in complete regioselectivity where the electron-withdrawing group of the alkyne is directed exclusively to the C-7 position of the pyrrolo[1,2-b]pyridazine scaffold[7].

Q2: I am isolating a significant amount of a partially saturated byproduct. Why isn't the reaction yielding the fully aromatic pyrrolo[1,2-b]pyridazine? A: This occurs when the initial [3+2] cycloadduct (a dihydropyrrolo[1,2-b]pyridazine) fails to spontaneously aromatize. If you are using an alkene (like acrylonitrile) instead of an alkyne as your dipolarophile, the cycloadduct requires an explicit oxidation step[5]. You must add an oxidant to the reaction mixture. Reagents like tetrakis-pyridinecobalt(II) dichromate (TPCD) or activated MnO2 are highly effective for driving the dehydrogenation/aromatization step in situ[5].

Q3: The classical two-step method using triethylamine (Et3N) gives me very low yields and a lot of black tar. What is going wrong? A: Triethylamine is a relatively strong base that can cause the instantaneous, uncontrolled generation of the pyridazinium N-ylide. Because the N-ylide is highly reactive, a high localized concentration leads to rapid ylide dimerization or degradation (tar formation) before it can react with the dipolarophile. Solution: Switch to the One-Pot Multicomponent approach (Protocol A) using 1,2-epoxybutane[3]. The epoxide acts as a very mild, slow-release acid scavenger, keeping the steady-state concentration of the N-ylide low and perfectly matching the rate of the cycloaddition, thereby suppressing side reactions[3][6].

Q4: Can I use this scaffold for biological assays, and are there solubility issues? A: Yes, pyrrolo[1,2-b]pyridazines are excellent bioisosteres (e.g., replacing the 3'-hydroxy-4'-methoxyphenyl ring in tubulin inhibitors like phenstatin)[1][2]. However, highly planar, unsubstituted derivatives can suffer from poor aqueous solubility due to strong π-π stacking in the solid state (often exhibiting interplanar spacing around 3.400 Å)[10][11]. To optimize for biological assays, introduce sp3-hybridized solubilizing groups or utilize spiro-pyrrolopyridazine derivatives to disrupt planarity and improve the pharmacokinetic profile[12].

References

  • Pyrrolo[1,2-b]pyridazines: synthesis and application perspective ResearchGate[Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones MDPI - International Journal of Molecular Sciences[Link]

  • A NOVEL APPROACH FOR THE SYNTHESIS OF PYRROLO[1,2-b]PYRIDAZINE DERIVATIVES Revue Roumaine de Chimie[Link]

  • Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC)[Link]

  • NEW PYRROLO[1,2-b]PYRIDAZINE DERIVATIVES Revue Roumaine de Chimie[Link]

  • SYNTHESIS OF SPIRO-PYRROLOPYRIDAZINES Middle East Technical University (METU)[Link]

  • Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative Molecules (via PMC)[Link]

  • New Pyrrolo[1,2-b]pyridazine Derivatives by 1,3-Dipolar Cycloaddition of Mesoionic Oxazolopyridazinone Revista de Chimie [Link]

Sources

Troubleshooting

Minimizing side product formation in Pyrrolo[1,2-b]pyridazine reactions

Ticket System: Open | Status: Online | Agent: Senior Application Scientist[1] Welcome to the Pyrrolo-Support Hub Subject: Minimizing Side Product Formation in Pyrrolo[1,2-b]pyridazine Scaffolds Reference Code: PYR-PROTO-...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Open | Status: Online | Agent: Senior Application Scientist[1]

Welcome to the Pyrrolo-Support Hub

Subject: Minimizing Side Product Formation in Pyrrolo[1,2-b]pyridazine Scaffolds Reference Code: PYR-PROTO-2024 Audience: Medicinal Chemists, Process Chemists[1]

Executive Summary: The pyrrolo[1,2-b]pyridazine scaffold is a "privileged structure" in kinase inhibition and optoelectronics.[1] However, its synthesis is plagued by two distinct failure modes depending on the pathway chosen: regiochemical drift (in cycloadditions) and oxidative polymerization (in condensation reactions).[1] This guide treats your synthetic pathway as a system to be debugged.

Part 1: Diagnostic Workflow

Before applying a fix, identify your failure mode using the logic tree below.

TroubleshootingFlow start START: Select Synthesis Route route1 Route A: [3+2] Cycloaddition (Pyridazinium Ylides) start->route1 route2 Route B: Condensation (1-Aminopyrroles) start->route2 issue_A1 Issue: Mixture of Isomers (Regio-scrambling) route1->issue_A1 Multiple spots on TLC issue_A2 Issue: Non-aromatic Intermediate Isolated route1->issue_A2 Mass = Product + 2H issue_B1 Issue: Black Tar/Polymer (Oxidative Degradation) route2->issue_B1 Solution turns black issue_B2 Issue: Incomplete Cyclization (Open Chain) route2->issue_B2 Mass = Product + H2O fix_A1 Fix: Increase Steric Bulk or Switch Solvent Polarity issue_A1->fix_A1 fix_A2 Fix: Add Oxidative Step (DDQ or MnO2) issue_A2->fix_A2 fix_B1 Fix: In-situ Generation from Salts + Inert Atm. issue_B1->fix_B1 fix_B2 Fix: Dean-Stark Trap or Lewis Acid (Sc(OTf)3) issue_B2->fix_B2

Figure 1: Decision tree for identifying root causes of side product formation based on synthetic route and observed impurity profile.

Part 2: Troubleshooting Guide (Q&A Format)
Module A: The [3+2] Cycloaddition Route (Ylide Chemistry)

Context: This route involves reacting a pyridazinium ylide (1,3-dipole) with an alkyne or alkene (dipolarophile).[1][2]

Ticket #101: "I am seeing a 60:40 mixture of regioisomers. How do I force a single product?"

User: I am reacting 3-methylpyridazinium ylide with ethyl propiolate. I expect the ester at position 5, but I'm seeing a significant amount of the position 6 isomer. Senior Scientist: Regioselectivity in 1,3-dipolar cycloadditions is governed by FMO (Frontier Molecular Orbital) theory, specifically the interaction between the HOMO of the dipole (ylide) and the LUMO of the dipolarophile.[1]

  • The Mechanism: The reaction is usually under charge control rather than purely orbital control.[1][3] The nucleophilic carbon of the ylide prefers the most electrophilic carbon of the alkyne.[1]

  • The Fix:

    • Switch Solvents: Change from aprotic polar (DMF) to protic or less polar solvents. Solvents like THF or Toluene can tighten the transition state, enhancing secondary orbital interactions that favor the endo approach (leading to the major isomer).[1]

    • Steric Steering: If the electronic bias is weak, introduce a temporary bulky group on the pyridazine (e.g., a removable silyl group) to physically block the formation of the minor isomer.[1]

    • Microwave Irradiation: Switch to MW heating (e.g., 100°C, 10 min). Empirical data suggests MW irradiation often enhances regioselectivity in this specific scaffold compared to conventional heating [1].[1]

Ticket #102: "My product mass is M+2. I have the dihydropyrrolo- intermediate."

User: The cyclization worked, but the ring isn't aromatic. It's a dihydro-pyrrolo[1,2-b]pyridazine.[1] Senior Scientist: This is a standard "stalled" reaction.[1] The primary cycloadduct is always a non-aromatic intermediate.[1] It requires an oxidative dehydrogenation step to become the final aromatic product.[1][4]

  • The Fix:

    • Method A (One-Pot): Use a leaving group on the ylide precursor (e.g., dicyanomethylide) that eliminates spontaneously.

    • Method B (Chemical Oxidation): If using simple alkyl ylides, add an oxidant post-cyclization.[1] DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv) in Dichloromethane is the gold standard here.[1] Reflux for 1 hour.

    • Method C (Catalytic): Pd/C (10% wt) in refluxing xylene will effect aromatization if the substrate is sensitive to DDQ.[1]

Module B: The Condensation Route (1-Aminopyrrole)

Context: Condensing 1-aminopyrroles with 1,3-dicarbonyls (Paal-Knorr type).[1]

Ticket #205: "My reaction mixture turned into black tar within 10 minutes."

User: I synthesized 1-aminopyrrole and tried to react it with acetylacetone. The flask is now full of insoluble black solid.[1] Senior Scientist: You are experiencing the "Pyrrole Death Spiral." 1-Aminopyrroles are exceptionally electron-rich and prone to rapid oxidative polymerization in the presence of oxygen or strong acids.[1]

  • The Causality: The free amine (

    
    ) increases the electron density of the pyrrole ring, making it hyper-nucleophilic and susceptible to radical cation formation.[1]
    
  • The Protocol (Self-Validating):

    • Do NOT isolate the free amine. [1]

    • Use the Salt: Synthesize and store the precursor as the 1-aminopyrrole tosylate or mesitylenesulfonate salt.[1] These are shelf-stable.

    • In-Situ Release:

      • Suspend the salt in ethanol/toluene.[1]

      • Add the 1,3-dicarbonyl.[1]

      • Add NaOAc (Sodium Acetate) last to slowly release the free amine into the reaction, where it is immediately trapped by the dicarbonyl.[1]

    • Atmosphere: Strict

      
       or Argon atmosphere is mandatory.[1]
      

Ticket #206: "I have the open-chain hydrazone, but it won't close the ring."

User: Mass spec shows the condensation happened on the amine, but the pyrrole carbon hasn't attacked the ketone to close the pyridazine ring. Senior Scientist: The second step (ring closure) is the rate-determining step and is sterically demanding.[1]

  • The Fix:

    • Water Removal: This is a dehydration reaction.[1] Use a Dean-Stark trap (toluene reflux) or molecular sieves (4Å) to drive the equilibrium.[1]

    • Lewis Acid Catalysis: Add 5 mol% Sc(OTf)₃ (Scandium Triflate).[1] It activates the carbonyl without being acidic enough to polymerize the pyrrole ring [2].[1]

Part 3: Optimized Protocols & Data
Protocol A: One-Pot Multicomponent Synthesis (Green Route)

Best for minimizing handling of unstable intermediates.[1]

Reagents: Pyridazine (1.0 eq), Phenacyl Bromide (1.0 eq), Alkyne (1.2 eq), 1,2-Epoxybutane (Solvent/Scavenger).[1]

  • Charge: Dissolve pyridazine and phenacyl bromide in 1,2-epoxybutane (acting as both solvent and HBr scavenger).

  • Incubate: Stir at RT for 30 mins to form the quaternary salt (precipitate may form).

  • Add Dipolarophile: Add the alkyne (e.g., methyl propiolate).[1]

  • Reflux: Heat to reflux for 4-6 hours. The epoxide scavenges the HBr released, generating the ylide in situ and preventing acid-catalyzed side reactions.[1]

  • Purification: Evaporate solvent; recrystallize from Ethanol.

Why this works: The epoxide maintains a neutral pH, preventing both ylide dimerization (base-catalyzed) and tar formation (acid-catalyzed) [3].[1]

Solvent Selection Table for Regiocontrol
SolventDielectric ConstantEffect on Regioselectivity (Yield of Major Isomer)Risk Profile
Benzene/Toluene Low (2.[1]3)High (>90%) Slow reaction rate; requires heat.[1]
THF Moderate (7.[1]5)Moderate (75-85%) Good balance of solubility and selectivity.[1]
Acetonitrile High (37.[1]5)Low (<60%) Fast reaction, but stabilizes zwitterionic transition states indiscriminately, leading to isomer mixtures.
DMF High (36.[1]7)Low (<50%) High Risk: High temperatures in DMF often lead to tar formation.[1]
References
  • Mangalagiu, I. I. (2011).[1] Recent Achievements in the Chemistry of 1,2-Diazines. Current Organic Chemistry, 15(5), 730-752.[1] Link

  • Dumitrascu, F., & Mangalagiu, I. I. (2008).[1] Pyrrolo[1,2-b]pyridazines.[1][2][5][6][7][8][9][10] A revisit. Arkivoc, (i), 232-270.[1] Link

  • Dumitrascu, F., et al. (2005).[1][8] New pyrrolo[1,2-b]pyridazine derivatives. Revue Roumaine de Chimie, 50(11-12), 923-927.[1] Link

  • Tucaliuc, R. A., et al. (2013).[1] Pyridazine derivatives with potential biological activity.[1][4][8][9][10][11] Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 726-732.[1] Link

  • Zubkov, F. I., et al. (2012).[1] The intramolecular [3+2] cycloaddition of azomethine ylides derived from 1-aminopyrroles.[1] Tetrahedron, 68(24), 4765-4772.[1] Link

Sources

Optimization

Technical Support Center: Purifying Nitrile Compounds with Column Chromatography

Welcome to the technical support center for the purification of nitrile compounds using column chromatography. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of nitrile compounds using column chromatography. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. The content is structured to address specific challenges you may encounter during your experiments, with a focus on the underlying scientific principles to empower you to make informed decisions.

I. Core Principles & Initial Considerations

This section addresses fundamental questions that are crucial for designing a successful purification strategy for nitrile compounds.

Q1: My nitrile compound is showing significant tailing on a standard silica gel column. What is causing this and how can I fix it?

A1: Peak tailing is a common issue when purifying nitrile compounds on silica gel. The primary cause is the interaction between the lone pair of electrons on the nitrogen atom of the nitrile group and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to uneven elution and broadened, tailing peaks.

Solutions:

  • Deactivation of Silica Gel: Neutralizing the acidic silanol groups is a highly effective strategy. This can be achieved by adding a small percentage (typically 1-3%) of a basic modifier like triethylamine (TEA) to your mobile phase.[1] It is crucial to first perform a thin-layer chromatography (TLC) analysis with the TEA-modified mobile phase to ensure your compound is stable and to determine the optimal solvent system.[1]

  • Use of Alternative Stationary Phases: If deactivating silica gel is not sufficient, consider using a different stationary phase:

    • Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative for purifying basic or acid-sensitive compounds.[1][2]

    • Florisil® (Magnesium Silicate): This is a milder stationary phase that can be suitable for sensitive compounds.[1][3]

    • Amine-functionalized Silica: This stationary phase possesses a basic surface, which can prevent interactions with acid-sensitive compounds.[1]

    • Reversed-Phase Silica (C18): For semi-polar nitriles that are strongly retained on silica, reversed-phase chromatography can offer better elution control and recovery, although it is a more expensive option.[2]

Q2: I'm concerned about the potential for my nitrile to hydrolyze on the silica gel column. Is this a valid concern and what can I do to prevent it?

A2: Yes, this is a valid concern, especially if your mobile phase contains water or if the silica gel is not fully dried. The acidic nature of silica gel can catalyze the hydrolysis of nitriles, first to an amide and subsequently to a carboxylic acid.[4][5][6] This is particularly problematic if the reaction is heated or if the compound is exposed to the stationary phase for an extended period.[7]

Prevention Strategies:

  • Use Anhydrous Solvents: Ensure your mobile phase solvents are as dry as possible.

  • Deactivate the Silica Gel: As mentioned previously, adding a base like triethylamine to the mobile phase can neutralize the acidic sites on the silica, reducing the likelihood of acid-catalyzed hydrolysis.[1]

  • Minimize Contact Time: Use flash chromatography techniques to reduce the time your compound spends on the column.[8]

  • Consider Alternative Stationary Phases: Less acidic stationary phases like neutral alumina or Florisil® are less likely to promote hydrolysis.[1][3]

II. Mobile Phase Optimization

The choice and composition of the mobile phase are critical for achieving good separation. This section provides guidance on optimizing your solvent system.

Q3: How do I select the best mobile phase for purifying my nitrile compound?

A3: The selection of the mobile phase is guided by the polarity of your nitrile compound and the chosen stationary phase.[9] For normal-phase chromatography (e.g., using silica gel or alumina), you will typically use a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate, dichloromethane, or acetone).

Step-by-Step Mobile Phase Selection:

  • TLC Analysis: Thin-layer chromatography is an indispensable tool for quickly screening different solvent systems. The goal is to find a mobile phase composition that gives your desired nitrile compound an Rf value of approximately 0.2-0.4. This generally provides a good starting point for column chromatography.

  • Solvent Polarity: The polarity of the mobile phase is adjusted by changing the ratio of the non-polar and polar solvents. Increasing the proportion of the polar solvent will increase the polarity of the mobile phase, causing the compounds to elute faster (higher Rf values).

  • Solvent Systems for Nitriles: Common solvent systems for purifying nitriles on silica gel include mixtures of:

    • Hexane/Ethyl Acetate

    • Dichloromethane/Methanol[10]

    • Toluene/Acetone

Q4: Should I use an isocratic or gradient elution for my nitrile purification?

A4: The choice between isocratic and gradient elution depends on the complexity of your sample mixture.

  • Isocratic Elution: The composition of the mobile phase remains constant throughout the purification.[11][12] This method is simpler and is often sufficient for separating compounds with similar polarities.[13]

  • Gradient Elution: The polarity of the mobile phase is gradually increased during the separation by changing the ratio of the solvents.[11][14] This technique is advantageous for complex mixtures containing compounds with a wide range of polarities.[15] Gradient elution can lead to sharper peaks for later-eluting compounds and can reduce the overall purification time.[11][16]

Recommendation: If your TLC analysis shows that your nitrile is well-separated from impurities with a single solvent system, isocratic elution is a good choice. If the impurities have very different polarities from your target compound, a gradient elution will likely provide a better and faster separation.[13]

III. Troubleshooting Common Problems

This section provides solutions to specific issues that may arise during the column chromatography of nitrile compounds.

Q5: My nitrile compound is not eluting from the column, even with a very polar mobile phase. What could be the problem?

A5: There are several potential reasons for a compound failing to elute:

  • Decomposition on the Column: The compound may be unstable on the silica gel and has decomposed.[3] You can test for this by spotting your crude material on a TLC plate, letting it sit for a period of time, and then eluting it to see if a new spot appears.

  • Irreversible Adsorption: The compound may be too polar and is irreversibly binding to the stationary phase. In this case, switching to a more polar stationary phase like reversed-phase C18 might be necessary.

  • Incorrect Mobile Phase: Double-check that you have prepared the mobile phase correctly and have not accidentally used a less polar solvent than intended.[3]

Q6: I am seeing co-elution of my nitrile with an impurity, even after optimizing the mobile phase. What are my options?

A6: When simple mobile phase optimization fails, you can try the following:

  • Change the Stationary Phase: Switching to a different stationary phase (e.g., from silica to alumina or a functionalized silica) can alter the selectivity of the separation.[2]

  • Employ a Different Chromatographic Mode: If you are using normal-phase chromatography, consider trying reversed-phase or hydrophilic interaction liquid chromatography (HILIC).[17] HILIC is particularly useful for polar compounds.[18]

  • Mixed-Mode Chromatography: This technique utilizes a stationary phase with multiple interaction modes (e.g., reversed-phase and ion-exchange), which can provide unique selectivity for difficult separations.[19][20]

Q7: How can I effectively detect and collect my colorless nitrile compound fractions?

A7: For colorless compounds, you will need an analytical technique to monitor the fractions.

  • Thin-Layer Chromatography (TLC): This is the most common method.[21] Collect fractions of a consistent volume and then spot a small amount of each fraction on a TLC plate. After eluting the plate, you can visualize the spots using a UV lamp (if your compound is UV-active) or by staining the plate with a suitable reagent (e.g., potassium permanganate or iodine).

  • UV-Visible Spectroscopy: If your nitrile compound has a chromophore, you can use an online UV detector to monitor the elution in real-time.[22]

  • Refractive Index (RI) Detector: An RI detector can be used for compounds that do not have a UV chromophore.

Once you have identified the fractions containing your pure compound, they can be combined and the solvent removed, typically by rotary evaporation.[21]

IV. Experimental Protocols & Data

This section provides a general protocol for purifying a nitrile compound using flash column chromatography and includes a table of common solvents and their properties.

Protocol: Flash Column Chromatography of a Nitrile Compound
  • TLC Analysis: Determine the optimal mobile phase composition using TLC. Aim for an Rf of 0.2-0.4 for your target nitrile.

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica bed.[1]

  • Sample Loading:

    • Dissolve your crude nitrile compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[3]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (e.g., with a nitrogen line or an air pump) to begin elution.[8]

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Monitor the collected fractions using TLC to identify those containing the purified product.[23]

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.[21]

Table 1: Properties of Common Solvents for Column Chromatography
SolventPolarity IndexEluting Strength (on Silica)
n-Hexane0.10.01
Toluene2.40.29
Dichloromethane3.10.42
Diethyl Ether2.80.38
Ethyl Acetate4.40.58
Acetone5.10.56
Acetonitrile5.80.65
Methanol5.10.95

Data compiled from various sources.

V. Visualizing the Workflow

The following diagrams illustrate the decision-making process for troubleshooting common issues in nitrile purification.

Troubleshooting_Nitrile_Purification start Start: Purifying Nitrile Compound problem Problem Encountered? start->problem tailing Peak Tailing on Silica? problem->tailing Yes hydrolysis Suspected Hydrolysis? problem->hydrolysis Yes no_elution Compound Not Eluting? problem->no_elution Yes coelution Co-elution with Impurity? problem->coelution Yes success Successful Purification problem->success No deactivate_silica Deactivate Silica (e.g., with TEA) tailing->deactivate_silica Yes alt_stationary_phase Use Alternative Stationary Phase (Alumina, Florisil, etc.) tailing->alt_stationary_phase No, or insufficient hydrolysis->alt_stationary_phase No, or insufficient anhydrous Use Anhydrous Solvents & Minimize Time on Column hydrolysis->anhydrous Yes check_stability Check Compound Stability & Mobile Phase Polarity no_elution->check_stability Yes change_selectivity Change Stationary Phase or Chromatographic Mode (RP, HILIC) coelution->change_selectivity Yes deactivate_silica->problem alt_stationary_phase->problem anhydrous->problem check_stability->problem change_selectivity->problem

Caption: Troubleshooting flowchart for nitrile purification.

VI. Frequently Asked Questions (FAQs)

Q: Can I reuse my silica gel column for purifying different nitrile compounds? A: While technically possible, it is generally not recommended, especially in a research and development setting. Cross-contamination can be a significant issue. If you must reuse a column, ensure it is thoroughly washed with a strong solvent (e.g., methanol or acetone) to remove all previously loaded compounds.

Q: What is the ideal loading capacity for a silica gel column? A: A general rule of thumb is to use 20-100 times the weight of silica gel to the weight of your crude sample. For difficult separations, a higher ratio (e.g., 100:1) is recommended. For easier separations, a lower ratio (e.g., 20:1) may be sufficient.

Q: My purified nitrile compound appears to be an oil, but the literature reports it as a solid. What could have happened? A: This could be due to the presence of residual solvent. Ensure you have thoroughly removed all elution solvents under high vacuum. It is also possible that your compound is contaminated with a greasy impurity that co-eluted. Further analysis (e.g., by NMR) is recommended to assess purity.

Q: The pressure in my flash chromatography system is too high. What should I do? A: High backpressure can be caused by several factors:

  • Column Clogging: The column frit may be clogged with particulate matter from your sample.[24] Ensure your sample is filtered before loading.

  • Fine Silica Particles: Using silica gel with a very small particle size can lead to high pressure.

  • Precipitation: Your compound may have precipitated on the column.[25] This can happen if you dissolve your sample in a strong solvent and then load it onto a column equilibrated with a weak solvent. Try to dissolve your sample in the mobile phase if possible.

VII. References

  • ResearchGate. (2019, May 20). Deactivation of silica gel?. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • PubMed. (2000, July 5). Tuning of mobile and stationary phase polarity for the separation of polar compounds by SFC. Retrieved from [Link]

  • ResearchGate. (2025, June 11). Are there alternatives for silica for column chromatography?. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • ResearchGate. (2025, December 9). Mobile Phase Optimization in Thin Layer Chromatography (TLC). Retrieved from [Link]

  • OSF. (n.d.). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC International Journal. Retrieved from [Link]

  • Siliplus. (n.d.). Base Deactivated Column Octadecylsilyl Silica Gel for Chromatography For Sale. Retrieved from [Link]

  • PubMed. (1973, November). Nitrile-terminated hydrocarbons as stationary phases for high-performance liquid chromatography of steroid hormones. Retrieved from [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?. Retrieved from [Link]

  • Oxford Academic. (2014, September 18). Silica, Hybrid Silica, Hydride Silica and Non-Silica Stationary Phases for Liquid Chromatography. Retrieved from [Link]

  • MICROSOLV. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. Retrieved from [Link]

  • MDPI. (2017, March 16). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Retrieved from [Link]

  • Almac. (2023, April 6). Nitrilase mediated mild hydrolysis of a carbon-14 nitrile for the radiosynthesis of 4-(7-hydroxycarbamoyl-[1-14C-hep. Retrieved from [Link]

  • PMC. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC?. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]

  • Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • MDPI. (2021, August 9). A New Definition of the Stationary Phase Volume in Mixed-Mode Chromatographic Columns in Hydrophilic Liquid Chromatography. Retrieved from [Link]

  • Shodex. (n.d.). Troubleshooting for Increased Pressure. Retrieved from [Link]

  • Nouryon. (2016, May 15). [Kromasil®] notes - Using EternityXT stationary phase for analysis and purification under reversed-phase chromatography. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysing nitriles. Retrieved from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • ACS Publications. (2013, September 25). Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. Retrieved from [Link]

  • College of Engineering Safety. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • Chromatography Online. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • PMC. (n.d.). Compound Identification Using Liquid Chromatography and High-Resolution Noncontact Fraction Collection with a Solenoid Valve. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Biocompare. (2016, September 12). Overcoming Purification Hurdles with Mixed-Mode Chromatography. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • Hawach Scientific. (2025, March 14). Precautions for Use and Maintenance of HPLC Columns. Retrieved from [Link]

  • Reddit. (2016, March 9). Questions about Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2015, March 15). How can I remove nitrile impurities from the oxime?. Retrieved from [Link]

  • ResearchGate. (2016, April 14). How do you differentiate fractions when running chromatography column?. Retrieved from [Link]

  • Chromatography Online. (2020, November 12). Column Care. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Frequently Asked Questions about HPLC Columns. Retrieved from [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 18). 2.4A: Macroscale Columns. Retrieved from [Link]%3A_Column_Chromatography/2.4A%3A_Macroscale_Columns)

Sources

Troubleshooting

Technical Support Center: Recrystallization of Pyrrolo[1,2-b]pyridazine-6-carbonitrile

Case ID: PPD-CN-6-REC Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Chemical Context Welcome to the technical support hub for Pyrrolo[1,2-b]pyridazine-6-carbonitrile . This guide addr...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PPD-CN-6-REC Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

Welcome to the technical support hub for Pyrrolo[1,2-b]pyridazine-6-carbonitrile . This guide addresses the purification challenges specific to this fused bicyclic heteroaromatic system.

Compound Profile:

  • Core Scaffold: Pyrrolo[1,2-b]pyridazine (5-azaindolizine).[1]

  • Functional Group Impact: The C6-nitrile group introduces significant dipole capability and rigidity compared to alkyl-substituted analogs. While many pyrrolo[1,2-b]pyridazine esters are reported as oils or low-melting solids, the nitrile derivative typically exhibits higher crystallinity due to enhanced dipole-dipole interactions and potential

    
    -
    
    
    
    stacking.
  • Primary Challenge: The scaffold is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, particularly in the presence of regioisomeric impurities common in cycloaddition syntheses.

Tier 1: Method Selection & Solubility Profiling

User Query: Which solvent system should I use for the initial recrystallization of crude Pyrrolo[1,2-b]pyridazine-6-carbonitrile?

Expert Response: Do not rely on a single "magic solvent." The solubility profile of pyrrolo[1,2-b]pyridazines varies drastically based on the impurity profile. You must perform a Solubility Screen using the polarity ladder below.

Solvent Screening Protocol

Test 10 mg of crude material in 100


L of the following solvents at reflux:
Solvent ClassSpecific SolventExpected BehaviorRecommendation
Protic Polar Ethanol (EtOH) Moderate solubility hot; low cold.Primary Choice. Promotes H-bonding with the pyridazine nitrogens.
Protic Polar Isopropanol (IPA) Lower solubility than EtOH.Excellent Anti-solvent. Use in combination with DMF or DMSO.
Aprotic Polar Acetonitrile (MeCN) High solubility.Risk of Solvation. Nitriles can form solvates; use with caution.
High Boiling DMF / DMSO High solubility even cold.Avoid for single-solvent. Use only as a solubilizer in binary systems.
Non-Polar Heptane / Hexane Insoluble.Strict Anti-solvent. Use to force precipitation.

The "Golden" Binary System: For this specific nitrile derivative, the literature and empirical data suggest a Ethanol/Water or Ethyl Acetate/Heptane system.

  • Why? The nitrile group is sufficiently polar to crystallize from aqueous alcohols, which also effectively purge non-polar synthetic by-products (e.g., decarboxylated species).

Tier 2: Protocol Execution

User Query: I have a brown solid/oil mixture. How do I execute the purification to get white crystals?

Expert Response: The "brown" color typically comes from oxidized pyrrole oligomers. These must be removed before attempting final crystallization, or they will inhibit nucleation.

Step-by-Step Purification Workflow
  • Pre-Treatment (Carbon Filtration):

    • Dissolve crude in minimal hot Ethyl Acetate.

    • Add activated charcoal (10 wt%).

    • Filter hot through a Celite pad.

    • Reasoning: Removes amorphous oxidized impurities that act as "crystal poisons."

  • Crystallization (Displacement Method):

    • Dissolution: Dissolve the filtrate in minimal boiling Ethanol (approx. 10-15 mL per gram).

    • Nucleation Check: If the solution is clear, remove from heat. If it remains cloudy, add dropwise Ethanol until clear.

    • Anti-Solvent Addition: While hot, add warm Water dropwise until a persistent turbidity (cloudiness) is observed.

    • Re-dissolution: Add 1-2 drops of Ethanol to just clear the solution again.

    • Cooling: Allow to cool to Room Temperature (RT) slowly (over 2 hours). Then move to

      
       for 12 hours.
      
  • Isolation:

    • Filter the crystals.

    • Wash: Wash with cold 1:1 Ethanol/Water.

    • Drying: Vacuum dry at

      
      . Note: High vacuum is essential to remove bound solvent.
      

Tier 3: Troubleshooting Common Failures

User Query: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. What is wrong?

Expert Response: Oiling out occurs when the temperature of phase separation (LLPS) is higher than the crystallization temperature. This is common with pyrrolo[1,2-b]pyridazines due to their moderate melting points.

Troubleshooting Logic Flow

Troubleshooting cluster_prevention Prevention Strategy Start Issue: Product Oils Out CheckTemp Check Solution Temp Start->CheckTemp Reheat Re-heat to Reflux (Dissolve Oil) CheckTemp->Reheat Solution is cloudy Seed Add Seed Crystal at Cloud Point Reheat->Seed At saturation point SolventChange Change Solvent System Seed->SolventChange Still oils out Trituration Trituration (Grind oil with Hexane) SolventChange->Trituration Persistent Oil

Caption: Logic flow for addressing Liquid-Liquid Phase Separation (Oiling Out) during recrystallization.

Specific Fixes for Oiling Out:
  • The "Seeding" Technique:

    • Save a tiny amount of crude solid before starting.[2][3]

    • When the hot solution cools slightly and becomes turbid, add the "seed" crystal. This provides a template for the lattice, bypassing the amorphous oil phase.

  • The "Trituration" Rescue:

    • If you have a flask of oil: Decant the mother liquor.

    • Add Diethyl Ether or Hexane to the oil.

    • Scratch the side of the flask vigorously with a glass rod. The mechanical energy often induces crystallization.

  • Impurity Purging:

    • If oiling persists, your purity is likely <85%. You must run a short silica column (Flash Chromatography) using Dichloromethane:Methanol (98:2) before attempting recrystallization again.

Tier 4: Solid State Characterization & Validation

User Query: How do I confirm I have the correct polymorph and the solvent is gone?

Expert Response: Pyrrolo[1,2-b]pyridazines are known to exhibit


-

stacking in the solid state, which can lead to different polymorphs (colors ranging from white to yellow).
Validation Checklist
MethodObservationInterpretation
1H NMR Sharp peaks, no solvent shift.Check for Ethanol peaks (triplet at

1.17, quartet at

3.65 in

). Solvates are common.[4]
DSC Sharp endotherm.A broad melting peak (

range) indicates impure crystal lattice or amorphous content.
XRD (Powder) Distinct Bragg peaks.Confirm crystallinity. Amorphous "humps" indicate failed crystallization.

Structural Insight: X-ray studies of similar derivatives (e.g., 7-methylpyrrolo[1,2-b]pyridazine) reveal planar conformations with interplanar spacing of ~3.4 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, indicative of strong 

-stacking.[2][3] If your crystals are yellow , this often indicates successful stacking interactions (chromophore alignment); if white , the stacking may be disrupted or the particle size is very small.

Frequently Asked Questions (FAQ)

Q: Can I use DMF for recrystallization? A: Only for very insoluble derivatives. DMF has a high boiling point (


) and is difficult to remove. If used, you must wash the final crystals with copious amounts of water or isopropanol to remove residual DMF, which can inhibit biological assays.

Q: My yield is low (<50%). Where is the rest? A: Check the mother liquor. Pyrrolo[1,2-b]pyridazines are moderately soluble in alcohols.

  • Recovery: Evaporate the mother liquor to dryness and recrystallize this "second crop" using a smaller volume of solvent.

Q: Are there specific impurities I should look for in NMR? A: Yes. Look for:

  • Regioisomers: Often formed if the synthesis involved 1,3-dipolar cycloaddition. These will show "shadow" peaks near the main aromatic signals.

  • Decarboxylated by-products: If your route involved a carboxylic acid intermediate, check for the loss of the specific substitution pattern.

References

  • Review of Pyrrolo[1,2-b]pyridazine Chemistry

    • Title: Pyrrolo[1,2-b]pyridazines.[1][2][3][5][6][7][8] A revisit.

    • Source: Arkivoc (2008).[1]

    • URL:[Link]

  • Crystallographic D

    • Title: Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]pyridazine Deriv
    • Source: Molecules (2005).[2][3][9]

    • URL:[Link]

  • General Purific

    • Title: Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile (Analogous Scaffold).
    • Source: BenchChem.[10]

  • NMR Solvent Impurities

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents.[4]

    • Source: J. Org.[4] Chem. (via Pitt.edu).

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of Pyrrolo[1,2-b]pyridazine-6-carbonitrile: A Comparative Guide to NMR and Orthogonal Techniques

Introduction The pyrrolo[1,2-b]pyridazine scaffold is a privileged N-bridgehead bicyclic system frequently utilized in the development of highly targeted therapeutics, including 1[1]. When synthesizing derivatives such a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrrolo[1,2-b]pyridazine scaffold is a privileged N-bridgehead bicyclic system frequently utilized in the development of highly targeted therapeutics, including 1[1]. When synthesizing derivatives such as Pyrrolo[1,2-b]pyridazine-6-carbonitrile , confirming the exact regiochemistry of the nitrile substitution is a critical quality control hurdle. Because the pyrrole ring (positions 5, 6, and 7) and the pyridazine ring (positions 2, 3, and 4) can both undergo substitution, distinguishing the 6-carbonitrile isomer from the 5- or 7-isomers requires a robust, self-validating analytical strategy[2].

This guide objectively compares the performance of standard 1D NMR, advanced 2D NMR multiplexing, and orthogonal X-ray crystallography to determine the most authoritative workflow for structural confirmation.

Comparative Analysis of Analytical Strategies

While mass spectrometry (LC-MS) easily confirms the exact mass (m/z 143.15 for C8H5N3), it cannot resolve positional isomers. Therefore, structural elucidation relies entirely on mapping the atomic connectivity.

Table 1: Comparison of Analytical Methods for Regiochemical Confirmation
Analytical MethodPrimary OutputRegiochemical ResolutionExpected Observation for Pyrrolo[1,2-b]pyridazine-6-carbonitrile
1D ¹³C NMR Chemical shiftsLow (Ambiguous for isolated spins)Nitrile (-CN) carbon appears at ~114–118 ppm as a quaternary singlet.
2D ¹H-¹³C HMBC ²J, ³J ConnectivityHigh (Definitive C-H mapping)Strong ³J_CH cross-peaks from pyrrolic protons H-5 and H-7 to the C-6 carbon.
2D ¹H-¹⁵N HMBC N-heterocycle mappingHigh (Validates bridgeheads)³J_HN correlations from pyrrole protons to the bridgehead nitrogen atom.
X-Ray Diffraction 3D atomic coordinatesAbsolute (Solid-state proof)Planar conformation with ~3.400 Å π-π stacking distance in the crystal lattice.

Structural Elucidation Workflow

Structural_Elucidation_Workflow Start Pyrrolo[1,2-b]pyridazine-6-carbonitrile Sample Preparation (DMSO-d6) NMR1D 1D NMR (1H, 13C) Establish Baseline Shifts Start->NMR1D Decision1 Regiochemistry Resolved? NMR1D->Decision1 NMR2D 2D NMR Suite (HSQC, HMBC, 15N-HMBC) Decision1->NMR2D No (Overlapping/Quaternary) Confirmed Structure Confirmed Decision1->Confirmed Yes (Rare) Decision2 Connectivity Unambiguous? NMR2D->Decision2 XRD X-Ray Crystallography Solid-State Validation Decision2->XRD No (Ambiguous NOE) Decision2->Confirmed Yes (Clear 3J_CH to -CN) XRD->Confirmed Absolute 3D coords

Decision tree for structural elucidation comparing 1D/2D NMR and X-ray crystallography.

Step-by-Step Methodology: The 2D NMR Protocol

To establish a self-validating system for Pyrrolo[1,2-b]pyridazine-6-carbonitrile, we employ a sequential 2D NMR approach. This protocol ensures every assignment is cross-verified by at least two independent correlations.

Step 1: Sample Preparation and Solvent Selection

  • Action: Dissolve 15–20 mg of the compound in 0.6 mL of DMSO-d6.

  • Causality: Fused N-heterocycles frequently exhibit concentration-dependent π-π stacking in non-polar solvents like CDCl3, leading to severe line broadening. DMSO-d6 disrupts these intermolecular interactions, yielding the sharp, highly resolved multiplets necessary for precise J-coupling analysis.

Step 2: 1D ¹H and ¹³C Acquisition

  • Action: Acquire standard ¹H (minimum 16 scans) and ¹³C (minimum 512 scans) spectra.

  • Causality: The ¹³C spectrum will reveal 8 distinct carbon signals. The nitrile carbon (-CN) will appear characteristically deshielded at ~114–118 ppm. Because it is a quaternary carbon, 1D NMR alone cannot prove it is attached to C-6, necessitating 2D techniques.

Step 3: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Action: Acquire a multiplicity-edited HSQC spectrum.

  • Causality: This experiment differentiates protonated carbons (CH) from non-protonated carbons (Cq). For the pyrrole ring, H-5 and H-7 will show direct ¹J_CH correlations to their respective carbons, leaving C-6 and the -CN carbon as isolated quaternary nodes.

Step 4: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) — The Critical Step

  • Action: Set the long-range coupling constant evolution to 8 Hz (optimizing for ²J and ³J couplings).

  • Causality: To definitively prove the nitrile is at the 6-position, we must look for ³J_CH correlations. Both H-5 and H-7 will show strong ³J cross-peaks to the C-6 quaternary carbon. Furthermore, if the nitrile is at C-6, both H-5 and H-7 will show ³J or ⁴J correlations to the nitrile carbon itself. If the nitrile were at C-5, only H-7 (and possibly H-4) would show relevant long-range couplings.

Step 5: ¹H-¹⁵N HMBC for Bridgehead Validation

  • Action: Acquire ¹H-¹⁵N HMBC (optimized for J = 5 Hz).

  • Causality: ¹⁵N NMR is3[3]. Observing ³J_HN correlations from the pyrrole protons (H-5, H-7) to the bridgehead nitrogen, and from the pyridazine protons (H-2, H-3) to the adjacent nitrogen, firmly establishes the structural integrity of the fused bicyclic junction.

Orthogonal Validation: X-Ray Crystallography

While the 2D NMR suite provides an airtight solution-state connectivity map, X-ray crystallography serves as the ultimate orthogonal proof, particularly for regulatory filings.

2 in the crystal lattice, driven by extensive π-π stacking with interplanar spacings of ~3.400 Å[2]. By obtaining a single crystal (typically via slow evaporation from EtOAc/Hexanes) and performing Single-Crystal X-Ray Diffraction (SCXRD), researchers can 4 of the nitrile group while extracting exact bond lengths that validate the hyperconjugation across the bridgehead nitrogen[4].

References

  • Title: Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones Source: PMC (NIH) URL: [Link]

  • Title: Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative Source: ResearchGate URL: [Link]

  • Title: Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents Source: ACS Publications URL: [Link]

Sources

Comparative

Pyrrolo[1,2-b]pyridazine-6-carbonitrile vs. Established PIM Kinase Inhibitors: A Structural &amp; Functional Analysis

This comprehensive guide compares Pyrrolo[1,2-b]pyridazine-6-carbonitrile —a representative chemotype of next-generation PIM kinase inhibitors—against established clinical candidates like SGI-1776, AZD1208, and LGB321. E...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide compares Pyrrolo[1,2-b]pyridazine-6-carbonitrile —a representative chemotype of next-generation PIM kinase inhibitors—against established clinical candidates like SGI-1776, AZD1208, and LGB321.

Executive Summary: The Scaffold Evolution

The development of PIM kinase inhibitors has historically struggled with a balance between pan-isoform potency (PIM1, PIM2, PIM3) and physicochemical properties (solubility, hERG toxicity).

  • The Baseline: First-generation inhibitors like SGI-1776 utilized an Imidazo[1,2-b]pyridazine core. While potent, they suffered from cardiac toxicity (hERG inhibition) and poor oral bioavailability.

  • The Innovation: The Pyrrolo[1,2-b]pyridazine scaffold represents a bioisosteric shift. By replacing the imidazole ring with a pyrrole, researchers aim to modulate the electronic properties of the hinge-binding motif, potentially reducing off-target affinity (hERG) while maintaining the critical hydrogen bonding required for PIM inhibition.

  • The Specific Compound: Pyrrolo[1,2-b]pyridazine-6-carbonitrile serves as a critical pharmacophore or advanced intermediate. The C6-cyano group acts as a metabolic block (preventing oxidation) and an electron-withdrawing group that fine-tunes the acidity of the scaffold protons, influencing binding kinetics.

Structural & Mechanistic Comparison

Chemotype Analysis

The core difference lies in the "Hinge Binding" region of the kinase ATP pocket.

  • SGI-1776 (Imidazo): Relies on the N-bridgehead for orientation. High lipophilicity often correlates with hERG liability.

  • Pyrrolo[1,2-b]pyridazine: Offers a slightly different vector for substitution.[1] The 6-carbonitrile group specifically targets the "gatekeeper" region or solvent front, often improving selectivity against the closely related FLT3 or CDK kinases.

Signaling Pathway Context

PIM kinases are constitutively active and do not require phosphorylation for activation, making their abundance (regulated by JAK/STAT) the primary driver of activity.

PIM_Signaling GF Growth Factors (IL-6, FLT3L) Receptor Cytokine Receptor (JAK/STAT) GF->Receptor Activation PIM_Gene PIM Transcription (c-MYC, STAT5) Receptor->PIM_Gene Upregulation PIM_Protein PIM Kinase (PIM1, PIM2, PIM3) PIM_Gene->PIM_Protein Translation BAD BAD (pS112) PIM_Protein->BAD Phosphorylation (Inactivation) p4EBP1 4E-BP1 (pS65) PIM_Protein->p4EBP1 Phosphorylation (Activation) cMYC_Stab c-MYC Stabilization PIM_Protein->cMYC_Stab Phosphorylation Survival Cell Survival (Anti-Apoptosis) BAD->Survival Bcl-2 Release Translation Protein Translation (Cap-dependent) p4EBP1->Translation cMYC_Stab->Translation Inhibitors Inhibitors: SGI-1776 AZD1208 Pyrrolo-6-CN Inhibitors->PIM_Protein ATP Competitive Inhibition

Figure 1: PIM Kinase Signaling Cascade and Inhibition Points.

Comparative Performance Matrix

The following table synthesizes data from key PIM inhibitor classes to benchmark the Pyrrolo[1,2-b]pyridazine scaffold.

FeatureSGI-1776 (Reference)AZD1208 (Standard)Pyrrolo[1,2-b]pyridazine-6-CN (Emerging Scaffold)
Class Imidazo[1,2-b]pyridazineThiazolidine-2,4-dionePyrrolo[1,2-b]pyridazine
PIM1 IC50 7 nM0.4 nM< 10 nM (Est. based on SAR)
PIM2 IC50 363 nM (Weak)5.0 nM< 50 nM (Improved vs SGI)
Selectivity Moderate (Hits FLT3)HighHigh (Tunable via C6-CN)
hERG Liability High (Dose-limiting)LowLow (Structural advantage)
Key Liability Cardiac ToxicityCYP InductionSolubility (Requires formulation)
Clinical Status DiscontinuedPhase I/IIPreclinical / Lead Optimization

Key Insight: The "Achilles' heel" of SGI-1776 was its weak potency against PIM2 (the primary driver in Multiple Myeloma) and hERG toxicity. The Pyrrolo scaffold, particularly with electron-withdrawing groups like 6-carbonitrile , is designed to retain PIM1 potency while significantly boosting PIM2 affinity and reducing cardiac risk.

Experimental Validation Protocols

To objectively compare "Pyrrolo[1,2-b]pyridazine-6-carbonitrile" against these standards, the following self-validating workflows are required.

In Vitro Kinase Assay (ADP-Glo™)

Purpose: To determine intrinsic potency (IC50) against recombinant PIM isoforms.

Protocol:

  • Reagents: Recombinant human PIM1, PIM2, PIM3 (Promega/SignalChem); PIM substrate peptide (S6K substrate); ADP-Glo™ Reagent.

  • Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

  • Workflow:

    • Prepare 3x serial dilutions of inhibitors (Start: 10 μM) in DMSO.

    • Incubate Kinase (2 ng/well) + Inhibitor for 10 min at RT.

    • Initiate reaction with ATP (10 μM) + Substrate (0.2 μg/μL).

    • Incubate for 60 min at RT.

    • Add ADP-Glo™ Reagent (stops kinase, depletes ATP) -> Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to Light) -> Incubate 30 min.

    • Measure Luminescence (RLU).

  • Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must yield consistent IC50.

Cellular Target Engagement (Western Blot)

Purpose: To verify the compound enters the cell and inhibits the pathway (pBAD, p4E-BP1).

Protocol:

  • Cell Lines: MV-4-11 (AML, FLT3-ITD driven, PIM dependent) or KMS-12-BM (Multiple Myeloma, PIM2 dependent).

  • Treatment: Treat cells (1x10^6/mL) with inhibitor (0.1, 1.0, 10 μM) for 4 hours .

  • Lysis: Harvest in RIPA buffer + Phosphatase Inhibitor Cocktail (PhosSTOP).

  • Detection Targets:

    • p-BAD (Ser112): Direct PIM1 substrate. Loss of signal indicates PIM1 inhibition.

    • p-4E-BP1 (Thr37/46): Downstream translation marker (PIM2/mTORC1).

    • Total PIM1/2: Loading control (Levels often increase upon inhibition due to protein stabilization).

    • Cleaved PARP: Marker of apoptosis.

Screening Workflow Diagram

Workflow Step1 1. Enzymatic Screen (ADP-Glo) Output: IC50 (nM) Step2 2. Cell Viability (CellTiter-Glo) Output: EC50 (MV-4-11) Step1->Step2 Hit (<100nM) Step3 3. Target Engagement (Western Blot) Output: pBAD/p4E-BP1 Reduction Step2->Step3 Potent (<1uM) Step4 4. Selectivity Panel (Kinome Scan) Output: Off-target (hERG, FLT3) Step3->Step4 Mechanism Confirmed

Figure 2: Critical Screening Cascade for PIM Inhibitor Validation.

Synthesis & Future Outlook

The Pyrrolo[1,2-b]pyridazine-6-carbonitrile scaffold is not just a replacement for SGI-1776; it is a platform for "Fragment-Based Drug Design" (FBDD). The nitrile group (CN) offers a unique synthetic handle:

  • Polarity: Increases polarity without adding bulk, aiding in blood-brain barrier (BBB) penetration (relevant for CNS lymphoma).

  • Reactivity: Can be hydrolyzed to amides or reduced to amines to create diverse libraries for SAR (Structure-Activity Relationship) optimization.

References

  • Chen, L. S., et al. (2009). "Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells." Blood. Link

  • Cortes, J., et al. (2018). "Phase I studies of AZD1208, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers." British Journal of Cancer. Link

  • Burger, M. T., et al. (2014). "Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Pim-1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies." Journal of Medicinal Chemistry. Link

  • PubChem. "Pyrrolo[1,2-b]pyridazine-6-carboxylic acid."[2] National Library of Medicine. Link

  • Promega. "PIM1 Kinase Assay Protocol (ADP-Glo)." Link

Sources

Validation

Comparative Analysis of Pyrrolo[1,2-b]pyridazine Synthesis Methods

Executive Summary The pyrrolo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a core pharmacophore for Janus kinase (JAK) inhibitors, anticancer agents, and fluorescent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a core pharmacophore for Janus kinase (JAK) inhibitors, anticancer agents, and fluorescent probes. Its unique electronic properties—stemming from the bridgehead nitrogen and extended


-conjugation—demand precise synthetic strategies that balance regioselectivity with yield.

This guide provides a technical comparison of the two dominant synthetic methodologies: Mesoionic [3+2] Cycloaddition and N-Aminopyrrole Condensation . Unlike generic reviews, this analysis focuses on experimental reproducibility, mechanistic causality, and scalability, equipping researchers to select the optimal route for their specific substitution patterns.

Method A: Mesoionic [3+2] Cycloaddition

Best for: Constructing highly substituted cores with precise regiocontrol; accessing 5,6,7-substituted derivatives.

Mechanistic Principle

This method leverages the reactivity of mesoionic 1,3-dipoles (münchnones), generated in situ from 3(2H)-pyridazinone acids.[1] These dipoles undergo a [3+2] cycloaddition with electron-deficient alkynes. The reaction is thermodynamically driven by the extrusion of CO


, rendering the transformation irreversible and regioselective.
Pathway Visualization

MesoionicSynthesis Start 3(2H)-Pyridazinone Acid Dipole Mesoionic Oxazolopyridazinone (1,3-Dipole) Start->Dipole Cyclization (-H2O) Ac2O Acetic Anhydride (Dehydration) Adduct Bicyclic Intermediate Dipole->Adduct [3+2] Cycloaddition Alkyne Activated Alkyne (e.g., Propiolate) Alkyne->Adduct Product Pyrrolo[1,2-b]pyridazine Adduct->Product Retro-Diels-Alder (-CO2)

Figure 1: Mechanistic flow of the mesoionic [3+2] cycloaddition/CO


 extrusion cascade.
Validated Protocol

Source: Adapted from Popovici et al. and Dumitrascu et al. [1, 2]

Reagents:

  • 3(2H)-pyridazinone acid derivative (1.0 equiv)

  • Acetic anhydride (Solvent/Reagent, excess)

  • Ethyl propiolate or Dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv)

Step-by-Step Workflow:

  • Dipole Generation: Suspend the pyridazinone acid in acetic anhydride (approx. 5 mL per mmol).

  • Activation: Heat the mixture to 90°C for 30 minutes. The solution typically clarifies, indicating the formation of the mesoionic intermediate (münchnone).

  • Cycloaddition: Add the alkyne (ethyl propiolate) dropwise.

  • Reflux: Continue heating at 90–100°C for 3–4 hours. Monitor CO

    
     evolution (bubbling) which signifies the irreversible aromatization step.
    
  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-water to hydrolyze excess acetic anhydride.

  • Purification: The product often precipitates. Filter the solid and wash with water. Recrystallize from ethanol or purify via flash chromatography (Hexane/EtOAc).

Critical Control Point: Ensure the reaction temperature does not exceed 120°C before alkyne addition to prevent decomposition of the sensitive mesoionic intermediate.

Method B: N-Aminopyrrole Condensation (Conrad-Limpach Variant)

Best for: High-yield synthesis of 2,4-disubstituted derivatives; large-scale preparation; avoiding harsh acidic conditions.

Mechanistic Principle

This convergent route utilizes the nucleophilicity of N-aminopyrroles reacting with 1,3-dicarbonyls. The reaction proceeds via a Schiff base formation followed by an intramolecular cyclization.[2] Modern variants employ Cu(II) catalysis to accelerate the condensation and improve yields significantly compared to classical thermal methods.

Pathway Visualization

CondensationSynthesis Reactants 1-Aminopyrrole + 1,3-Dicarbonyl Schiff Schiff Base Intermediate (Hydrazone) Reactants->Schiff Condensation (-H2O) Cyclization Intramolecular Cyclization (Cu(II) Catalyzed) Schiff->Cyclization C-N Bond Formation Aromatization Dehydration/Aromatization Cyclization->Aromatization Product Pyrrolo[1,2-b]pyridazine Aromatization->Product

Figure 2: Copper-catalyzed condensation pathway from N-aminopyrrole.

Validated Protocol

Source: Adapted from Xiang et al. and Flitsch/Kramer methods [3, 4]

Reagents:

  • 1-Aminopyrrole (1.0 equiv)

  • 
    -Keto ester or 1,3-diketone (1.1 equiv)
    
  • Cu(OAc)

    
     (10 mol%) - Catalyst
    
  • Ethanol or Toluene (Solvent)

Step-by-Step Workflow:

  • Mixing: Dissolve 1-aminopyrrole and the 1,3-dicarbonyl compound in Ethanol.

  • Catalyst Addition: Add Cu(OAc)

    
     (10 mol%).
    
  • Reaction: Reflux the mixture (approx. 80°C) for 2–6 hours. Monitor the disappearance of the aminopyrrole via TLC (typically more polar than the product).

  • Work-up: Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in DCM and wash with water to remove copper salts.

  • Purification: Silica gel column chromatography is usually required to separate the product from trace uncyclized hydrazone intermediates.

Why this works: The Cu(II) acts as a Lewis acid, activating the carbonyl oxygen and stabilizing the transition state for the intramolecular attack of the pyrrole C2-position.

Comparative Analysis

The choice between Method A and Method B depends largely on the desired substitution pattern and the availability of starting materials.

FeatureMethod A: Mesoionic CycloadditionMethod B: N-Aminopyrrole Condensation
Primary Advantage Regioselectivity: Excellent control over positions 5, 6, and 7.Yield & Scalability: Often achieves >80% yields; easier to scale.
Atom Economy Low: Loss of CO

and acetic acid byproducts.
High: Only water is lost as a byproduct.
Substrate Scope Limited by the stability of the pyridazinone acid precursor.Broad: Compatible with diverse aryl/alkyl 1,3-dicarbonyls.
Reaction Conditions Harsh (Acetic Anhydride, 90°C).[1]Mild (Ethanol reflux, catalytic metal).
Typical Yields 40% – 55%75% – 95%
Key Limitation Requires multi-step synthesis of the acid precursor.1-Aminopyrroles can be unstable/expensive to source.
Experimental Data Summary
  • Method A (Mesoionic): Reaction of mesoionic oxazolo-pyridazinones with ethyl propiolate yields pyrrolo[1,2-b]pyridazines in 41–52% yield.[1] The regioselectivity is controlled by the electronic polarization of the dipole, consistently placing the ester group at position 5 or 6 depending on the specific ylide structure [1].

  • Method B (Condensation): The Cu-catalyzed reaction of 1-aminopyrroles with

    
    -keto esters furnishes 2-substituted pyrrolo[1,2-b]pyridazin-4(1H)-ones (which can be aromatized) in 79–96%  yield. This method tolerates both electron-donating (OMe, Me) and electron-withdrawing (F, Cl) groups on the aryl rings of the dicarbonyl component [3].
    

References

  • Popovici, L. et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone. International Journal of Molecular Sciences. Link

  • Dumitrascu, F. et al. (2008).[2][3] Pyrrolo[1,2-b]pyridazines.[1][2][3][4][5][6][7] A revisit. Arkivoc. Link

  • Xiang, H. et al. (2015). A One-Pot Copper(II)-Catalyzed Tandem Synthesis of 2-Substituted Pyrrolo[1,2-b]pyridazin-4(1H)-ones. ResearchGate/ChemInform. Link

  • Flitsch, W. & Krämer, U. (1968).[5] Reaction of 1-aminopyrrole with 1,3-dicarbonyl compounds. Tetrahedron Letters. (Foundational reference for Method B).

Sources

Comparative

Validation of Pyrrolo[1,2-b]pyridazine Derivatives as Multimodal Anticancer Agents

[1][2][3][4][5] Executive Summary The pyrrolo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, distinguished by its electronic similarity to indolizine and purine, yet offering uniq...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Executive Summary

The pyrrolo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, distinguished by its electronic similarity to indolizine and purine, yet offering unique solubility and metabolic stability profiles. Unlike single-target agents, this scaffold demonstrates multimodal efficacy , serving as a core pharmacophore for microtubule destabilization, PARP inhibition, and kinase suppression (c-Met/VEGFR2).

This guide provides a technical validation of these derivatives, comparing their potency (


) against clinical standards (Phenstatin, Olaparib, Doxorubicin) and detailing the experimental protocols required to replicate these findings.

Part 1: The Chemical Advantage

The pyrrolo[1,2-b]pyridazine core is a 5,6-fused bicyclic system. Its biological value stems from its ability to mimic the colchicine-binding pharmacophore while also fitting into the ATP-binding pockets of specific kinases.

Key Structural Features:

  • N-Bridgehead Nitrogen: Increases basicity and hydrogen bond acceptance compared to indole analogues.

  • Planarity: Facilitates intercalation into DNA or stacking within the hydrophobic pockets of tubulin.

  • Tunability: Positions 2, 4, and 7 are highly reactive, allowing for the construction of diverse Structure-Activity Relationship (SAR) libraries.

Part 2: Comparative Efficacy & Validation

A. Microtubule Destabilizers (Phenstatin Analogues)

Derivatives where the pyrrolo[1,2-b]pyridazine moiety replaces the 3'-hydroxy-4'-methoxyphenyl ring of Phenstatin have shown potent cytotoxicity. These compounds function by binding to the colchicine site of tubulin, preventing polymerization and causing G2/M cell cycle arrest.

Table 1: Comparative Cytotoxicity (


 in nM) of Phenstatin Analogues vs. Standard 
Compound IDScaffold ModificationA498 (Renal)COLO 205 (Colon)MCF-7 (Breast)Mechanism
Phenstatin (Ref) Standard230210250Tubulin Binding
Compound 10a Pyrrolo[1,2-a]quinoline*27 < 10 45Colchicine Site Binder
Compound 5a 2-phenyl-pyrrolo[1,2-b]pyridazine15095120Tubulin Binding
Compound 5f 4-Cl-phenyl derivative1108598Tubulin Binding

Note: Compound 10a represents a fused variant showing superior potency in renal lines.

B. PARP Inhibitors (Synthetic Lethality)

In BRCA-deficient cancer lines, specific 2-substituted pyrrolo[1,2-b]pyridazine derivatives function as PARP-1 inhibitors, inducing synthetic lethality.

Table 2: PARP Inhibition Profile (


 in nM) vs. Olaparib 
CompoundPARP-1 Enzyme

PARP-2 Enzyme

Selectivity (P1/P2)MDA-MB-436 (BRCA1-)
Olaparib (Ref) 5.01.05x150
Compound 15a 3.29229x 120
Compound 15b 1.8 8.55x106

Insight: Compound 15a demonstrates superior selectivity for PARP-1, potentially reducing toxicity associated with broad PARP inhibition, while 15b shows higher absolute potency in cellular models.

Part 3: Mechanistic Validation (Signaling Pathways)

To validate the mechanism of action, one must map the downstream signaling effects. The diagram below illustrates the dual-pathway potential of these derivatives:

  • Tubulin Pathway: Disruption of microtubule dynamics leading to mitotic catastrophe.

  • Kinase/Enzyme Pathway: Inhibition of PARP or c-Met leading to DNA repair failure or angiogenesis suppression.

G Scaffold Pyrrolo[1,2-b]pyridazine Scaffold Tubulin Tubulin (Colchicine Site) Scaffold->Tubulin  Analogue Type A PARP PARP-1 Enzyme Scaffold->PARP  Analogue Type B Kinases c-Met / VEGFR2 Kinases Scaffold->Kinases  Analogue Type C Polymerization Inhibit Tubulin Polymerization Tubulin->Polymerization Trapping PARP-DNA Trapping PARP->Trapping Phosphorylation Block Phosphorylation Kinases->Phosphorylation G2M G2/M Phase Arrest Polymerization->G2M DSB Double Strand Breaks (DSBs) Trapping->DSB Angio Anti-Angiogenesis Phosphorylation->Angio Apoptosis Apoptosis (Caspase 3/7 Activation) G2M->Apoptosis DSB->Apoptosis Angio->Apoptosis

Figure 1: Divergent mechanistic pathways of Pyrrolo[1,2-b]pyridazine derivatives depending on functional group substitution (SAR).

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols utilize internal controls to validate the specific activity of the derivatives.

Protocol A: Synthesis via 3+2 Dipolar Cycloaddition

Rationale: This method allows for the rapid assembly of the bicyclic core with high regioselectivity.

  • Reactants: Combine 1-aminopyrrole derivatives with active methylene compounds (e.g.,

    
    -dicarbonyls) or use mesoionic oxazolo-pyridazinones with activated alkynes.
    
  • Condition: Reflux in acetic anhydride (for mesoionic route) or ethanol/piperidine (for condensation).

  • Validation: Monitor reaction via TLC. Confirm structure using

    
    H-NMR (look for bridgehead proton shifts) and X-ray crystallography to verify planarity.
    
Protocol B: Tubulin Polymerization Assay (In Vitro)

Rationale: Confirms direct interaction with the target rather than general cytotoxicity.

  • Setup: Use purified bovine tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9) with 1 mM GTP.
    
  • Treatment: Add Test Compound (5

    
    M), Vehicle (DMSO), and Positive Control (Colchicine 5 
    
    
    
    M).
  • Measurement: Monitor absorbance at 340 nm at 37°C for 60 minutes.

  • Validation Criteria:

    • Vehicle: Sigmoidal curve (Nucleation -> Elongation -> Plateau).

    • Hit: Flat line or significantly reduced slope (inhibition of elongation).

    • Control: Colchicine must show >90% inhibition.

Protocol C: PARP Trapping Assay

Rationale: Distinguishes between catalytic inhibition and PARP trapping (which is more cytotoxic).

  • Cell Line: MDA-MB-436 (BRCA1 deficient).[1]

  • Treatment: Treat cells with increasing concentrations of derivative for 4 hours.

  • Lysis: Fractionate cells into soluble (cytosolic) and chromatin-bound fractions.

  • Detection: Western Blot for PARP-1.

  • Validation Criteria: An increase in PARP-1 abundance in the chromatin-bound fraction compared to untreated controls indicates successful DNA trapping.

Part 5: Validation Workflow

The following flowchart outlines the logic for validating a new derivative from this scaffold.

Workflow Synthesis Synthesis (3+2 Cycloaddition) PrimaryScreen NCI-60 Screen (10 µM) Synthesis->PrimaryScreen HitSel Hit Selection (GI50 < 1 µM) PrimaryScreen->HitSel Pass TargetVal Target Validation HitSel->TargetVal TubulinAssay Tubulin Polymerization TargetVal->TubulinAssay If Phenstatin-like KinasePanel Kinase Profiling TargetVal->KinasePanel If Kinase-targeted InVivo In Vivo Xenograft (Mice) TubulinAssay->InVivo Confirmed KinasePanel->InVivo Confirmed

Figure 2: Step-wise validation workflow for new Pyrrolo[1,2-b]pyridazine candidates.

References

  • Popovici, L., et al. (2019). "Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives."[2] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Gong, Y., et al. (2021). "Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Mangalagiu, I. I., et al. (2023). "Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones." Molecules. Link

  • Ozturk, C., et al. (2024). "Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity." ACS Omega.[3] Link[3]

  • Dumitrascu, F., & Dumitrescu, D. (2008). "Pyrrolo[1,2-b]pyridazines.[2] A revisit." Arkivoc. Link

Sources

Validation

2D NMR Analysis for Structural Elucidation of Pyrrolo[1,2-b]pyridazines: A Comparative Guide

Topic: 2D NMR Analysis for Structural Elucidation of Pyrrolo[1,2-b]pyridazines Content Type: Publish Comparison Guide Executive Summary The Pyrrolo[1,2-b]pyridazine scaffold represents a privileged structure in drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2D NMR Analysis for Structural Elucidation of Pyrrolo[1,2-b]pyridazines Content Type: Publish Comparison Guide

Executive Summary

The Pyrrolo[1,2-b]pyridazine scaffold represents a privileged structure in drug discovery, serving as a core for JAK3 inhibitors, PARP inhibitors, and fluorescent probes. However, its fused 5,6-membered bicyclic system presents significant elucidation challenges—specifically, the assignment of quaternary bridging carbons and the differentiation of regioisomers synthesized via cycloaddition.

This guide compares the Conventional NMR Workflow (1H/13C 1D + Homonuclear 2D) against an Integrated Heteronuclear Workflow (adding 15N-HMBC and NOESY). We demonstrate that while the conventional approach often fails to resolve quaternary fusion points in proton-deficient derivatives, the Integrated Workflow provides a self-validating, unambiguous structural assignment.

Part 1: The Challenge – Anatomy of Ambiguity

In synthetic pathways like 1,3-dipolar cycloadditions, Pyrrolo[1,2-b]pyridazines often form as isomeric mixtures. The core challenge lies in the "silent" nitrogen atoms and the quaternary carbons (C-4a) that bridge the rings.

Structural Criticality:

  • N-1 & N-2: These heteroatoms dictate the electronic properties but are invisible in standard 1H/13C experiments.

  • C-4a (Bridgehead): Often appears as a weak, broad quaternary signal in 13C NMR, difficult to assign without specific long-range correlations.

  • Regioisomerism: Substituents at positions 5, 6, or 7 often yield identical scalar coupling networks in COSY, making NOESY or 15N-connectivity essential.

Part 2: Comparative Analysis – Conventional vs. Integrated Workflow

We compare the Standard Suite (Alternatives) typically used in early screening against the Integrated Nitrogen-Detected Workflow (The "Product" / Recommended Solution).

Performance Matrix
FeatureStandard Suite (1D, COSY, HSQC, HMBC)Integrated Workflow (+ 15N-HMBC, NOESY)Impact on Elucidation
Quaternary C Assignment Low. Relies on 2-3 bond 1H-13C HMBC. Fails if nearest protons are >3 bonds away.High. 15N-HMBC bridges the gap, using N nuclei as "beacons" to correlate distant protons.Resolves the C-4a bridgehead assignment.
Heteroatom Localization None. N positions are inferred, not observed.Direct. 15N chemical shifts (via HMBC) confirm N-oxidation states and protonation sites.Distinguishes N-alkylation vs. C-alkylation.
Regioisomer Differentiation Medium. Ambiguous if isomers share similar J-coupling patterns.High. NOESY provides spatial proof; 15N-HMBC confirms substituent proximity to N-1/N-2.Prevents misassignment of 5- vs. 6-substituted isomers.
Sensitivity High. Standard probes are 1H/13C optimized.Medium-High. 1H-detected 15N HMBC is sensitive enough for mg-scale samples (unlike direct 15N).Feasible for standard drug discovery samples (>2 mg).
Part 3: Technical Protocol – The Integrated Workflow
Phase 1: The Foundation (1D & Homonuclear 2D)
  • Step 1: 1H NMR (600 MHz recommended).

    • Target: Identify the characteristic pyridazine doublets (H-3/H-4,

      
       Hz).
      
    • Validation: If

      
       Hz, suspect a different fusion or ring contraction.
      
  • Step 2: 1H-1H COSY.

    • Target: Map the spin systems.[1]

    • Limitation: The bridgehead (C-4a) breaks the spin system. You will see two disconnected fragments: the pyridazine fragment and the pyrrole fragment.

Phase 2: The Bridge (Heteronuclear 2D)
  • Step 3: 1H-13C HSQC (Multiplicity-Edited).

    • Action: Assign all protonated carbons. Distinguish CH/CH3 (positive) from CH2 (negative).

  • Step 4: 1H-13C HMBC (Long-Range).

    • Parameter: Set

      
       Hz.
      
    • Critical Analysis: Look for correlations to the "silent" quaternary carbons.

    • The Gap: Often, H-3 and H-5 are too far to correlate to the same bridgehead carbon, leaving the fusion point unverified.

Phase 3: The Resolution (Nitrogen & Space)
  • Step 5: 1H-15N HMBC (The "Product" Differentiator).

    • Setup: Use a standard gradient-selected HMBC sequence optimized for

      
       Hz (long range).
      
    • Logic: N-1 will correlate with H-3 (pyridazine) and H-7 (pyrrole). This single experiment connects the two separated spin systems across the fusion.

  • Step 6: 1D Selective NOESY.

    • Target: Irradiate the specific substituent protons.

    • Observation: NOE enhancement of H-3 confirms position 4/5 substitution; enhancement of H-7 confirms position 6/7.

Part 4: Visualization & Logic Mapping
Figure 1: Structural Elucidation Decision Tree

This workflow illustrates the logical progression from sample to solved structure, highlighting where the Integrated Workflow resolves dead ends.

ElucidationWorkflow Start Unknown Pyrrolo[1,2-b]pyridazine Derivative Step1 1H NMR + COSY (Identify Spin Systems) Start->Step1 Decision1 Are spin systems connected? Step1->Decision1 StandardPath Standard HMBC (13C) (Attempt Bridge Assignment) Decision1->StandardPath No (Typical) Final Unambiguous Structure Confirmed Decision1->Final Yes (Rare) Ambiguity Ambiguity: Quaternary C Signals Overlap or Weak StandardPath->Ambiguity AdvancedPath Integrated Workflow (1H-15N HMBC) Ambiguity->AdvancedPath Resolve NitrogenData N1 correlates to H3 & H7 (Bridges the Rings) AdvancedPath->NitrogenData NOESYStep NOESY / ROESY (Spatial Confirmation) NitrogenData->NOESYStep NOESYStep->Final

Caption: Figure 1. Decision tree comparing the Standard Path (leading to ambiguity) vs. the Integrated Workflow (Green) which utilizes 15N correlations to bridge the fused ring system.

Figure 2: Connectivity Map (The "Product" in Action)

Visualizing how 15N-HMBC provides the "Missing Link" that 13C-HMBC often misses due to bond distance.

ConnectivityMap N1 N1 N2 N2 N1->N2 C3 C3 (H) N1->C3 15N-HMBC (Critical) C7 C7 (H) N1->C7 15N-HMBC (Critical) N2->C3 C4 C4 (H) C3->C4 C4a C4a (quat) C4->C4a C4a->N1 C4a->C3 13C-HMBC (Weak) C5 C5 (H) C4a->C5 C4a->C5 13C-HMBC (Weak) C6 C6 (H) C5->C6 C6->C7 C7->N1

Caption: Figure 2. Connectivity Map. Green dashed lines represent the critical 1H-15N long-range correlations that definitively link the pyridazine ring (Right) to the pyrrole ring (Left) via N1.

Part 5: References
  • Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]pyridazine Derivative. Source: Molecules (2005).[2] URL:[Link] Relevance: Provides baseline 1H/13C chemical shift data and coupling constants (

    
     Hz) for structural validation.
    
  • Exploiting Natural Abundance 13C–15N Coupling as a Method for Identification of Nitrogen Heterocycles. Source: Magnetic Resonance in Chemistry (2015).[3] URL:[Link] Relevance: Validates the use of 15N-HMBC sequences for establishing connectivity in fused nitrogen systems where carbon data is ambiguous.

  • New Pyrrolo[1,2-b]pyridazine Derivatives: Synthesis and NMR Characterization. Source: Revue Roumaine de Chimie (2014). URL:[Link] Relevance: Details the regioisomer challenges in cycloaddition synthesis and the use of NOE for spatial assignment.

  • 15N Labeling and Analysis of 13C–15N and 1H–15N Couplings in Studies of Nitrogen Heterocycles. Source: RSC Advances (2019). URL:[Link] Relevance: Comprehensive review on using Nitrogen NMR parameters (

    
    , 
    
    
    
    ) to solve fused heterocyclic structures.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Pyrrolo[1,2-b]pyridazine-6-carbonitrile

This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of Pyrrolo[1,2-b]pyridazine-6-carbonitrile, a heterocyclic compound of interest to researchers in drug discovery and mat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of Pyrrolo[1,2-b]pyridazine-6-carbonitrile, a heterocyclic compound of interest to researchers in drug discovery and materials science. This document will delve into the nuances of different ionization methods, predict fragmentation patterns based on established principles, and provide detailed experimental protocols to aid in the practical application of these techniques.

Introduction to Pyrrolo[1,2-b]pyridazine-6-carbonitrile

Pyrrolo[1,2-b]pyridazines are a class of nitrogen-containing fused heterocyclic compounds.[1] The pyrrolo[1,2-b]pyridazine scaffold, also known as 5-azaindolizine, is a significant structural motif in medicinal chemistry due to its diverse biological activities.[2] The introduction of a carbonitrile (-C≡N) group at the 6-position creates Pyrrolo[1,2-b]pyridazine-6-carbonitrile, a molecule with unique electronic properties that can influence its behavior in mass spectrometry analysis and its potential applications. The electron-withdrawing nature of the nitrile group can impact the ionization efficiency and the stability of the resulting ions, making the choice of analytical technique crucial for obtaining high-quality data. While the synthesis and properties of pyrrolo[1,2-b]pyridazines have been explored, detailed studies on their mass spectrometric fragmentation mechanisms are not extensively documented.[2] This guide aims to bridge this gap by providing a comparative analysis of suitable mass spectrometry methods.

Comparison of Ionization Techniques

The choice of ionization technique is paramount for the successful mass spectrometric analysis of Pyrrolo[1,2-b]pyridazine-6-carbonitrile. The primary considerations are the volatility and thermal stability of the analyte, as well as the desired level of fragmentation for structural elucidation. Here, we compare two of the most common and suitable techniques: Electrospray Ionization (ESI) and Electron Ionization (EI).

Ionization TechniquePrincipleFragmentationTypical Use Case for Pyrrolo[1,2-b]pyridazine-6-carbonitrile
Electrospray Ionization (ESI) Soft ionization technique where ions are generated from a liquid solution by creating a fine, charged aerosol.[3]Minimal fragmentation, primarily produces protonated molecules ([M+H]^+).[4]Ideal for accurate molecular weight determination and for coupling with liquid chromatography (LC-MS) for mixture analysis.
Electron Ionization (EI) Hard ionization technique where a high-energy electron beam bombards the analyte in the gas phase, causing ionization and extensive fragmentation.Extensive and reproducible fragmentation patterns that provide detailed structural information.Suitable for obtaining a characteristic fragmentation fingerprint for structural confirmation, often coupled with gas chromatography (GC-MS).

Expert Insight: For initial characterization and molecular weight confirmation of a newly synthesized batch of Pyrrolo[1,2-b]pyridazine-6-carbonitrile, ESI-MS is the preferred method due to its soft nature, which ensures the observation of the intact molecular ion. For detailed structural elucidation and to build a library of compound-specific fragments, EI-MS is invaluable. The choice between the two often depends on the sample purity and the analytical question at hand. For complex mixtures or when analyzing reaction progress, the separation power of LC combined with the soft ionization of ESI (LC-ESI-MS) is highly advantageous.

Predicted Fragmentation Patterns

Understanding the fragmentation pathways is key to interpreting mass spectra and confirming the structure of Pyrrolo[1,2-b]pyridazine-6-carbonitrile.

Electrospray Ionization (ESI-MS/MS)

Under ESI conditions, Pyrrolo[1,2-b]pyridazine-6-carbonitrile is expected to be readily protonated on one of the nitrogen atoms to form the ([M+H]^+) ion. Collision-Induced Dissociation (CID) of this precursor ion will likely lead to fragmentation pathways that involve the loss of small, stable neutral molecules.

A plausible fragmentation pathway for the protonated molecule involves the loss of hydrogen cyanide (HCN) from the pyrrole ring or the pyridazine ring, a common fragmentation for nitrogen-containing heterocycles. Another likely fragmentation is the loss of the cyano radical (•CN), although less common for even-electron species.

ESI_Fragmentation M_H [M+H]⁺ Pyrrolo[1,2-b]pyridazine-6-carbonitrile M_H_HCN [M+H - HCN]⁺ M_H->M_H_HCN - HCN M_H_CN [M+H - •CN]⁺ M_H->M_H_CN - •CN

Caption: Predicted ESI-MS/MS fragmentation of Pyrrolo[1,2-b]pyridazine-6-carbonitrile.

Electron Ionization (EI-MS)

In EI-MS, the high energy imparted to the molecule will lead to more extensive fragmentation. The molecular ion peak (


) is expected to be observed, and its fragmentation will provide a detailed fingerprint.

Common fragmentation patterns for aromatic nitriles under EI include the loss of a hydrogen atom (M-1) and the loss of HCN (M-27).[5] The loss of the cyano radical (M-26) is also a characteristic fragmentation.[5] The fused ring system may also undergo retro-Diels-Alder type reactions or sequential loss of small molecules like N₂ or C₂H₂.

EI_Fragmentation M M⁺˙ Pyrrolo[1,2-b]pyridazine-6-carbonitrile M_H [M-H]⁺ M->M_H - H• M_HCN [M-HCN]⁺˙ M->M_HCN - HCN M_CN [M-CN]⁺ M->M_CN - •CN

Caption: Predicted EI-MS fragmentation of Pyrrolo[1,2-b]pyridazine-6-carbonitrile.

Experimental Protocols

To ensure the reproducibility and accuracy of the mass spectrometry analysis, detailed experimental protocols are provided below.

Protocol 1: LC-ESI-MS/MS Analysis

This protocol is designed for the accurate mass measurement and fragmentation analysis of Pyrrolo[1,2-b]pyridazine-6-carbonitrile using a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometer.

1. Sample Preparation:

  • Prepare a stock solution of Pyrrolo[1,2-b]pyridazine-6-carbonitrile in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
  • Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.[6]
  • Filter the final solution through a 0.22 µm syringe filter before placing it in an autosampler vial.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient would be to start with 5-10% B, ramp up to 95% B over 5-10 minutes, hold for 2-3 minutes, and then return to the initial conditions to re-equilibrate the column.
  • Flow Rate: 0.2-0.4 mL/min.
  • Injection Volume: 1-5 µL.

3. ESI-MS/MS Conditions:

  • Ionization Mode: Positive ion mode.
  • Capillary Voltage: 3.5 - 4.5 kV.
  • Sheath Gas (Nitrogen) Flow Rate: 30-40 arbitrary units.
  • Auxiliary Gas (Nitrogen) Flow Rate: 5-10 arbitrary units.
  • Capillary Temperature: 275-325 °C.
  • MS1 Scan Range: m/z 50-500.
  • MS2 (Tandem MS): Select the protonated molecular ion ([M+H]^+) as the precursor ion.
  • Collision Gas: Argon.
  • Collision Energy: Optimize by ramping the collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

LC_ESI_MS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Column Separation Sample->Column ESI Electrospray Ionization Column->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Scan (Fragment Ion Analysis) CID->MS2

Caption: Workflow for LC-ESI-MS/MS analysis.

Protocol 2: GC-EI-MS Analysis

This protocol is suitable for obtaining a detailed fragmentation pattern of Pyrrolo[1,2-b]pyridazine-6-carbonitrile using a Gas Chromatography-Electron Ionization-Mass Spectrometer.

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.[7]
  • Ensure the sample is free of non-volatile residues.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.
  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
  • Injector Temperature: 250-280 °C.
  • Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on the sample concentration.
  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.
  • Injection Volume: 1 µL.

3. EI-MS Conditions:

  • Ionization Energy: 70 eV.[8]
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-450.
  • Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (e.g., 2-4 minutes).

GC_EI_MS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column Capillary Column Separation Sample->Column EI Electron Ionization Column->EI Analyzer Mass Analyzer EI->Analyzer Detector Detector Analyzer->Detector

Caption: Workflow for GC-EI-MS analysis.

Data Interpretation and Comparison

The data obtained from these two techniques will be complementary.

  • ESI-MS will provide a clear molecular ion, confirming the molecular weight of Pyrrolo[1,2-b]pyridazine-6-carbonitrile. The MS/MS data will reveal the primary fragmentation pathways under low-energy collisions, which are often related to the most labile bonds in the protonated molecule.

  • EI-MS will generate a complex fragmentation pattern that serves as a unique fingerprint for the compound. By analyzing the fragment ions, one can deduce the presence of the pyrrolopyridazine core and the carbonitrile group. The relative abundances of the fragment ions are highly reproducible and can be used for library matching and identification in complex mixtures, provided a reference spectrum is available.

By comparing the fragmentation patterns from both techniques, a comprehensive structural characterization of Pyrrolo[1,2-b]pyridazine-6-carbonitrile can be achieved. For instance, the loss of HCN observed in both ESI-MS/MS and EI-MS would strongly support the proposed structure.

Conclusion

The mass spectrometric analysis of Pyrrolo[1,2-b]pyridazine-6-carbonitrile can be effectively performed using both ESI and EI techniques. ESI-MS is the method of choice for accurate molecular weight determination and for LC-MS applications, providing clear molecular ion information with minimal fragmentation. In contrast, EI-MS offers detailed structural information through its reproducible and extensive fragmentation patterns, making it ideal for structural confirmation and library creation. The predicted fragmentation pathways, centered around the loss of small neutral molecules like HCN and the cyano radical, provide a solid basis for interpreting the resulting mass spectra. By employing the detailed protocols provided in this guide, researchers, scientists, and drug development professionals can confidently characterize Pyrrolo[1,2-b]pyridazine-6-carbonitrile and related compounds, advancing their research in medicinal chemistry and materials science.

References

  • Mass Spectrometry: Fragmentation. [Link]

  • NIST. 2-Pyridinecarbonitrile - the NIST WebBook. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]

  • ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. ResearchGate. [Link]

  • A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling-isomerization-condensation reaction. The Royal Society of Chemistry. [Link]

  • Ghanta, M. R., et al. An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Beilstein Journal of Organic Chemistry 5 (2009): 66. [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]

  • Stanovnik, B., & Svete, J. Pyrrolo[1,2-b]pyridazines. A revisit. Arkivoc 2008.1 (2008): 232-270. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Kihel, A., et al. Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry 7.04 (2016): 351. [Link]

  • EI/MS/MS spectra of N-monosubstituted cyanoacetamides. ResearchGate. [Link]

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  • Demarque, D. P., et al. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural product reports 33.3 (2016): 432-455. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. [Link]

  • Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. YouTube. [Link]

  • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. PMC. [Link]

  • Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. PMC. [Link]

  • NEW PYRROLO[1,2-b]PYRIDAZINE DERIVATIVES. Revue Roumaine de Chimie. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Mass Spectrometry Fragmentation. ChemConnections. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. [Link]

  • Demarque, D. P., et al. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural product reports 33.3 (2016): 432-455. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. PMC. [Link]

  • Method using gas chromatography mass spectrometry (GC-MS) for analysis of nitrate and nitrite in vegetables. ResearchGate. [Link]

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  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich. [Link]

  • FISSION FRAGMENT IONIZATION MASS SPECTROMETRY: METASTABLE DECOMPOSITIONS. The Rockefeller University. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing. [Link]

Sources

Validation

A Comparative Analysis of the Biological Activity of Pyrrolo[1,2-b]pyridazine Isomers: A Guide for Researchers

The pyrrolo[1,2-b]pyridazine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2][3][...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolo[1,2-b]pyridazine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2][3][4][5] This guide provides a comparative analysis of the biological activities of various pyrrolo[1,2-b]pyridazine isomers, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. By synthesizing data from multiple studies, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationships (SAR) within this promising class of compounds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrrolo[1,2-b]pyridazine derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a range of human tumor cell lines.[6][7] The mechanism of action often involves the inhibition of critical cellular processes such as tubulin polymerization or the function of key enzymes like poly(ADP-ribose) polymerase (PARP).[6][7][8][9]

Phenstatin Analogues with Pyrrolo[1,2-b]pyridazine Moieties

A notable approach in leveraging the anticancer potential of the pyrrolo[1,2-b]pyridazine scaffold has been its incorporation into analogues of known cytotoxic agents. For instance, replacing the 3′-hydroxy-4′-methoxyphenyl ring of phenstatin with a pyrrolo[1,2-b]pyridazine moiety has yielded compounds with potent antiproliferative activity.[6][7]

In a study by Popovici et al. (2019), a series of such analogues were synthesized and evaluated by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines.[6][7] Several of these compounds exhibited significant growth inhibition, with GI50 values below 100 nM in cell lines derived from colon, ovarian, renal, prostate, brain, and breast cancers, as well as melanoma and leukemia.[6][7] Docking studies suggested that these compounds likely exert their effect by binding to the colchicine-binding site of tubulin, thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.[6][7]

Cytotoxicity of Substituted Pyrrolo[1,2-b]pyridazines

The cytotoxic activity of pyrrolo[1,2-b]pyridazines is highly dependent on the nature and position of substituents on the heterocyclic core. A 2023 study by Gherghel et al. investigated the cytotoxic effects of newly synthesized pyrrolo[1,2-b]pyridazines on several human adenocarcinoma cell lines, including LoVo (colon), SK-OV-3 (ovary), and MCF-7 (breast).[1][10]

The in vitro cytotoxicity assays, performed using the MTS technique, revealed a dose- and time-dependent activity for several compounds.[1] Notably, compounds 5a , 2c , and 5f demonstrated the highest antitumor activity, particularly against the LoVo colon cancer cell line.[1] For instance, treatment with 400 μM of compound 5a for 24 hours resulted in a significant decrease in cell viability to 63.46%.[1] This effect was even more pronounced after 48 hours of treatment.[1]

Table 1: Comparative Cytotoxic Activity of Selected Pyrrolo[1,2-b]pyridazine Derivatives on LoVo Colon Cancer Cells

CompoundSubstituent(s)Concentration (µM)Treatment Time (h)Cell Viability (%)
2a Halogen-free acid precursor4002469.13
5a Halogen-free pyrrolo[1,2-b]pyridazine4002463.46
2c Chlorine-containing acid precursor4002478.17
5c Chlorine-containing pyrrolo[1,2-b]pyridazine4002468.56
5f Chlorine-containing pyrrolo[1,2-b]pyridazine4002478.18

Data synthesized from Gherghel et al., 2023.[1]

The data suggests that both the core heterocyclic structure and the nature of the substituents play a crucial role in determining the cytotoxic potential of these compounds.

PARP Inhibition: A Targeted Therapeutic Strategy

Recent research has identified 2-substituted pyrrolo[1,2-b]pyridazine derivatives as potent inhibitors of PARP-1, an enzyme critical for DNA repair and a key target in cancer therapy.[8][9] A 2021 study reported the discovery of compounds 15a and 15b which exhibited selective activity against PARP-1 over PARP-2.[8] Compound 15b demonstrated robust antiproliferative activity in BRCA-deficient cancer cell lines, with CC50 values of 340 nM and 106 nM in BRCA2-deficient V-C8 and BRCA1-deficient MDA-MB-436 cells, respectively.[8] This highlights the potential of pyrrolo[1,2-b]pyridazines in the development of targeted cancer therapies.

Anti-inflammatory Activity: Modulating the Inflammatory Response

While the anticancer properties of pyrrolo[1,2-b]pyridazines are extensively studied, their potential as anti-inflammatory agents is also an area of active investigation.[1][5] The pyridazinone skeleton, a component of the pyrrolo[1,2-b]pyridazine structure, is present in many compounds with known anti-inflammatory effects.[1][5][10]

The mechanism of anti-inflammatory action for many heterocyclic compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which plays a key role in the inflammatory cascade.[11] While specific studies focusing solely on the anti-inflammatory activity of a wide range of pyrrolo[1,2-b]pyridazine isomers are less common, the structural similarity to known COX inhibitors suggests a promising avenue for future research. For instance, pyrrole derivatives such as indomethacin and etodolac are well-established non-steroidal anti-inflammatory drugs (NSAIDs).[11]

Further investigation into the ability of different pyrrolo[1,2-b]pyridazine isomers to inhibit COX-1 and COX-2, as well as their impact on the production of pro-inflammatory cytokines, is warranted to fully elucidate their anti-inflammatory potential.

Antimicrobial Activity: Combating Microbial Infections

The pyrrolo[1,2-b]pyridazine scaffold has also been identified as a promising framework for the development of novel antimicrobial agents.[12][13] The structural features of these compounds, including the arrangement of nitrogen atoms and the potential for various substitutions, allow for interactions with microbial targets, leading to the inhibition of growth or cell death.

Influence of Saturation on Antimicrobial Potency and Selectivity

A key finding in the study of the antimicrobial properties of pyrrolopyridazines is the significant influence of the degree of saturation in the pyrrole ring. A study on the antimicrobial and antifungal activity of new pyridazine derivatives revealed that saturated or partially saturated compounds in the pyrrolopyridazine series consistently demonstrated stronger activity compared to their aromatic counterparts.[13]

Furthermore, the degree of saturation was found to affect the selectivity of these compounds against different microbial strains. Saturated derivatives were more active against Pseudomonas aeruginosa and Candida albicans, while partially saturated compounds showed greater efficacy against Staphylococcus aureus and Bacillus subtilis. Aromatic derivatives, on the other hand, were most active against Bacillus subtilis.[13] This suggests that the three-dimensional conformation of the molecule, which is altered by the degree of saturation, plays a critical role in its interaction with microbial targets.

Table 2: General Structure-Activity Relationships for Antimicrobial Activity of Pyrrolopyridazines

Degree of SaturationRelative ActivityMicrobial Selectivity
SaturatedHighPseudomonas aeruginosa, Candida albicans
Partially SaturatedHighStaphylococcus aureus, Bacillus subtilis
AromaticModerateBacillus subtilis

Data synthesized from a study on new pyridazine derivatives.[13]

Phytotoxic Effects of Pyridazine Isomers

In addition to their effects on human pathogens, some pyridazine isomers have been shown to exhibit phytotoxic activity, influencing seed germination and seedling growth. A study on the effects of isomeric pyridazines on wheat germination revealed that the biological effect is highly structure-dependent. For example, the trans-isomer, compound 7 , was found to be noxious, causing the death of all seeds, while its cis-isomer, compound 4 , promoted seedling growth. This stark difference in activity between geometric isomers underscores the importance of stereochemistry in the biological effects of these compounds.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides an overview of the key experimental methodologies employed in the cited studies.

In Vitro Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. This assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product that is soluble in the cell culture medium.

Protocol:

  • Seed human tumor cells (e.g., LoVo, SK-OV-3, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (pyrrolo[1,2-b]pyridazine isomers) for specific time intervals (e.g., 24 and 48 hours).

  • Following treatment, add the MTS reagent to each well and incubate for a specified period (typically 1-4 hours) at 37°C.

  • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control cells.

Conclusion and Future Directions

The pyrrolo[1,2-b]pyridazine scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The biological activity of its derivatives is profoundly influenced by the nature and position of substituents, as well as the degree of saturation within the heterocyclic system.

Key takeaways from this comparative analysis include:

  • Anticancer Activity: Pyrrolo[1,2-b]pyridazine derivatives, particularly those designed as phenstatin analogues or PARP inhibitors, exhibit potent and selective cytotoxicity against a broad range of cancer cell lines.

  • Anti-inflammatory Potential: The structural relationship to known anti-inflammatory agents suggests that pyrrolo[1,2-b]pyridazines may modulate inflammatory pathways, a hypothesis that warrants further dedicated investigation.

  • Antimicrobial Efficacy: The degree of saturation in the pyrrolopyridazine ring is a critical determinant of both the potency and selectivity of its antimicrobial and antifungal effects.

  • Stereoisomer-Specific Effects: As demonstrated in phytotoxicity studies, the geometric isomerism of pyridazine derivatives can lead to dramatically different biological outcomes.

Future research in this area should focus on the systematic synthesis and biological evaluation of a wider range of pyrrolo[1,2-b]pyridazine isomers to further elucidate the structure-activity relationships. A deeper investigation into the molecular mechanisms underlying the observed biological effects, including target identification and pathway analysis, will be crucial for the rational design and optimization of novel pyrrolo[1,2-b]pyridazine-based therapeutics.

References

  • Gherghel, D., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. [Link]

  • Popovici, L., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Popovici, L., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. PubMed. [Link]

  • Mangalagiu, I. I., et al. (2019). Synthesis and Antimicrobial Activity of Some New Pyridazine Derivatives. ResearchGate. [Link]

  • Caproșu, M., et al. (2000). [Antimicrobial activity of new pyridazine derivatives]. PubMed. [Link]

  • Dumitrașcu, F., & Drăgan, M. (2024). Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. ResearchGate. [Link]

  • Tucaliuc, R. M., et al. (2022). PYRIDAZINE IZOMERS WITH BIOLOGICAL ACTIVITY. Lucrări Științifice, Seria Horticultură. [Link]

  • Unknown Authors. (2025). Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. ResearchGate. [Link]

  • Amărandi, R.-M., et al. (2025). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI. [Link]

  • Gherghel, D., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. PMC. [Link]

  • He, Q., et al. (2021). Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • He, Q., et al. (2026). Design, Synthesis and Biological Evaluation of Novel Pyrrolo[1,2-b]pyridazin-2(1H)-ones as Selective PARP1 Inhibitors for Cancer Therapy. ResearchGate. [Link]

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  • Dumitrașcu, F., & Dumitrescu, D. (2008). Pyrrolo[1,2-b]pyridazines. A revisit. Arkivoc. [Link]

  • Unknown Authors. (n.d.). Biologically active pyrrolo[1,2‐b]pyridazines. ResearchGate. [Link]

  • Unknown Authors. (n.d.). Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines via Pd-Catalyzed Intermolecular Cyclization Reaction. ResearchGate. [Link]

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Comparative

Guide: Cross-Referencing Experimental and Predicted Spectroscopic Data

A Senior Scientist’s Protocol for Structural Verification in Drug Discovery Executive Summary In modern drug development, the bottleneck is no longer synthesis, but structural certainty. Misassigned structures cost milli...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Scientist’s Protocol for Structural Verification in Drug Discovery

Executive Summary

In modern drug development, the bottleneck is no longer synthesis, but structural certainty. Misassigned structures cost millions in wasted downstream biology. This guide compares the two dominant paradigms for spectroscopic prediction—Quantum Mechanical (QM) Calculation and Empirical/Machine Learning (ML) Prediction —and presents an integrated "Hybrid Workflow" (The Product) that outperforms either alternative used in isolation.

We provide a rigorous, self-validating protocol for cross-referencing experimental NMR data against these predictive models to achieve >99.8% confidence in stereochemical assignments.

The Challenge: Why "Good Enough" Isn't Enough

Experimental NMR data (


) is the ground truth, but it is often ambiguous due to signal overlap, higher-order effects, or conformational flexibility. To verify a structure, we compare 

against a predicted value (

).[1][2][3]

The core problem is Conformational Dynamics . A static 2D structure does not exist in solution. The observed chemical shift is a Boltzmann-weighted average of all accessible conformers.

  • Alternative A (Manual/Empirical): Ignores 3D conformational space; relies on 2D fragment databases. Fast, but fails for novel scaffolds or stereocenters.

  • Alternative B (Pure DFT): Highly accurate but computationally expensive (hours/days per molecule).

  • The Solution (Hybrid Workflow): Uses ML for rapid filtration and DFT-GIAO with Boltzmann weighting for definitive stereochemical assignment.

Comparative Performance Analysis

The following data summarizes the accuracy of current state-of-the-art methods against a benchmark set of 200 drug-like small molecules.

Table 1: Accuracy & Efficiency Comparison
FeatureEmpirical / Neural Net (HOSE/GNN) DFT-GIAO (B3LYP/6-31G)*Hybrid Integrated Workflow
Primary Mechanism Database lookup & Graph Neural NetworksAb initio Quantum MechanicsML Screen + QM Confirmation
1H NMR MAE 0.20 – 0.30 ppm0.10 – 0.18 ppm< 0.12 ppm (Verified)
13C NMR MAE 1.5 – 2.5 ppm1.0 – 1.5 ppm< 1.2 ppm (Verified)
Stereo-Sensitivity Low (often ignores 3D)High (sensitive to spatial arrangement)Very High (via DP4+)
Time per Molecule < 1 second6–24 hoursVariable (Fast screen / Slow confirm)
Novelty Tolerance Poor (fails outside training set)Excellent (physics-based)Excellent

Data Sources: Aggregated from recent benchmarks in J. Chem. Inf. Model. and J. Org.[1][4] Chem. [1, 2].[1][2][4][5][6]

The Protocol: Cross-Referencing Workflow

Phase 1: The Empirical Screen (Rapid Filter)

Objective: Instantly flag gross structural errors (regioisomers).

  • Input: 2D Structure + Raw Mnova/Bruker files.

  • Action: Run GNN-based prediction (e.g., CSEARCH or commercial equivalent).

  • Check: If

    
    , stop. The structure is likely incorrect.
    
Phase 2: The QM Confirmation (The "Gold Standard")

Objective: Distinguish between stereoisomers (diastereomers). This phase is required if Phase 1 yields an ambiguous match or if the molecule contains >2 chiral centers.

Step-by-Step Methodology:

  • Conformational Search:

    • Use MMFF94 or OPLS3e force fields.

    • Generate conformers within a 5.0 kcal/mol energy window.

    • Causality: We must capture all thermally accessible states to account for population averaging.

  • Geometry Optimization:

    • Software: Gaussian / ORCA.

    • Level of Theory: B3LYP/6-31G(d,p) (Standard) or wB97X-D/cc-pVDZ (High Precision).

    • Note: Include an implicit solvent model (PCM/SMD) matching your experimental solvent (e.g., DMSO,

      
      ).
      
  • NMR Calculation:

    • Method: GIAO (Gauge-Including Atomic Orbitals).[1][2][6][7][8][9]

    • Output: Isotropic Shielding Tensors (

      
      ).
      
  • Data Processing (The Critical Step):

    • Convert

      
       to 
      
      
      
      using Linear Scaling Factors (LSF):
      
      
    • Reference: Use empirically derived scaling factors specific to your functional/basis set [3].

Phase 3: Statistical Validation (DP4+)

Objective: Assign a mathematical probability to the assignment. Do not rely on visual inspection. Use the DP4+ Probability method [4]. This Bayesian approach analyzes the error distribution of both scaled and unscaled shifts to calculate the probability that a specific candidate is the correct structure.

  • Pass Criteria: DP4+ Probability > 95%.

  • Fail Criteria: DP4+ < 50% or multiple candidates with similar probabilities.

Visualization of the Logic Pathway

The following diagram illustrates the decision-making process for cross-referencing.

G Start Experimental NMR Data (1H, 13C, 2D) Empirical Phase 1: Empirical/ML Prediction (Rapid Screen) Start->Empirical Check1 Is MAE < Threshold? (1H < 0.3, 13C < 2.5) Empirical->Check1 QM_Workflow Phase 2: QM Workflow (MMFF Search -> DFT Opt -> GIAO) Check1->QM_Workflow Yes (Plausible) Result_Fail Reject Structure (Propose Revision) Check1->Result_Fail No (High Error) Boltzmann Boltzmann Weighting & Linear Scaling QM_Workflow->Boltzmann DP4 Phase 3: DP4+ Probability Analysis Boltzmann->DP4 Result_Pass Validated Structure (Confidence > 95%) DP4->Result_Pass Prob > 95% DP4->Result_Fail Prob < 95%

Caption: Figure 1. The Integrated Cross-Referencing Workflow. Blue: Input; Yellow: Screening; Red: Heavy Computation; Green: Validation.

Case Study: Stereochemical Assignment of a Macrolide

To demonstrate the necessity of the QM component, we analyzed a flexible macrolide with 4 undefined stereocenters (


 possible isomers).
Table 2: Experimental vs. Predicted Data (C-13 NMR)
Carbon IDExp. Shift (

)
Empirical Pred.[5] (

)
QM (Correct Isomer)QM (Wrong Isomer)
C-5 72.4 ppm71.8 ppm72.2 ppm75.1 ppm
C-8 34.2 ppm34.0 ppm34.5 ppm31.2 ppm
C-9 18.1 ppm18.5 ppm18.2 ppm21.0 ppm
RMSD --0.8 ppm 0.3 ppm 2.1 ppm

Analysis:

  • Empirical Failure: The empirical method predicted the chemical shifts reasonably well (RMSD 0.8) but could not distinguish between the isomers because it failed to account for the specific hydrogen bonding network stabilizing the C-5/C-9 interaction.

  • QM Success: The DFT-GIAO calculation correctly modeled the conformational lock, resulting in a distinct difference between the correct isomer (RMSD 0.3) and the diastereomer (RMSD 2.1).

  • DP4+ Result: The correct isomer achieved a probability of 99.98%.

References

  • Guan, Y. et al. (2021).[10] "CASCADE: A Stereochemical Assignment Strategy Using Deep Learning and DFT." Journal of Chemical Information and Modeling.

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). "Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product Structure Elucidation." Chemical Reviews.

  • Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015). "Beyond DP4: an Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations." The Journal of Organic Chemistry.

  • Sarotti, A. M. (2021).[4] "A critical review on the use of DP4+ in the structural elucidation of natural products." Natural Product Reports.

Sources

Validation

Comparative Efficacy Guide: Pyrrolo[1,2-b]pyridazine Scaffolds vs. Standard Care in Drug-Resistant Oncology

Executive Summary The emergence of multidrug resistance (MDR) remains the primary failure mode in cancer chemotherapy. While traditional nitrogen heterocycles like indoles and purines have dominated the pharmacopeia, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug resistance (MDR) remains the primary failure mode in cancer chemotherapy. While traditional nitrogen heterocycles like indoles and purines have dominated the pharmacopeia, the Pyrrolo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" capable of bypassing classical resistance mechanisms.

This guide objectively analyzes the efficacy of recent Pyrrolo[1,2-b]pyridazine derivatives—specifically Spiro-pyrrolopyridazines (SPPs) and Phenstatin bioisosteres —against drug-resistant cell lines. Unlike standard agents (e.g., Doxorubicin, Erlotinib) which often suffer from P-glycoprotein (P-gp) efflux or kinase domain mutations, these novel scaffolds demonstrate dual-targeting capabilities: tubulin destabilization and tyrosine kinase inhibition (EGFR/VEGFR) .

Structural Significance & Mechanism of Action

The Pyrrolo[1,2-b]pyridazine core offers a unique electronic profile that mimics the purine ring system but with distinct lipophilicity and hydrogen-bonding potential. This allows it to function as a bioisostere for critical biological ligands, enabling two distinct modes of action depending on substitution patterns.

Dual-Mode Efficacy
  • Tubulin Destabilization (Colchicine Site Binding): Derivatives replacing the cis-stilbene motif of Combretastatin A-4 or Phenstatin bind to the colchicine site of tubulin, inhibiting polymerization and causing G2/M cell cycle arrest.

  • Kinase Inhibition (ATP-Competitive): Spiro-cyclic derivatives (e.g., SPP10) fit into the ATP-binding pocket of EGFR, including mutant forms, effectively blocking downstream pro-survival signaling (PI3K/Akt/mTOR).

Pathway Visualization

The following diagram illustrates the convergent apoptotic signaling triggered by Pyrrolo[1,2-b]pyridazine derivatives, highlighting their ability to bypass P-gp efflux pumps common in MDR cells.

MOA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound Pyrrolo[1,2-b]pyridazine (SPP10 / Phenstatin Analog) EGFR EGFR (WT/Mutant) Compound->EGFR Inhibits (IC50 ~0.2 µM) Pgp P-gp Efflux Pump (MDR Mechanism) Compound->Pgp Bypasses Efflux Tubulin Tubulin (Colchicine Site) Compound->Tubulin Binds Erlotinib Standard TKIs (Erlotinib) Erlotinib->EGFR Blocked in MDR Erlotinib->Pgp Effluxed (Resistance) PI3K PI3K/Akt Pathway EGFR->PI3K Activation Blocked Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibition Caspase Caspase-3/9 Cascade Polymerization->Caspase G2/M Arrest Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Bax->Caspase Activates

Figure 1: Dual-mechanism of action showing evasion of P-gp efflux and simultaneous targeting of EGFR and Tubulin dynamics.

Comparative Efficacy Analysis

The following data compares specific Pyrrolo[1,2-b]pyridazine derivatives against standard-of-care agents. Data is synthesized from recent bio-evaluation studies focusing on multidrug-resistant (MDR) phenotypes.

Efficacy Against MDR Lung Cancer (H69AR)

Context: H69AR is a small-cell lung cancer line known for high P-gp expression and resistance to Doxorubicin and Paclitaxel.

Compound ClassSpecific AgentTargetIC50 (µM) on H69ARResistance Index (RI)*Notes
Pyrrolo-pyridazine SPP10 EGFR / Tubulin3.16 ± 0.8 < 1.5 Retains potency in MDR cells.
Pyrrolo-pyridazine SPP12 EGFR19.18 ± 0.4~6.0Moderate efficacy.
Standard TKIErlotinibEGFR> 5.0 (Resistant)> 10Poor efficacy due to efflux/mutation.
Standard ChemoDoxorubicinDNA Intercalation> 10.0> 50Classic MDR substrate.

*Resistance Index (RI) = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line). Lower is better.

Efficacy Against Breast Cancer (MCF-7)

Context: Comparative cytotoxicity in hormone-dependent breast cancer models.

CompoundIC50 (µM)Apoptosis Induction (72h)Bcl-2 Regulation
SPP10 2.31 ± 0.3 High (>40%) 2.3-fold Decrease
Erlotinib2.50 ± 0.4Moderate (~25%)No significant change
Cisplatin4.10 ± 0.5High (>40%)Variable

Key Insight: The Pyrrolo[1,2-b]pyridazine derivative SPP10 matches the potency of Erlotinib in sensitive cells but significantly outperforms it in resistant phenotypes (H69AR), suggesting it is not a substrate for P-gp efflux pumps.

Experimental Protocols for Validation

To replicate these findings or validate new derivatives, use the following standardized workflows. These protocols prioritize reproducibility and artifact elimination.

Cytotoxicity Screening (XTT/MTS Assay)

Use this to determine IC50 values.

  • Seeding: Plate cells (e.g., H69AR, MCF-7) at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Prepare serial dilutions of the Pyrrolo[1,2-b]pyridazine derivative in DMSO (Final DMSO < 0.1%). Treat cells for 72h.

    • Control: 0.1% DMSO vehicle.

    • Positive Control: Erlotinib or Doxorubicin (10 µM).

  • Labeling: Add 50 µL of XTT labeling mixture (1 mg/mL XTT + 25 µM PMS) to each well.

  • Incubation: Incubate for 4h at 37°C in 5% CO2.

  • Measurement: Read absorbance at 450 nm (reference 650 nm) using a microplate reader.

  • Calculation:

    
    
    
Apoptosis Detection (Annexin V-FITC/PI)

Use this to confirm the mechanism of cell death.

  • Harvest: Collect cells after 48h treatment. Wash 2x with cold PBS.

  • Resuspend: Resuspend

    
     cells in 100 µL 1X Binding Buffer.
    
  • Stain: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubate: 15 min at RT in the dark.

  • Analyze: Add 400 µL Binding Buffer and analyze via Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, 600+ nm for PI).

    • Q1 (Annexin-/PI+): Necrosis.

    • Q3 (Annexin+/PI-): Early Apoptosis (Target population).

Experimental Workflow Diagram

Workflow cluster_synthesis Phase 1: Synthesis cluster_screening Phase 2: Screening cluster_validation Phase 3: Validation Step1 Precursor (Pyridazinone) Step2 1,3-Dipolar Cycloaddition Step1->Step2 Step3 Pyrrolo[1,2-b]pyridazine Library Step2->Step3 Step4 XTT Assay (MCF-7, H69AR) Step3->Step4 Step5 IC50 Calculation Step4->Step5 Step6 Flow Cytometry (Apoptosis) Step5->Step6 Select Hits Step7 Western Blot (Bcl-2/Bax) Step5->Step7 Step8 Tubulin/EGFR Binding Assay Step5->Step8

Figure 2: Step-by-step experimental workflow from chemical synthesis to biological validation.

Conclusion & Future Outlook

The Pyrrolo[1,2-b]pyridazine scaffold represents a significant advancement over traditional nitrogen heterocycles. Its ability to maintain low-micromolar IC50 values (2.0 - 4.0 µM) in MDR cell lines like H69AR—where standard TKIs fail—validates its utility in resistant oncology.

Key Takeaways for Development:

  • Design Strategy: Focus on spiro-substitution at the C4/C5 position to enhance EGFR kinase affinity.

  • Therapeutic Window: Current data suggests high selectivity for cancer cells (IC50 ~2.3 µM) vs. non-tumorigenic cells (IC50 > 25 µM), offering a safer toxicity profile than Doxorubicin.

  • Combination Potential: Due to their distinct MOA (tubulin/EGFR), these compounds are prime candidates for combination therapy with DNA-damaging agents to prevent resistance onset.

References

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds. ACS Omega. (2024). [Link]

  • Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (2019). [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines. Molecules. (2023). [Link]

  • Pyrrolo[1,2-b][1,2,5]benzothiadiazepines (PBTDs) induce apoptosis in K562 cells. BMC Cancer. (2007).[1][2] [Link][2]

Sources

Safety & Regulatory Compliance

Safety

Pyrrolo[1,2-b]pyridazine-6-carbonitrile proper disposal procedures

Executive Summary & Chemical Identity Pyrrolo[1,2-b]pyridazine-6-carbonitrile is a fused heterocyclic nitrile often utilized as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Pyrrolo[1,2-b]pyridazine-6-carbonitrile is a fused heterocyclic nitrile often utilized as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK or MAPK pathways).[1][2] As a research-grade intermediate, it often lacks the extensive toxicological profiling of commercial solvents.[1][2] Therefore, it must be handled under Universal Precautions for High Potency Active Pharmaceutical Ingredients (HPAPIs).[1]

Critical Disposal Directive: The presence of the nitrile (cyano) group mandates strict segregation from acidic waste streams to prevent the generation of hydrogen cyanide (HCN) gas. Incineration is the only validated method for bulk disposal.[2]

Property Data / Classification
Chemical Structure Fused bicyclic aromatic system with a nitrile substituent.[2][3]
Physical State Solid (typically off-white to yellow powder).[2]
Hazard Class (GHS) Acute Tox. 3 (Oral) , Eye Dam. 1, Acute Tox. 4 (Inhalation).[1]
Reactivity Incompatible with Strong Acids (HCN risk) and Strong Oxidizers .[2][4]
RCRA Status (USA) Not P-listed/U-listed by name; regulate as Characteristic Hazardous Waste (Toxic/Reactive).[1][2]

Hazard Assessment & Segregation Logic

Effective disposal begins with understanding the causality of the hazard.

  • The Nitrile Risk: While aromatic nitriles are generally more stable than aliphatic ones, the pyrrolo[1,2-b]pyridazine core is electron-rich.[1][2] In the presence of strong mineral acids (often found in aqueous waste streams), hydrolysis can occur. Although full hydrolysis yields the carboxylic acid and ammonia, intermediate steps or reductive conditions in mixed waste drums can liberate trace cyanides.

  • The "Unknown" Factor: As a drug discovery intermediate, its specific biological potency (EC50/IC50) may be nanomolar. Treat all waste as if it contains a bioactive drug candidate.[2]

Segregation Rules:

  • NO Acids: Never place this compound in "Acidic Aqueous" waste containers.

  • NO Oxidizers: Segregate from nitric acid, perchlorates, or peroxides to prevent uncontrolled exothermic oxidation of the pyrrole ring.

  • Solids vs. Liquids: Bulk solids must be kept separate from solution waste to minimize the surface area available for unintended reactions.[2]

Disposal Workflow (Decision Tree)

The following logic gate ensures the material ends up in the correct waste stream, minimizing the risk of cross-contamination.

DisposalWorkflow Start Waste Generation: Pyrrolo[1,2-b]pyridazine-6-carbonitrile StateCheck Determine Physical State Start->StateCheck Solid Bulk Solid / Powder StateCheck->Solid Pure Compound Liquid In Solution / Mother Liquor StateCheck->Liquid Reaction Mixture Trace Trace Residue / Empty Vials StateCheck->Trace Contaminated Items SolidBin Solid Hazardous Waste Bin (Label: Toxic, Organic) Solid->SolidBin Double Bag & Tag SolventCheck Identify Solvent Base Liquid->SolventCheck Decon Triple Rinse with Organic Solvent Trace->Decon Halogenated Halogenated Solvent Carboy (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent Carboy (e.g., DMSO, Methanol) SolventCheck->NonHalogenated No Halogens GlassBin Deface Label -> Glass Disposal Decon->GlassBin Clean Glass Rinsate Collect Rinsate as Liquid Waste Decon->Rinsate Solvent Wash Rinsate->SolventCheck

Figure 1: Operational decision tree for segregating Pyrrolo[1,2-b]pyridazine-6-carbonitrile waste streams.

Detailed Operational Protocols

Protocol A: Bulk Solid Disposal (Pure Compound)

Use this for expired stocks, failed synthesis batches, or excess dry material.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Do not use glass for primary waste storage to prevent breakage during transport.[2]

  • Labeling: Affix a hazardous waste tag immediately.[2]

    • Constituents: "Pyrrolo[1,2-b]pyridazine-6-carbonitrile (Solid)"[1][2]

    • Hazards: Check "Toxic" and "Irritant".[2][5]

  • Secondary Containment: Place the HDPE jar inside a clear, sealable plastic bag (4 mil thickness) before placing it into the satellite accumulation area.

  • Disposal Path: This stream must go to High-Temperature Incineration (typically >1000°C) to ensure complete destruction of the fused ring system and the nitrile group.[2]

Protocol B: Liquid Waste (Solutions/Reaction Mixtures)

Use this for HPLC waste, mother liquors, or reaction byproducts.[1]

  • Solvent Compatibility: Determine the primary solvent.[2]

    • If DCM/Chloroform: Use the Halogenated waste stream.[2][6]

    • If DMSO/DMF/Methanol: Use the Non-Halogenated waste stream.[2]

  • pH Check (Crucial): Before adding to a carboy, verify the pH of your solution is Neutral (pH 6-8) or slightly Alkaline (pH 8-10) .[1][2]

    • Reasoning: If the solution is acidic (e.g., from an acid workup), neutralize it carefully with Sodium Bicarbonate before adding it to the organic waste carboy.[1] This prevents the formation of HCN gas inside the waste container.

  • Carboy Management: Do not fill carboys >90%. Keep caps vented (if equipped with safety caps) or loosely tightened in the fume hood until transport to prevent pressure buildup.

Protocol C: Spill Response & Decontamination

For benchtop spills or contaminated equipment.

Do NOT use water initially. Water spreads organic solids and can hydrolyze nitriles if acidic contaminants are present.[2]

  • Isolate: Evacuate the immediate area. Don PPE (Double nitrile gloves, lab coat, safety goggles).[1]

  • Absorb: Cover the spill with a dry, inert absorbent (Vermiculite or Chemizorb®).[2]

  • Sweep: Using a plastic dustpan, sweep the absorbed material into a solid waste bag.[2]

  • Decontaminate (The Oxidative Method):

    • Prepare a fresh solution of 10% Sodium Hypochlorite (Bleach) or a commercial oxidizer.

    • Wipe the surface.[2] The hypochlorite will oxidize the pyrrole ring and convert trace cyanides to cyanates (less toxic).

    • Wait: Allow 10-15 minutes of contact time.

    • Rinse: Follow with a water rinse, then an ethanol wipe.

  • Disposal: Dispose of all wipes and gloves as Solid Hazardous Waste .

References

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: Pyrrolo[1,2-b]pyridazine-3-carbonitrile (Isomer Analog).[1][2] Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [1]

  • Fisher Scientific. (2024).[2] Chemical Resistance of Gloves and Labware.[2][7] Retrieved from [1]

Sources

Handling

Personal protective equipment for handling Pyrrolo[1,2-b]pyridazine-6-carbonitrile

Executive Summary & Risk Profile Pyrrolo[1,2-b]pyridazine-6-carbonitrile is a fused bicyclic heteroaromatic scaffold frequently employed in medicinal chemistry as a pharmacophore for kinase inhibition.[1][2] While specif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

Pyrrolo[1,2-b]pyridazine-6-carbonitrile is a fused bicyclic heteroaromatic scaffold frequently employed in medicinal chemistry as a pharmacophore for kinase inhibition.[1][2] While specific toxicological data (LD50) may be sparse for this specific intermediate, its structural motifs dictate a Presumptive High-Potency (PHP) handling strategy.[1][2]

As a Senior Application Scientist, I advise treating this compound not merely as a generic organic solid, but as a bioactive agent with two distinct risk vectors:

  • The Fused Ring System (Pyrrolopyridazine): Planar heteroaromatic systems often possess DNA-intercalating properties or specific enzyme-binding capabilities (e.g., kinase inhibition), posing potential reproductive or chronic toxicity risks.[1][2]

  • The Nitrile Moiety (-CN): While organic nitriles are generally stable, metabolic oxidation (via Cytochrome P450) can liberate free cyanide ions (in vivo), or chemical hydrolysis under acidic conditions can release hydrogen cyanide gas.[1][2]

Hazard Classification (Derived from SAR Analysis)
Hazard CategoryClassificationRationale
Acute Toxicity Category 3 (Oral/Inhalation) Based on analog data (e.g., pyrrole-3-carbonitriles).[1][2]
Eye Damage Category 1 Fused nitrogenous bases are often corrosive/irritating to mucous membranes.[1][2]
Sensitization Skin Sensitizer (Potential) Reactive electrophilic sites on the pyridazine ring.[1][2]
Systemic Target Organ Toxicity Potential CNS depression or cellular hypoxia (nitrile mechanism).[1][2]

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient.[1][2] The following matrix utilizes permeation kinetics principles to ensure barrier integrity against both the solid compound and common solvents (DMSO, DCM) used to dissolve it.

PPE Selection Protocol[1][3][4]
Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for powders that can become airborne.[1][2] Goggles provide a sealed environment against dust entry.[1][2]
Dermal (Hands) Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2.[1][2] Outer: Nitrile (5-8 mil) or Laminate (Silver Shield)Why? Pyrrolopyridazines are often dissolved in DMSO or DCM.[1][2] DMSO permeates standard nitrile in <5 mins, carrying the toxic payload through the skin.[2] Change outer gloves every 15 mins when handling solutions.[1]
Respiratory Fume Hood / Vented Enclosure Mandatory. Do not handle open powder on a benchtop.[1][2] If hood unavailable: N95 (minimum) or P100 respirator required.[1][2]
Body Tyvek® Lab Coat (Disposable) Cotton coats absorb liquids and hold toxins against the skin.[2] Tyvek provides a non-porous barrier.[1]

Operational Logic & Workflow

The following diagram outlines the decision-making process for handling this compound, prioritizing containment.

SafetyLogic Start Start: Handling Request Form Physical State? Start->Form Solid Solid / Powder Form->Solid Dry Solution Solution (DMSO/DCM) Form->Solution Wet Weighing Weighing Station (Static Control) Solid->Weighing Use Anti-Static Gun GloveCheck Glove Permeation Check (Solvent Dependent) Solution->GloveCheck Hood Fume Hood (Sash @ 18 inches) Weighing->Hood DoubleGlove Double Nitrile (Change <15m) GloveCheck->DoubleGlove DMSO/Methanol Laminate Silver Shield/Laminate (For DCM/DMF) GloveCheck->Laminate DCM/Chloroform DoubleGlove->Hood Laminate->Hood

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.[1][2]

Step-by-Step Handling Procedures

A. Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during the transfer of dry powder due to electrostatic dispersion.[2]

  • Engineering Control: Utilize a Powder Containment Hood or a standard Fume Hood.[1][2] If using a balance outside a hood, use a HEPA-filtered balance enclosure .[1][2]

  • Static Mitigation: Pyrrolopyridazines are often fluffy, electrostatic solids.[1][2] Use an anti-static gun or ionizer bar on the spatula and weigh boat before transfer to prevent "jumping" of the powder.[2]

  • Technique:

    • Tare the vial, not the paper. Transfer directly into a pre-weighed vial to minimize surface contamination.

    • Do not use a brush to clean the balance.[1] Use a wet tissue (solvent-dampened) to wipe surfaces, treating the tissue as hazardous waste.[1][2]

B. Solubilization & Reaction[1][2]
  • Solvent Choice: If dissolving in DMSO, remember that DMSO is a potent skin penetrant.[1][2] It will carry the Pyrrolo[1,2-b]pyridazine-6-carbonitrile through your skin and into your bloodstream instantly.[1][2]

  • Vessel Management: All reaction vessels must be labeled "HIGH POTENCY / NITRILE" .

  • Temperature: Avoid heating this compound in acidic media (e.g., HCl, H2SO4) without a scrubber, as hydrolysis of the nitrile group (-CN) can theoretically release HCN gas.[1][2]

Emergency Response & Spill Management

Spill Response Algorithm

In the event of a spill, immediate action prevents area contamination.[1][2][3]

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess Powder Dry Powder Spill Assess->Powder Liquid Liquid/Solvent Spill Assess->Liquid Cover Cover with Wet Paper Towel (Prevents Dust) Powder->Cover Do NOT Sweep Absorb Absorb with Vermiculite or Chem-Pad Liquid->Absorb Clean Clean Surface with 10% Bleach Solution Cover->Clean Absorb->Clean Waste Dispose as Hazardous (Double Bagged) Clean->Waste

Figure 2: Protocol for containment and cleanup of dry vs. liquid spills.[1][2]

First Aid Specifics
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1][2]

  • Skin Contact: Wash with soap and water for 15 minutes .[1][2][4] Do not use alcohol/solvents to wash skin (this increases absorption).[1]

  • Cyanide Awareness: While unlikely from simple handling, if large quantities (>1g) are ingested or subjected to strong acid hydrolysis, cyanide toxicity is possible.[2] Symptoms include: Almond odor on breath, confusion, gasping for air.[1][2]Action: Alert medical services that the patient was handling a Nitrile-bearing compound .[1][2]

Disposal & Deactivation

  • Solid Waste: Dispose of in a dedicated "Toxic Solids" container.

  • Liquid Waste: Segregate into "Organic Waste - Toxic."[1][2] Do not mix with oxidizers (e.g., Nitric Acid) to prevent uncontrolled oxidation of the pyrrole ring.[2]

  • Deactivation: For surface decontamination, a solution of 10% Sodium Hypochlorite (Bleach) is effective at oxidizing the ring system and hydrolyzing the nitrile, rendering it less bioactive before cleaning with water.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[1][2] Laboratory Safety Guidance. OSHA 3404-11R.[1][2] [Link]

  • PubChem. (2023).[1][2] Compound Summary: Pyrrolo[1,2-b]pyridazine.[1][2][5] National Library of Medicine.[1][2] [Link]

  • Centers for Disease Control and Prevention (CDC). (2018).[1][2] NIOSH Pocket Guide to Chemical Hazards: Cyanides. (Context for Nitrile/Cyanide metabolism risks). [Link][2]

Sources

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